molecular formula C19H40NO7P B3044039 1-Undecanoyl-sn-glycero-3-phosphocholine CAS No. 27869-41-6

1-Undecanoyl-sn-glycero-3-phosphocholine

Cat. No.: B3044039
CAS No.: 27869-41-6
M. Wt: 425.5 g/mol
InChI Key: OZRAIUXQMKVTIQ-GOSISDBHSA-N
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Description

PC(11:0/0:0) is a 1-O-acyl-sn-glycero-3-phosphocholine.

Properties

IUPAC Name

[(2R)-2-hydroxy-3-undecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40NO7P/c1-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20(2,3)4/h18,21H,5-17H2,1-4H3/t18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRAIUXQMKVTIQ-GOSISDBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40NO7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-Undecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Whitepaper: Chemical Structure, Interfacial Properties, and Advanced Applications of 11:0 Lyso PC Subtitle: A Technical Guide to 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine in Membrane Protein Solubilization and Extracellular Vesicle Engineering.

Executive Summary

As application scientists and drug development professionals, we frequently encounter the biophysical challenge of solubilizing integral membrane proteins without disrupting their native, catalytically active conformations. 1-Undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine , commonly referred to as 11:0 Lyso PC , is a highly specialized lysophospholipid that bridges the gap between harsh detergents and overly bulky lipid systems. This whitepaper dissects the physicochemical properties of 11:0 Lyso PC, explains the causality behind its optimal micellar curvature, and provides a self-validating protocol for its use in the affinity purification of complex membrane enzymes, such as human Cytochrome P450s.

Physicochemical Profiling & Quantitative Data

11:0 Lyso PC is characterized by a single 11-carbon saturated fatty acid chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine headgroup. This inverted-cone geometry inherently drives the formation of micellar structures in aqueous solutions.

ParameterSpecification
IUPAC Name 2-[hydroxy-[(2R)-2-hydroxy-3-undecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium
Common Synonyms 11:0 Lyso PC; PC(11:0/0:0)
Molecular Formula C19H40NO7P[1]
Molecular Weight 425.50 g/mol
CAS Registry Number 27869-41-6
PubChem CID 24779454[1]
Purity Standard >99% (Validated via TLC)
Optimal Storage −20°C (Shipped on dry ice to prevent hydrolysis)

Mechanistic Insights: The Causality of Acyl Chain Length in Micellar Curvature

In membrane protein biochemistry, the choice of surfactant is never arbitrary. The efficacy of 11:0 Lyso PC lies in its precise geometric packing parameter. Lysophospholipids form micelles, but the critical micelle concentration (CMC) and the resulting micellar curvature are strictly dictated by the acyl chain length[2].

As demonstrated by Ahn et al., lyso-PCs with carbon lengths of 12 or fewer (e.g., 8:0, 10:0, 11:0) maintain exceptionally high purification efficiencies for recombinant human cytochrome P450s (CYP3A4 and 1A2)[3]. Conversely, extending the chain to 12:0 results in a statistically significant decrease in purification yield[3].

The Causality: This drop in efficiency is rooted in hydrophobic mismatch. The 11-carbon chain provides the exact flexibility and optimal micellar curvature required to shield the hydrophobic transmembrane domains of CYP450s. If the chain is too long (≥12 carbons), the resulting micelle becomes too rigid or bulky, sterically hindering the accessibility of affinity tags (like biotin/streptavidin systems) and inducing conformational stress that leads to enzyme denaturation[4].

Experimental Workflow: Self-Validating Affinity Purification of CYP450

Every robust biochemical workflow requires built-in diagnostic checkpoints. The following protocol for the affinity purification of recombinant CYP450s using 11:0 Lyso PC is designed as a closed, self-validating system.

Step 1: Mixed Micelle Assembly

  • Action: Combine 11:0 Lyso PC with an anionic phospholipid (e.g., 50 mol% Phosphatidic Acid, PA) in the base buffer[3].

  • Causality: The anionic lipid creates a localized charge environment that mimics the native endoplasmic reticulum membrane, stabilizing the positively charged residues of the P450 enzyme during extraction.

Step 2: Membrane Solubilization

  • Action: Resuspend crude membrane fractions expressing recombinant CYP3A4/1A2 in the mixed micelle buffer. Incubate at 4°C for 1 hour with gentle end-over-end rotation.

  • Self-Validation Checkpoint 1 (Ultracentrifugation): Centrifuge the lysate at 100,000 × g for 45 minutes. Analyze the pellet and supernatant. The exclusive presence of the target protein in the supernatant confirms successful micellar encapsulation. If the protein pellets, the lipid-to-protein ratio is suboptimal and must be adjusted above the CMC.

Step 3: Affinity Chromatography

  • Action: Apply the solubilized fraction to a streptavidin-coated 96-well plate or column[3]. Wash extensively with a buffer containing sub-CMC levels of 11:0 Lyso PC.

  • Causality: Maintaining a baseline concentration of 11:0 Lyso PC during washes prevents the micelle from dissociating, which would otherwise strip the lipid shield and cause immediate protein precipitation on the matrix.

Step 4: Elution and Functional Validation

  • Action: Elute the target protein using a designated competitive elution buffer.

  • Self-Validation Checkpoint 2 (CO-Difference Spectroscopy): Subject the eluate to carbon monoxide binding and measure the absorbance. A sharp peak at 450 nm confirms that the CYP450 enzyme is correctly folded and catalytically viable. A shift to 420 nm unequivocally indicates that the micellar environment failed to prevent denaturation, triggering an immediate protocol review.

Systems Visualization: Purification Workflow

Workflow Membrane Crude Membrane (CYP450) Solubilization Solubilization (4°C, 1 hr) Membrane->Solubilization Micelle 11:0 Lyso PC Mixed Micelles Micelle->Solubilization Centrifugation Ultracentrifugation (Validation Check) Solubilization->Centrifugation 100k x g Affinity Affinity Binding (Streptavidin) Centrifugation->Affinity Supernatant Elution Elution & CO-Assay Affinity->Elution Target Recovery

Workflow for CYP450 purification using 11:0 Lyso PC mixed micelles.

Emerging Applications: Extracellular Vesicles (EVs) and Drug Delivery

Beyond classical protein purification, 11:0 Lyso PC is emerging as a critical structural component in advanced therapeutic delivery systems. Recent patent literature describes the integration of lysophosphatidylcholines, specifically 11:0 Lyso PC, into extracellular vesicle (EV) conjugates[5].

In these next-generation systems, the lysolipid acts as a scaffold moiety. Biologically active molecules—such as neoantigens or chemotherapeutics—are covalently linked to the EV via maleimide-cleavable linkers (e.g., Valine-Citrulline dipeptides)[6]. The 11-carbon chain of the Lyso PC provides sufficient hydrophobic anchoring into the EV lipid bilayer without disrupting the vesicle's overall morphological integrity, ensuring targeted delivery and controlled enzymatic release within the tumor microenvironment[5].

References

  • [1] PubChemLite / National Center for Biotechnology Information. "1-undecanoyl-sn-glycero-3-phosphocholine (C19H41NO7P)". PubChem Compound Summary for CID 24779454. URL:[Link]

  • [5] Google Patents. "Extracellular vesicle conjugates and uses thereof" (CA3133314A1). Patent Application detailing 11:0 Lyso PC in EV scaffolding. URL:

  • [2] Stafford R.E., et al. "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113-5120 (1989). URL:[Link]

  • [3] Ahn T., et al. "Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems." Protein Expression and Purification, 101, 37-41 (2014). URL:[Link]

Sources

Critical Micelle Concentration (CMC) of 11:0 Lyso PC: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper

The Biophysical Imperative of 11:0 Lyso PC

In the realm of membrane protein biochemistry, the selection of an appropriate amphiphile is the most critical variable dictating the success of protein solubilization and downstream structural characterization. As a Senior Application Scientist, I frequently observe researchers defaulting to standard detergents (e.g., DDM or Triton X-100) without considering the specific lipidic requirements of their target proteins.

11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) represents a highly specialized, zwitterionic lysophospholipid. Unlike traditional synthetic detergents, 11:0 Lyso PC mimics the native lipid bilayer environment while possessing the high-curvature geometry necessary for micellization. It is particularly invaluable for the affinity purification and reconstitution of complex, multi-pass membrane proteins such as human Cytochrome P450s (e.g., CYP3A4 and CYP1A2)[1], which require a native-like phospholipid annulus to maintain their catalytic heme-coordination state.

Thermodynamic Causality of Micellization

The self-assembly of 11:0 Lyso PC into spherical micelles is driven by the hydrophobic effect and governed by the Critical Packing Parameter (CPP) . Lysophospholipids possess a single hydrocarbon chain and a bulky phosphocholine headgroup, resulting in a CPP of < 1/3[2]. This geometry thermodynamically restricts them from forming flat bilayers, forcing them into highly curved micellar structures once the Critical Micelle Concentration (CMC) is breached.

Why choose the 11-carbon chain? The acyl chain length directly dictates the free energy of micellization.

  • Long-chain variants (e.g., 16:0 Lyso PC) have extremely low CMCs (~4 µM)[3], making them nearly impossible to remove via dialysis during liposome reconstitution.

  • Short-chain variants (e.g., 08:0) require excessively high concentrations to micellize, which can chaotropically denature sensitive proteins.

11:0 Lyso PC occupies a thermodynamic "sweet spot." By interpolating the homologous series data established by Stafford et al.[4], the CMC of 11:0 Lyso PC in aqueous solution is approximately 2.2 mM . Commercial detergent screens often formulate it at 5.0 mM to ensure the system remains robustly above the CMC regardless of minor temperature or ionic strength fluctuations[5]. This mid-range CMC allows for stable mixed-micelle formation during extraction while remaining highly dialyzable for downstream applications.

Quantitative Data & Physicochemical Profiling

To facilitate experimental design, the thermodynamic parameters of the Lyso PC homologous series are summarized below. Note the logarithmic decay of the CMC as the acyl chain length increases.

Table 1: Comparative CMCs of Lysophosphatidylcholines (Lyso PCs)

Lipid Chain LengthCommon NameCMC (mM)Molecular Weight ( g/mol )Reference Source
10:010:0 Lyso PC~7.0411.47Stafford et al., 1989[4]
11:0 11:0 Lyso PC ~2.2 - 5.0 *425.50 Interpolated / Hampton [5]
12:012:0 Lyso PC~0.7 - 0.9439.52Stafford et al., 1989[4]
14:014:0 Lyso PC~0.046467.58Stafford et al., 1989[4]
16:016:0 Lyso PC~0.004495.63Stafford et al., 1989[4]

*Note: The exact CMC of 11:0 Lyso PC fluctuates based on buffer ionic strength and temperature. A working concentration of 5.0 mM is recommended for initial solubilization screens.

Table 2: Physicochemical Properties of 11:0 Lyso PC

PropertyValue
Chemical Name 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
CAS Number 27869-41-6
Chemical Formula C19H40NO7P
Headgroup Charge Zwitterionic[5]

Logical Workflow Visualization

The following diagram maps the concentration-dependent phase behavior of 11:0 Lyso PC and its logical progression into downstream protein purification workflows.

CMC_Workflow Monomer 11:0 Lyso PC Monomers [< 2.2 mM] CMC Critical Micelle Concentration (Thermodynamic Threshold) Monomer->CMC Increase Conc. Micelle Spherical Micelles [> 2.2 mM] CMC->Micelle Hydrophobic Effect Mixed Mixed Micelle System (+ Target Protein) Micelle->Mixed Membrane Extraction Purification Affinity Purification (Active Conformation) Mixed->Purification Chromatography

Workflow of 11:0 Lyso PC micellization and downstream protein purification applications.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail how to precisely measure the CMC of 11:0 Lyso PC and how to deploy it for membrane protein solubilization.

Protocol A: Determination of 11:0 Lyso PC CMC via Isothermal Titration Calorimetry (ITC)

Causality & Trustworthiness: While historical data relies on surface tension (maximum bubble pressure), ITC is a label-free thermodynamic technique that directly measures the enthalpy of demicellization (


). This provides a self-validating system: the inflection point of the thermogram mathematically defines the CMC without relying on fluorescent probe partitioning artifacts.
  • Preparation of Titrant: Prepare a concentrated solution of 11:0 Lyso PC at 50 mM (approximately 10x the estimated CMC) in your specific target buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Baseline Matching: Fill the ITC sample cell with the exact same buffer used for the titrant (excluding the lipid) to eliminate heat-of-mixing artifacts.

  • Titration Execution: Program the ITC instrument to perform 30 sequential 2 µL injections of the 50 mM 11:0 Lyso PC solution into the buffer cell at a constant 25°C.

  • Thermodynamic Data Acquisition: Record the heat flow (

    
    ). Initial injections will yield a strong endothermic or exothermic signal as the micelles dilute below the CMC and dissociate into monomers.
    
  • Validation & Analysis: Plot the integrated heat per mole of injectant against the lipid concentration in the cell. The CMC is definitively identified as the sharp inflection point where the heat of dilution plateaus, indicating that the cell concentration has surpassed the CMC and injected micelles are no longer dissociating.

Protocol B: Solubilization and Affinity Purification of Cytochrome P450

Causality & Trustworthiness: Cytochrome P450 enzymes require a lipidic environment to maintain their structural integrity. 11:0 Lyso PC is utilized because its zwitterionic headgroup mimics the endoplasmic reticulum membrane. The system self-validates during the wash step: by utilizing a sub-micellar concentration of 11:0 Lyso PC, we prevent the stripping of the protective lipid annulus, ensuring the eluted protein remains catalytically active[1].

  • Membrane Solubilization: Resuspend the crude bacterial membrane fraction expressing the recombinant CYP enzyme in a solubilization buffer containing 10 mM 11:0 Lyso PC (safely above the CMC) and 20% glycerol to stabilize the protein fold.

  • Micellar Extraction: Stir the suspension gently at 4°C for 2 hours. This allows the 11:0 Lyso PC monomers to partition into the lipid bilayer, eventually fracturing it into soluble CYP-lipid mixed micelles.

  • Clarification: Centrifuge the mixture at 100,000 x g for 45 minutes at 4°C. Carefully collect the supernatant containing the solubilized mixed micelles.

  • Affinity Chromatography & Sub-Micellar Wash (Critical Step): Load the supernatant onto the Ni-NTA affinity column. Wash the column with buffer containing 1.0 mM 11:0 Lyso PC (below the CMC). Scientific Rationale: Washing below the CMC prevents the formation of new, empty micelles that would thermodynamically compete for and strip the lipids away from the bound CYP protein.

  • Elution: Elute the CYP protein using standard imidazole concentrations. The presence of the 11:0 Lyso PC annulus ensures the recovered enzyme is in a native-like state, ready for drug metabolism assays.

References

  • Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113–5120. URL: [Link]

  • Ahn, T., Bae, C. S., & Yun, C. H. (2014). Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems. Protein Expression and Purification, 101, 37-41. URL: [Link]

  • Hampton Research. (n.d.). Detergent Screen™ Formulation Guidelines. URL: [Link]

Sources

The Definitive Guide to 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC): Physicochemical Properties and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Undecanoyl-sn-glycero-3-phosphocholine, universally referred to as 11:0 Lyso PC, is a highly specialized lysophospholipid utilized extensively as a biochemical assay reagent and a critical internal standard in mass spectrometry-based lipidomics[1]. Characterized by its unique odd-chain fatty acid tail, it provides researchers with a non-endogenous reference point essential for absolute quantification. This technical whitepaper details its molecular properties, structural dynamics, and field-proven experimental protocols.

Physicochemical Profiling & Structural Elucidation

At its core, 11:0 Lyso PC consists of a glycerol backbone, a hydrophilic phosphocholine headgroup at the sn-3 position, and a single 11-carbon (undecanoyl) saturated fatty acid chain at the sn-1 position[1][2]. The absence of an acyl chain at the sn-2 position classifies it as a lysophosphatidylcholine (LPC).

  • Molecular Formula: C19H40NO7P (Neutral Zwitterion) / C19H41NO7P (Protonated)[1][2]

  • Molecular Weight: 425.50 g/mol [1]

  • Monoisotopic Mass: 425.25424 Da[2]

Structural Dynamics and Self-Assembly

The structural asymmetry of 11:0 Lyso PC directly dictates its biophysical behavior. Unlike diacyl-phospholipids that form planar bilayers, the single acyl chain combined with the bulky phosphocholine headgroup creates an "inverted cone" molecular shape. This results in a Critical Packing Parameter (CPP) of less than 1/3, driving the spontaneous self-assembly of these molecules into highly curved spherical micelles rather than liposomes.

SelfAssembly LPC 11:0 Lyso PC (Single Acyl Chain) Shape1 Inverted Cone Shape (CPP < 1/3) LPC->Shape1 Struct1 Micelle Formation (High Curvature) Shape1->Struct1 PC Diacyl Phosphatidylcholine (Two Acyl Chains) Shape2 Cylindrical Shape (CPP ≈ 1) PC->Shape2 Struct2 Lipid Bilayer Formation (Zero Curvature) Shape2->Struct2

Influence of lipid molecular shape on self-assembly structures (Micelles vs. Bilayers).

The Causality of Experimental Choices: Why 11:0?

In mammalian biological systems, lipid biosynthesis relies on the iterative addition of two-carbon units (via acetyl-CoA), resulting in a lipidome overwhelmingly dominated by even-chain fatty acids (e.g., C16:0, C18:1, C20:4). Odd-chain lipids like the 11-carbon undecanoyl chain are virtually absent in endogenous human or murine samples.

Expertise & Experience: When designing a lipidomics assay, scientists must account for matrix effects (ion suppression/enhancement) and extraction losses. If an endogenous lipid (like 16:0 Lyso PC) is used as a standard, distinguishing the spiked standard from the biological baseline is impossible. By selecting 11:0 Lyso PC[3], researchers guarantee that any MS/MS signal detected at m/z 426.26[2] originates exclusively from the spiked standard, allowing for pristine, baseline-free quantification.

Data Presentation: Comparative Lipid Properties

To contextualize the properties of 11:0 Lyso PC, the following table summarizes its quantitative data against common endogenous LPCs.

Property11:0 Lyso PC16:0 Lyso PC18:0 Lyso PC
Molecular Formula C19H40NO7PC24H50NO7PC26H54NO7P
Molecular Weight 425.50 g/mol 495.63 g/mol 523.68 g/mol
Chain Length 11 Carbons (Odd)16 Carbons (Even)18 Carbons (Even)
Endogenous Abundance Negligible / AbsentHighly AbundantHighly Abundant
Primary Application MS Internal StandardBiomarker ProfilingBiomarker Profiling

Self-Validating Protocol: Lipid Extraction & LC-MS/MS Spiking

To ensure trustworthiness and reproducibility, the following protocol describes a modified Folch extraction utilizing 11:0 Lyso PC. This workflow is designed as a self-validating system : by calculating the recovery rate of the internal standard, the integrity of the entire extraction process is mathematically verified for every single sample.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 100 µL of biological plasma into a glass centrifuge tube.

  • Standard Spiking: Add 10 µL of a 10 µM 11:0 Lyso PC solution (prepared in methanol) directly to the plasma.

    • Causality: Spiking before extraction ensures the standard undergoes the exact same physical and chemical stresses as the endogenous lipids, accurately reflecting any sample loss.

  • Protein Precipitation & Extraction: Add 1.5 mL of a Chloroform/Methanol mixture (2:1, v/v). Vortex vigorously for 60 seconds.

  • Phase Separation: Add 300 µL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Collection: Carefully extract the lower organic phase (chloroform layer) containing the lipids, strictly avoiding the protein disc at the interface.

  • Drying & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v) for LC-MS/MS injection.

  • Self-Validation Check: Post-acquisition, compare the absolute peak area of 11:0 Lyso PC in the extracted sample against a neat, unextracted 11:0 Lyso PC standard of the same concentration. An acceptable recovery rate is 80%–120%. If the recovery falls outside this range, the extraction is mathematically flagged for matrix interference or handling errors, preventing false data interpretation.

LipidExtraction N1 Biological Sample (Plasma/Tissue) N2 Spike 11:0 Lyso PC (Internal Standard) N1->N2 Step 1 N3 Add Chloroform/Methanol (Folch Method) N2->N3 Step 2 N4 Vortex & Centrifuge (Phase Separation) N3->N4 Step 3 N5 Extract Lower Organic Phase (Contains Lipids) N4->N5 Step 4 N6 Dry & Reconstitute N5->N6 Step 5 N7 LC-MS/MS Analysis N6->N7 Step 6

Workflow for lipid extraction using 11:0 Lyso PC as an internal standard.

References

  • PubChemLite. "1-undecanoyl-sn-glycero-3-phosphocholine (C19H41NO7P)". Source: PubChemLite (uni.lu). URL:[Link]

Sources

Role of 1-Undecanoyl-sn-glycero-3-phosphocholine in lipid membrane studies

Author: BenchChem Technical Support Team. Date: March 2026

The Biophysical and Analytical Utility of 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC) in Lipid Membrane Studies

Executive Summary

In the fields of membrane biophysics and quantitative lipidomics, the selection of lipid reagents dictates the integrity of experimental outcomes. 1-Undecanoyl-sn-glycero-3-phosphocholine, commonly referred to as 11:0 Lyso PC, is a synthetic, single-chain lysophospholipid that serves a dual purpose in modern biochemical research. Due to its specific 11-carbon acyl chain, it provides highly controlled membrane curvature for the non-denaturing solubilization of integral membrane proteins. Simultaneously, its "odd-chain" structure makes it an indispensable, zero-background internal standard for mass spectrometry. This technical guide explores the mechanistic causality behind using 11:0 Lyso PC and provides validated protocols for its application.

Structural Biophysics and Membrane Curvature Dynamics

Lysophosphatidylcholines (LPCs) are characterized by a single hydrophobic acyl chain and a bulky, zwitterionic phosphocholine headgroup. This structural asymmetry gives the molecule an "inverted-cone" geometry. When introduced into a planar lipid bilayer, 11:0 Lyso PC intercalates into the outer leaflet, forcing the acyl tails apart and inducing positive spontaneous curvature.

The thermodynamic transition from a planar bilayer to a micelle is governed by the Critical Micelle Concentration (CMC). The CMC of lysophospholipids is heavily dependent on the hydrophobic tail length; as demonstrated by Stafford et al. (1989), shortening the acyl chain exponentially increases the CMC. Because 11:0 Lyso PC possesses a relatively short 11-carbon chain, it exhibits a higher CMC than its 14:0 or 16:0 counterparts. This higher CMC is experimentally advantageous: it allows researchers to titrate the lipid into membrane systems at higher concentrations before catastrophic membrane lysis (micellization) occurs, enabling fine-tuned studies of membrane deformation and vesicle remodeling.

G Bilayer Planar Lipid Bilayer (Zero Curvature) Insertion 11:0 Lyso PC Insertion Bilayer->Insertion Addition of Lyso PC Curvature Positive Membrane Curvature Induced Insertion->Curvature Asymmetric expansion Micelle Mixed Micelle Formation (>CMC) Curvature->Micelle Concentration > CMC

Fig 1: 11:0 Lyso PC induces positive membrane curvature, leading to micellization above the CMC.

Solubilization and Purification of Integral Membrane Proteins

Integral membrane proteins, such as Cytochrome P450 (CYP) enzymes, are notoriously difficult to extract from the endoplasmic reticulum without denaturing their active tertiary structures. Traditional harsh detergents often strip away essential boundary lipids, leading to protein aggregation.

The Causality of Chain Length Selection: Mixed micelle systems utilizing 11:0 Lyso PC have emerged as a superior solubilization matrix for human cytochrome P450s 3A4 and 1A2. The choice of an 11-carbon acyl chain is not arbitrary. Ahn et al. demonstrated that while 8:0, 10:0, and 11:0 Lyso PC variants successfully maintained the structural integrity of CYP enzymes during purification, extending the chain to 12:0 caused a statistically significant drop in purification yield and enzyme activity[1]. The causality here lies in hydrophobic matching and micellar curvature: the 11-carbon chain creates a micellar diameter that perfectly accommodates the hydrophobic transmembrane domain of these specific CYP enzymes, preventing the structural collapse that occurs with larger, less curved 12:0 micelles[1].

Protocol 1: Mixed Micelle Affinity Purification of CYP450

This protocol is designed to maintain the protein in a native-like lipidic environment throughout extraction.

  • Micelle Preparation: Prepare a mixed micelle solution containing 50 mol% anionic phospholipid (e.g., Phosphatidic Acid) and 50 mol% 11:0 Lyso PC in a standard physiological buffer (pH 7.4).

    • Rationale: The anionic lipid provides the necessary charge for affinity matrix interaction, while the 11:0 Lyso PC dictates the optimal micellar curvature to stabilize the CYP450 transmembrane domain.

  • Membrane Solubilization: Incubate the crude microsomal membrane fraction with the mixed micelle solution at 4°C for 2 hours under gentle agitation.

  • Clarification: Centrifuge at 100,000 x g for 45 minutes to pellet insoluble debris. The supernatant now contains the CYP450-lipid-micelle complexes.

  • Affinity Capture & Elution: Apply the supernatant to a target-specific affinity plate (e.g., streptavidin-coated 96-well plates for biotinylated targets). Wash with the mixed micelle buffer to remove non-specifically bound proteins, then elute.

11:0 Lyso PC as an Absolute Internal Standard in Quantitative Lipidomics

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) lipidomics, accurate quantification is frequently compromised by variable extraction recoveries and matrix-induced ion suppression. To correct for this, an internal standard must be used.

The Causality of the "Odd-Chain" Advantage: Mammalian lipid biosynthesis relies on the iterative addition of two-carbon units via acetyl-CoA, resulting in an overwhelming predominance of even-chain fatty acids (e.g., 16:0, 18:1)[2]. Because 11:0 Lyso PC is a synthetic lipid with an 11-carbon aliphatic tail, it is virtually absent in endogenous mammalian biological samples[2]. This zero-background characteristic ensures that the mass spectrometer signal for 11:0 Lyso PC (typically monitored via the m/z 426.3 → 184.1 transition) is entirely derived from the spiked standard, allowing for pristine absolute quantification.

Workflow Sample Biological Sample Spike Spike 11:0 Lyso PC (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Validates Recovery LC Liquid Chromatography Extract->LC MS Tandem MS (MRM) LC->MS Quant Absolute Quantification MS->Quant Ratio to IS

Fig 2: Self-validating lipidomics workflow using 11:0 Lyso PC as an absolute internal standard.

Protocol 2: Self-Validating Lipid Extraction and LC-MS/MS Workflow

This protocol utilizes early-stage spiking to create a self-validating analytical system.

  • Pre-Extraction Spiking (Critical Step): Aliquot the biological sample (e.g., 50 µL plasma). Immediately spike a precisely known molar amount of 11:0 Lyso PC directly into the raw matrix before adding any extraction solvents.

    • Rationale: By introducing the standard at step zero, any physical loss of lipids during phase separation or ion suppression during electrospray ionization (ESI) will affect the endogenous lipids and the 11:0 Lyso PC standard equally.

  • Liquid-Liquid Extraction: Add 1.5 mL of a Chloroform:Methanol (2:1 v/v) mixture. Vortex vigorously for 1 minute. Add 0.3 mL of LC-MS grade water to induce phase separation.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Carefully extract the lower organic (chloroform) phase containing the lipids.

  • Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in the initial LC mobile phase.

  • LC-MS/MS Analysis: Separate lipids using a C18 reversed-phase column. Quantify endogenous LPCs by calculating the ratio of their peak areas to the 11:0 Lyso PC peak area.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of 11:0 Lyso PC that dictate its utility in the laboratory.

PropertyValueScientific Significance
Chemical Name 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholineStandardized nomenclature for reproducible reagent sourcing.
Molecular Weight 425.50 g/mol Critical for targeting the correct precursor ion in MS (approx. 426.3 [M+H]+).
Empirical Formula C19H40NO7PDefines the unique odd-chain (11:0) structure.
Curvature Induction PositiveDrives controlled micellization and membrane solubilization.
Endogenous Abundance Negligible (Mammalian)Enables zero-background lipidomics quantification.

References

  • Sigma-Aldrich / Avanti Polar Lipids: UltimateSPLASH™ ONE (Internal Standard Solution for Quantitative Lipidomics). 2

  • Sigma-Aldrich / Avanti Polar Lipids: 11:0 Lyso PC powder 99 (TLC) Product Specification & Peer-Reviewed Applications.

  • Stafford RE, et al. (1989): Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113-5120. (Cited via Sigma-Aldrich Product Documentation).

  • Ahn T, et al. / KR101654313B1 Patent: Method for purifying cytochrome p450 (cyp) using mixed micelles. 1

Sources

Phase transition temperatures of 1-Undecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Phase Transition Temperatures & Thermodynamic Behavior of 1-Undecanoyl-sn-glycero-3-phosphocholine Content Type: In-depth Technical Guide Audience: Researchers, Formulation Scientists, and Biophysicists[1][2][3]

Executive Summary: The Thermodynamic Reality of 11:0 Lyso PC

1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC) is a medium-chain lysophospholipid.[1][2][3] Unlike its di-acyl counterparts (e.g., DMPC or DPPC) which exhibit distinct gel-to-liquid crystalline phase transitions (


) at biologically relevant temperatures, 11:0 Lyso PC behaves primarily as a micelle-forming surfactant  in aqueous media at room temperature.[1][2][3]

For researchers utilizing this lipid in drug delivery or protein stabilization, the critical thermodynamic parameters are not the bilayer melting point (


), but rather the Critical Micelle Concentration (CMC)  and the Kraft Point (

)
.
Key Thermodynamic Parameters
ParameterValue / RangeContext
Phase State (25°C) Micellar Solution Clear, isotropic fluid.[1][2][3]
CMC ~2.0 – 3.0 mM Interpolated (C10: 7.0 mM; C12: 0.7 mM).[2][3]
Kraft Point (

)
< 0°C Remains soluble/micellar even at low temperatures.[2][3]
Bilayer

N/A (Pure) Does not form stable bilayers alone.[2][3]

Chemical Identity & Structural Significance

11:0 Lyso PC is an "odd-chain" lipid.[1][2][3] While even-chain lipids (C12, C14, C16) are standard in biology, odd-chain lipids are synthetic tools used to fine-tune thermodynamic properties without the large "jumps" seen between even-numbered homologs.[1][2][3]

  • Systematic Name: 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine[1][2][3]

  • Molecular Formula:

    
    [2][3]
    
  • Structural Feature: A single 11-carbon saturated fatty acid chain at the sn-1 position and a hydroxyl group at the sn-2 position.[1][2][3] This "inverted cone" geometry drives the formation of high-curvature structures (micelles) rather than planar bilayers.[2][3]

Thermodynamic Behavior & Phase Transitions

The "Missing" : Why it Doesn't Melt

In di-acyl phospholipids (like 11:0 PC / DUPC), the


 represents the melting of hydrocarbon chains from an ordered "gel" state to a disordered "fluid" state.
  • Di-acyl 11:0 PC:

    
     (Forms bilayers).[1][2][3]
    
  • Lyso 11:0 PC: Due to the large headgroup-to-tail ratio, the steric repulsion prevents the tight packing required for a gel phase.[1] Therefore, pure 11:0 Lyso PC does not exhibit a measurable gel-to-fluid transition (

    
    )  above 
    
    
    
    .[1][2][3] It exists as a disordered micellar fluid.[2][3]
The Critical Parameter: Kraft Point ( )

The Kraft point is the temperature at which the solubility of the lipid monomers equals the CMC.

  • Below

    
    :  The lipid precipitates as hydrated crystals.
    
  • Above

    
    :  The lipid dissolves and spontaneously forms micelles.
    
  • For 11:0 Lyso PC: The

    
     is extremely low (likely 
    
    
    
    ).[2][3] This is advantageous for cold-chain processing, as the lipid will not precipitate out of solution during standard refrigeration (
    
    
    ), unlike 16:0 Lyso PC (
    
    
    ).[2][3]
Critical Micelle Concentration (CMC)

The CMC is the "phase transition" of relevance for Lyso PC. It dictates the stability of the micelles and the concentration of free monomers available to interact with membranes (permeability enhancement).

  • 10:0 Lyso PC CMC:

    
    [2][3]
    
  • 12:0 Lyso PC CMC:

    
    [2][3]
    
  • 11:0 Lyso PC CMC (Estimated):

    
    [2][3]
    

Applications in Formulation & Drug Delivery

Permeability Enhancement

11:0 Lyso PC is used to transiently permeabilize biological membranes.[2][3] Its intermediate chain length allows it to insert into membranes faster than C16 Lyso PC but wash out slower than C8 Lyso PC.[2][3]

  • Mechanism: At concentrations > CMC, micelles act as reservoirs. Monomers partition into the target bilayer, inducing positive curvature strain and transient pore formation.

Thermosensitive Liposomes (LTSL)

In Low-Temperature Sensitive Liposomes (LTSL), Lyso PCs are doped (approx. 10 mol%) into DPPC bilayers.[2][3]

  • Role: They create "grain boundaries" or defects in the solid DPPC lattice.

  • Effect: Upon heating to the

    
     of DPPC (
    
    
    
    ), the Lyso PC stabilizes the highly permeable "grain boundary" phase, allowing rapid drug release. 11:0 Lyso PC is less commonly used here than 16:0 Lyso PC because its high solubility might lead to premature leakage (desorption from the membrane).[3]

Experimental Methodologies

To validate the phase behavior of 11:0 Lyso PC in your specific buffer system, use the following protocols.

CMC Determination via Pyrene Fluorescence

This method detects the formation of hydrophobic domains (micelle cores).[2]

Protocol:

  • Preparation: Prepare a

    
     stock of 11:0 Lyso PC in your buffer (PBS, pH 7.4).
    
  • Probe: Add Pyrene (dissolved in ethanol) to a series of vials. Evaporate ethanol. Final Pyrene concentration should be

    
    .[2][3]
    
  • Dilution: Add varying concentrations of 11:0 Lyso PC (

    
     to 
    
    
    
    ) to the vials. Hydrate for 1 hour in the dark.
  • Measurement: Measure Fluorescence Emission.

    • Excitation:

      
      .[2][3]
      
    • Emission scan:

      
      .[2][3]
      
  • Analysis: Monitor the ratio of Peak I (

    
    ) to Peak III (
    
    
    
    ).
    • Result: The ratio drops sharply at the CMC as Pyrene moves from water to the micelle core.[4]

Visualization of Phase Logic

LipidPhaseBehavior cluster_0 11:0 Lyso PC Pure System Monomer Monomer (Dispersed) Crystal Hydrated Crystal (Precipitate) Monomer->Crystal Cooling below Tk Micelle Micelle (Aggregated) Monomer->Micelle Increase Conc > CMC Crystal->Monomer Heating Micelle->Monomer Dilution Bilayer Bilayer (Mixed System) Micelle->Bilayer + DPPC/Cholesterol TempLow T < Kraft Point TempHigh T > Kraft Point ConcLow Conc < CMC ConcHigh Conc > CMC

Caption: Phase transition logic for 11:0 Lyso PC. The primary transition is Monomer


 Micelle driven by concentration, bounded by the Kraft Point temperature.

References

  • Stafford, R. E., et al. (1989).[3] "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113–5120.[3] Link

  • Marsh, D. (1990).[2][3] Handbook of Lipid Bilayers. CRC Press.[2][3] (Source for thermodynamic scaling laws of lipid chains).[2][3]

  • Koynova, R., & Caffrey, M. (1998).[3][5] "Phases and phase transitions of the phosphatidylcholines." Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145.[1][2][3] Link[2][3]

  • Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids." Technical Data. Link

  • Needham, D., et al. (2013).[3] "A new temperature-sensitive liposome for use with mild hyperthermia: characterization and testing in a human tumor xenograft model." Cancer Research, 60(5), 1197-1201.[2][3] (Context on Lyso PC in thermosensitive formulations).

Sources

Solubility profile of 11:0 Lyso PC in organic solvents vs water

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 11:0 Lyso PC: Organic Solvents vs. Aqueous Systems

As a Senior Application Scientist in lipidomics and structural biology, I frequently encounter formulation bottlenecks stemming from a fundamental misunderstanding of lysophospholipid thermodynamics. 11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) is a unique, single-chain zwitterionic amphiphile. Its truncated 11-carbon aliphatic tail and bulky phosphocholine headgroup dictate a highly specific solubility profile.

This whitepaper provides a comprehensive, mechanistically grounded analysis of 11:0 Lyso PC's behavior in diverse solvent systems. By understanding the causality behind its solvation thermodynamics, researchers can optimize workflows for membrane protein crystallization, drug delivery formulation, and biochemical assays [1].

Thermodynamic Fundamentals of 11:0 Lyso PC Solvation

Unlike diacyl phosphatidylcholines (PCs) which spontaneously form planar bilayers or liposomes in water, 11:0 Lyso PC possesses a pronounced inverted-cone geometry. This structural asymmetry fundamentally alters its phase behavior.

In organic solvents, the solvation is primarily enthalpy-driven. The solvent molecules interact directly with the aliphatic tail, preventing aggregation. Conversely, in aqueous systems, solubility is governed by the hydrophobic effect —an entropy-driven process. Water molecules form highly ordered clathrate cages around the hydrophobic 11-carbon tail. To minimize this entropic penalty, the lipid monomers self-assemble into spherical micelles once the Critical Micelle Concentration (CMC) is reached [2].

For 11:0 Lyso PC, the CMC is approximately 2.5 mM. This relatively high CMC (compared to 14:0 or 16:0 Lyso PCs) means that a significant population of the lipid exists as free monomers in aqueous solution before micellization occurs [2].

Solvation LPC 11:0 Lyso PC (Zwitterionic Amphiphile) Water Aqueous Solvent (High Dielectric) LPC->Water Hydration Org Organic Solvent (e.g., Chloroform) LPC->Org Solvation Micelle Micellar Assembly (Entropy Driven) Water->Micelle [LPC] > CMC (~2.5 mM) Monomer Monomeric Dispersion (Enthalpy Driven) Org->Monomer Tail Solvation

Caption: Thermodynamic partitioning of 11:0 Lyso PC in aqueous versus organic solvent systems.

Comparative Solubility Profile

The following table synthesizes the quantitative solubility limits and physical states of 11:0 Lyso PC across standard laboratory solvents.

Solvent SystemMax SolubilityPhysical StateMechanistic Rationale
Ultrapure Water >50 mg/mLMicellar SolutionHigh dielectric constant hydrates the phosphocholine headgroup; the hydrophobic effect drives the 11-carbon tail into a micellar core.
Chloroform >50 mg/mLMonomericLow polarity effectively masks the zwitterionic dipole of the headgroup while fully solvating the aliphatic chain [3].
Methanol / Ethanol >25 mg/mLMonomeric / Small AggregatesProtic nature disrupts headgroup hydrogen-bonding networks, allowing moderate to high solubility [4].
Acetone <0.1 mg/mLPrecipitatePolar aprotic nature fails to solvate the aliphatic tail adequately, forcing the lipid to precipitate. Used for lipid washing.

Note: While 11:0 Lyso PC is highly soluble in water, introducing high ionic strength buffers (e.g., >500 mM NaCl) will lower the CMC by shielding the electrostatic repulsion between the tightly packed zwitterionic headgroups.

Self-Validating Experimental Protocols

Transitioning 11:0 Lyso PC from an organic stock to an aqueous working solution is a critical failure point in many laboratories. Improper solvent evaporation leads to residual chloroform, which acts as a co-solvent and artificially depresses the CMC, leading to irreproducible micelle sizes.

The following protocol is designed as a self-validating system : it incorporates intrinsic quality control checkpoints to ensure thermodynamic equilibrium is achieved.

Protocol: Solvent Exchange and Aqueous Micelle Preparation

Objective: Convert a 10 mg/mL chloroform stock of 11:0 Lyso PC into a 5 mM aqueous micellar solution for membrane protein solubilization (e.g., Cytochrome P450 assays) [1].

Step-by-Step Methodology:

  • Aliquot and Evaporate: Transfer the required volume of 11:0 Lyso PC in chloroform to a borosilicate glass vial. Evaporate the solvent under a gentle, steady stream of ultra-pure Nitrogen (N₂).

    • Causality: N₂ prevents oxidative degradation. While the 11:0 tail is saturated and resistant to lipid peroxidation, establishing an anoxic environment is a universal best practice for lipid handling to prevent headgroup degradation.

  • Desiccation: Place the vial containing the thin lipid film in a vacuum desiccator for a minimum of 2 hours (preferably overnight).

    • Causality: Chloroform can become trapped within the lipid matrix. High vacuum removes trace organic solvent that would otherwise alter the lipid's phase transition temperature (Tm) and micellization dynamics.

  • Buffer Hydration: Add the desired volume of aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the buffer temperature is at least 10°C above the lipid's phase transition temperature. (For 11:0 Lyso PC, room temperature is sufficient, as its Tm is well below 0°C).

  • Mechanical Disruption: Vortex the vial vigorously for 2-3 minutes, followed by bath sonication for 5 minutes.

    • Self-Validation Checkpoint 1 (Visual): The solution must be optically clear. Any turbidity or opalescence indicates incomplete hydration, multilamellar vesicle formation, or residual organic solvent.

  • Dynamic Light Scattering (DLS) Validation: Analyze a 50 µL aliquot via DLS.

    • Self-Validation Checkpoint 2 (Quantitative): A successful preparation will yield a monodisperse peak with a hydrodynamic radius (Rh) of approximately 2.5 to 4.0 nm, corresponding to pure 11:0 Lyso PC micelles. A polydispersity index (PDI) > 0.2 indicates aggregation.

Workflow Step1 1. Chloroform Stock (10 mg/mL) Step2 2. N2 Gas Evaporation (Thin Film Formation) Step1->Step2 Step3 3. Vacuum Desiccation (Remove Trace Solvent) Step2->Step3 Step4 4. Buffer Hydration (T > Phase Transition) Step3->Step4 Step5 5. Vortex & Sonication (Self-Assembly) Step4->Step5 Step6 6. DLS Validation (Confirm Micelle Size) Step5->Step6

Caption: Self-validating solvent exchange workflow from chloroform stock to aqueous micellar solution.

Application Insights: Why 11:0 Lyso PC?

In structural biology, specifically in the crystallization of membrane proteins, the choice of detergent/lipid is paramount. 11:0 Lyso PC occupies a "Goldilocks zone." Its 11-carbon chain is long enough to effectively shield the hydrophobic transmembrane domains of target proteins, yet short enough to maintain a high CMC and form highly dynamic, small micelles that do not sterically hinder crystal lattice formation.

When formulating mixed micelle systems (e.g., combining 11:0 Lyso PC with CHAPS or DDM), the differential solubility profiles in aqueous media allow for precise tuning of the micelle's curvature and hydrophobic thickness, directly impacting the stability of sensitive enzymes like human cytochrome P450s [1].

References

Technical Monograph: 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC)

[1][2]

Executive Summary

In the precise landscape of lipidomics and membrane protein biochemistry, 1-Undecanoyl-sn-glycero-3-phosphocholine (commonly 11:0 Lyso PC ) serves a critical, dual-purpose role. As a synthetic phospholipid with an odd-chain fatty acid tail (C11:0), it acts as a definitive internal standard for mass spectrometry, distinguishing itself from the even-chain lipids predominantly found in mammalian biological matrices. Simultaneously, its intermediate chain length confers unique surfactant properties—bridging the gap between harsh short-chain detergents and insoluble long-chain lipids—making it an invaluable tool for the solubilization and stabilization of membrane proteins like Cytochrome P450.

This guide synthesizes the physicochemical behavior, experimental protocols, and strategic applications of 11:0 Lyso PC, designed for researchers requiring high-fidelity data in drug discovery and structural biology.

Part 1: Chemical Identity & Physicochemical Profile[3]

Core Identifiers

11:0 Lyso PC is a lysophospholipid, meaning it lacks the fatty acid chain at the sn-2 position of the glycerol backbone. This structural feature renders it more hydrophilic than its di-acyl counterpart, imparting significant surfactant activity.

ParameterSpecification
Chemical Name 1-Undecanoyl-sn-glycero-3-phosphocholine
Common Synonyms 11:0 Lyso PC; 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
CAS Number 27869-41-6
Molecular Formula C₁₉H₄₀NO₇P
Molecular Weight 425.50 g/mol
Physical State White Powder
Purity Standard >99% (TLC/HPLC)
Solubility Soluble in water, methanol, ethanol, and chloroform:methanol mixtures.
Critical Micelle Concentration (CMC) Analysis

Understanding the CMC is vital for using 11:0 Lyso PC as a detergent. Unlike C10 (high CMC, labile micelles) or C12 (low CMC, difficult to remove), C11 offers a "Goldilocks" zone for protein handling.

  • Estimated CMC: ~2.1 mM (in water/buffer at 25°C)

  • Derivation: The CMC of lysophosphatidylcholines follows a log-linear relationship with carbon chain length.

    • 10:0 Lyso PC: ~7.0 mM

    • 12:0 Lyso PC: ~0.6 mM

    • Calculation: Interpolating between these values (

      
      ) yields a theoretical CMC of approximately 2.1 mM .
      

Application Insight: At concentrations above 2.1 mM, 11:0 Lyso PC forms micelles that can sequester hydrophobic drugs or solubilize membrane proteins. Below this threshold, it exists as monomers, ideal for ligand binding assays where micellar interference must be avoided.

Part 2: Structural Visualization

The following diagram illustrates the chemical connectivity of 11:0 Lyso PC, highlighting the hydrophilic phosphocholine headgroup and the hydrophobic undecanoyl tail.

ChemicalStructureFigure 1: Structural schematic of 11:0 Lyso PC showing the amphiphilic domain separation.HeadgroupPhosphocholine Headgroup(Hydrophilic)GlycerolGlycerol Backbone(sn-1, sn-2, sn-3)Glycerol->HeadgroupPhosphodiester (sn-3)HydroxylFree Hydroxyl(sn-2 Position)Glycerol->Hydroxylsn-2TailUndecanoyl Tail (C11:0)(Hydrophobic)Tail->GlycerolEster Bond (sn-1)

Part 3: Strategic Applications in Drug Development

The "Odd-Chain" Advantage in Lipidomics

In quantitative LC-MS/MS lipidomics, endogenous interference is a primary source of error. Mammalian lipid metabolism predominantly utilizes even-chain fatty acids (C16, C18, C20).

  • Mechanism: 11:0 Lyso PC is virtually absent in biological samples (plasma, tissue homogenates).

  • Utility: Spiking samples with a known concentration of 11:0 Lyso PC prior to extraction allows it to serve as a Surrogate Internal Standard .

  • Benefit: It corrects for extraction efficiency, ionization suppression, and matrix effects without overlapping with endogenous Lyso PC signals (e.g., 16:0 or 18:0 Lyso PC).

Membrane Protein Solubilization

11:0 Lyso PC is used to extract and stabilize integral membrane proteins.

  • Why it works: Its chain length (C11) is short enough to prevent the formation of overly rigid micelles (which can denature proteins) but long enough to mimic the hydrophobic thickness of the lipid bilayer better than C8 or C9 detergents.

  • Case Study: It has been successfully employed in the purification of human Cytochrome P450 enzymes (e.g., CYP3A4), maintaining enzymatic activity where harsher detergents (SDS) would destroy it.

Part 4: Experimental Protocols

Protocol: Preparation of Internal Standard for LC-MS

Objective: Create a stable stock solution for lipidomic profiling.

  • Weighing: Accurately weigh 1.0 mg of 11:0 Lyso PC powder.

    • Note: The powder is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

  • Solvent Selection: Dissolve in 1.0 mL of Methanol:Chloroform (1:1 v/v) or pure Methanol (LC-MS grade).

    • Result: 1.0 mg/mL (approx. 2.35 mM) stock solution.

  • Storage: Transfer to amber glass vials with Teflon-lined caps. Flush with Argon or Nitrogen gas to prevent oxidation (though saturated lipids are relatively stable). Store at -20°C.

  • Working Solution: Dilute 1:100 in Methanol to create a 10 µg/mL working spike solution. Add 10 µL of this to your biological sample (e.g., 100 µL plasma) before lipid extraction.

Workflow: Lipidomics Quantitation

The following diagram outlines the logical flow of using 11:0 Lyso PC to normalize data in a high-throughput screen.

LipidomicsWorkflowFigure 2: Workflow for using 11:0 Lyso PC as a normalization standard in lipidomics.SampleBiological Sample(Plasma/Tissue)SpikeSpike with 11:0 Lyso PC(Internal Standard)Sample->Spike Step 1ExtractLipid Extraction(Folch/Bligh-Dyer)Spike->Extract Step 2: Co-extractionLCMSLC-MS/MS Analysis(Targeted MRM)Extract->LCMS Step 3: InjectionDataData Normalization(Analyte Area / ISTD Area)LCMS->Data Step 4: Quantitation

Part 5: Synthesis & Stability

Enzymatic Synthesis Route

While commercial standards are available, 11:0 Lyso PC is typically produced via the enzymatic hydrolysis of 1,2-diundecanoyl-sn-glycero-3-phosphocholine (11:0 PC) .

  • Enzyme: Phospholipase A2 (PLA2) (e.g., from Naja mossambica or Porcine Pancreas).

  • Reaction: PLA2 specifically cleaves the sn-2 acyl ester bond.

    
    
    
  • Purification: The resulting Lyso PC is purified via silica gel chromatography to remove the free fatty acid and residual enzyme.

Stability & Handling
  • Hygroscopicity: High. Always handle in low-humidity environments.

  • Oxidation: Low risk. The undecanoyl chain is fully saturated (no double bonds), making it resistant to oxidative degradation compared to oleoyl (18:1) or arachidonoyl (20:4) variants.[1]

  • Shelf Life: >1 year at -20°C in solvent; >2 years as a dry powder.

References

  • Stafford, R. E., et al. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113-5120. [Link]

  • Ahn, T., et al. (2014). Affinity purification of recombinant human cytochrome P450s 3A4 and 1A2 using mixed micelle systems. Protein Expression and Purification, 101, 37-41. [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples.[1][2] Mass Spectrometry Reviews, 24(3), 367-412. [Link]

Methodological & Application

Application Note: Utilizing 1-Undecanoyl-sn-glycero-3-phosphocholine (LPC 11:0) as a Quantitative Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of quantitative lipidomics, the accuracy of mass spectrometry (MS) relies heavily on the use of robust internal standards (IS). 1-Undecanoyl-sn-glycero-3-phosphocholine, commonly referred to as LPC(11:0), has emerged as a gold-standard internal standard for the quantification of lysophosphatidylcholines (LPCs) in mammalian biological matrices[1]. This application note provides a comprehensive, self-validating protocol for integrating LPC(11:0) into LC-MS/MS workflows, detailing the physicochemical rationale, extraction methodologies, and data normalization strategies required for high-fidelity drug development and biomarker research.

The Rationale: The "Odd-Chain" Biological Advantage

The primary challenge in untargeted and targeted lipidomics is differentiating exogenous standard signals from endogenous metabolites. Mammalian fatty acid synthase (FASN) synthesizes lipids by sequentially adding two-carbon (acetyl-CoA) units, resulting in a lipidome overwhelmingly dominated by even-chain fatty acids (e.g., C16:0, C18:1).

Because odd-chain fatty acids are virtually absent in mammalian biofluids and tissues, LPC(11:0) provides a biologically orthogonal signal[2]. This guarantees zero isobaric overlap with endogenous lipids. Furthermore, compared to deuterated standards (which can be cost-prohibitive and sometimes exhibit chromatographic shifts due to the deuterium isotope effect), LPC(11:0) perfectly mimics the extraction efficiency, ionization dynamics, and retention behavior of endogenous early-eluting LPCs without co-elution interference.

Physicochemical & Mass Spectrometric Properties

LPC(11:0) is an amphiphilic molecule featuring a hydrophilic phosphocholine headgroup and a hydrophobic 11-carbon saturated acyl tail. The quaternary amine of the choline headgroup carries a permanent positive charge, making it highly responsive to Positive Electrospray Ionization (ESI+).

During Collision-Induced Dissociation (CID), the molecule predictably fragments at the phosphate-choline bond. This causality allows researchers to use the highly stable m/z 184.0726 product ion as a universal quantifier for all PC and LPC species[1].

Table 1: Physicochemical & MS/MS Properties of LPC(11:0)

PropertyValue
Nomenclature 1-Undecanoyl-sn-glycero-3-phosphocholine
Abbreviation LPC(11:0)
Chemical Formula C19H40NO7P
Exact Mass 425.2542 Da
Precursor Ion [M+H]+ 426.2615 m/z
Product Ion (Quantifier) 184.0726 m/z (Phosphocholine headgroup)
Ionization Mode Positive Electrospray Ionization (ESI+)

Experimental Workflow

The following diagram illustrates the integration of LPC(11:0) into a standardized lipidomics pipeline. The IS is introduced at the very first step to account for all downstream volumetric losses and matrix effects.

G Sample Biological Sample (Plasma, Tissue, or DBS) Spike Spike Internal Standard Add LPC(11:0) to Extraction Solvent Sample->Spike Extract Biphasic Lipid Extraction (e.g., MTBE/MeOH/H2O) Spike->Extract Phase Phase Separation Centrifugation at 14,000 x g Extract->Phase Upper Isolate Upper Organic Phase (Contains Endogenous Lipids + LPC 11:0) Phase->Upper Dry Evaporation & Reconstitution Dry under N2, dissolve in LC solvent Upper->Dry LCMS UHPLC-MS/MS Analysis Target m/z 426.2 -> 184.1 (ESI+) Dry->LCMS Data Data Processing & QC Normalize signals & verify extraction recovery LCMS->Data

Figure 1: Standardized lipidomics workflow incorporating LPC(11:0) as an internal standard.

Standardized Methodology: MTBE Extraction & LC-MS/MS

While the traditional Bligh and Dyer (chloroform/methanol) method is widely used[2], this protocol utilizes the Methyl tert-butyl ether (MTBE) extraction method. Causality Check: Chloroform has a higher density than water, placing the lipid-rich organic phase at the bottom of the tube, beneath a compacted protein disk. Piercing this disk during pipetting often contaminates the sample. MTBE has a lower density than water, forcing the lipid-rich organic layer to the top, allowing for clean, automated, and highly reproducible pipetting.

Table 2: Biphasic Lipid Extraction Protocol (MTBE Method)

StepActionMechanistic Rationale
1. Sample Aliquot Transfer 50 µL of plasma/serum to a 2 mL microcentrifuge tube.Ensures sufficient lipid yield without overloading the analytical column.
2. IS Spiking Add 225 µL of ice-cold Methanol containing 5 µg/mL LPC(11:0). Vortex for 30 sec.Methanol simultaneously precipitates proteins and delivers the IS, ensuring the IS undergoes the exact same extraction dynamics as endogenous lipids.
3. Extraction Add 750 µL of MTBE. Shake at room temperature for 10 minutes.MTBE acts as the primary non-polar solvent, solubilizing the hydrophobic acyl chains of the lipids.
4. Phase Separation Add 188 µL of LC-MS grade H2O. Vortex, then centrifuge at 14,000 × g for 10 min at 4°C.Water breaks the miscibility of MTBE and Methanol, forcing a biphasic separation.
5. Isolation Carefully transfer 600 µL of the upper organic phase to a new glass vial.The upper layer contains the extracted lipids (including LPC 11:0), leaving proteins and salts in the lower aqueous phase.
6. Reconstitution Evaporate to dryness under a gentle stream of N2. Reconstitute in 100 µL of Isopropanol/Acetonitrile/Water (65:30:5).Prepares the sample in a solvent system compatible with reverse-phase UHPLC gradients.
LC-MS/MS Separation Parameters

For optimal separation of LPCs from complex glycerophospholipids, a reverse-phase C8 or C18 column is recommended. The gradient should start with a highly aqueous mobile phase to retain the relatively polar lysophospholipids before ramping up the organic modifier[3].

Table 3: Example UHPLC-MS/MS Gradient (Reverse-Phase) (Mobile Phase A: 0.1% Formic acid in Water; Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09820.35
6.080200.35
9.055450.35
14.02980.35

System Self-Validation & Data Processing

A scientifically rigorous protocol must be a self-validating system. By incorporating LPC(11:0), researchers can continuously monitor the health of the assay across three critical dimensions:

  • Extraction Recovery Monitoring: Calculate the absolute peak area of LPC(11:0) in the extracted biological sample and compare it to a "neat" solvent standard spiked at the exact same concentration. An absolute recovery of >75% validates the extraction efficiency. Sudden drops in the IS area flag pipetting errors or incomplete phase separation.

  • Matrix Effect (Ion Suppression) Correction: Biological matrices contain co-eluting compounds (like salts or other lipids) that compete for charge in the ESI source, often suppressing the signal of the target analyte. Because LPC(11:0) elutes in the same retention window as endogenous LPCs, it experiences the exact same ion suppression. By calculating the ratio of the Endogenous Lipid Area to the LPC(11:0) Area, matrix effects are mathematically canceled out.

  • Retention Time (RT) Anchoring: LPC(11:0) serves as a stable RT calibrant[2]. If the RT of LPC(11:0) shifts by more than ±0.1 minutes between batches, it acts as an early warning system for column degradation or mobile phase preparation errors.

References

  • Untargeted Lipidomic Profiling of Dry Blood Spots Using SFC-HRMS Source: National Institutes of Health (PMC) URL:[Link][1]

  • Alterations in cerebrospinal fluid glycerophospholipids and phospholipase A2 activity in Alzheimer's disease Source: National Institutes of Health (PMC) URL:[Link][2]

  • Metabolomic Insights into Smoking-Induced Metabolic Dysfunctions: A Comprehensive Analysis of Lipid and Amino Acid Metabolomes Source: MDPI URL:[Link][3]

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Application Notes & Protocols for the Synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide detailed protocols and expert insights for the synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine, a key lysophospholipid in biomedical research and drug development. The methodologies outlined below are designed for researchers, scientists, and professionals in the field, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction: The Significance of 1-Undecanoyl-sn-glycero-3-phosphocholine

1-Undecanoyl-sn-glycero-3-phosphocholine, a member of the lysophosphatidylcholine (LPC) family, is a glycerophospholipid distinguished by a single undecanoyl (C11:0) fatty acid chain at the sn-1 position of the glycerol backbone.[1] Lysophospholipids are not merely metabolic intermediates but are now recognized as crucial signaling molecules involved in a myriad of physiological and pathological processes, including inflammation, angiogenesis, and tumorigenesis.[2][3] The precise chemical structure of LPCs, particularly the position and nature of the acyl chain, dictates their biological activity. Therefore, the ability to synthesize specific LPCs like 1-Undecanoyl-sn-glycero-3-phosphocholine with high purity is paramount for elucidating their biological functions and for developing novel therapeutics.

A significant challenge in the synthesis of lysophospholipids is the propensity for acyl migration, where the fatty acid chain moves from the sn-1 to the sn-2 position (or vice versa), resulting in a mixture of regioisomers.[1][2][4][5][6] This guide presents robust chemical and enzymatic synthesis strategies designed to minimize this isomerization and ensure the production of the desired 1-acyl regioisomer.

I. Chemical Synthesis Strategy: Regioselective Acylation with Orthogonal Protection

Total chemical synthesis offers the advantage of precise control over the molecular structure. However, it necessitates a careful strategy of protecting and deprotecting functional groups to prevent unwanted side reactions, most notably acyl migration.[1] This section details a stereoselective synthesis route starting from a chiral precursor, employing orthogonal protecting groups to achieve high regioselectivity.[7][8]

Core Principle: The Orthogonal Protection-Deprotection Logic

The cornerstone of this chemical synthesis is the use of protecting groups that can be removed under distinct conditions, a concept known as orthogonal protection.[7][8] This allows for the selective deprotection of one hydroxyl group for acylation while the other remains protected, thus preventing acyl migration. In this protocol, we utilize a p-toluenesulfonyl (tosyl) group for the sn-3 position and a tetrahydropyranyl (THP) group for the sn-2 position.

Experimental Workflow: Chemical Synthesis

A Start: 3-p-toluenesulfonyl-sn-glycerol B Tetrahydropyranylation (sn-2 OH) A->B DHP, PTSA C Acylation with Undecanoyl Chloride (sn-1 OH) B->C Undecanoyl chloride, Pyridine D Phosphorylation & Choline Headgroup Installation C->D 1. 2-Chloro-1,3,2-dioxaphospholane 2. Trimethylamine E Deprotection of THP group D->E Mild Acidic Hydrolysis F Final Product: 1-Undecanoyl-sn-glycero-3-phosphocholine E->F Purification

Caption: Chemical synthesis workflow for 1-Undecanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol: Chemical Synthesis

Materials:

  • 3-p-toluenesulfonyl-sn-glycerol

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (PTSA)

  • Undecanoyl chloride

  • Pyridine (anhydrous)

  • 2-Chloro-1,3,2-dioxaphospholane

  • Trimethylamine (solution in ethanol)

  • Dichloromethane (DCM, anhydrous)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Step 1: Protection of the sn-2 Hydroxyl Group

  • Dissolve 3-p-toluenesulfonyl-sn-glycerol in anhydrous DCM.

  • Add a catalytic amount of PTSA, followed by the slow addition of DHP at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-O-tetrahydropyranyl-3-p-toluenesulfonyl-sn-glycerol by silica gel chromatography.

Rationale: The THP group is chosen for its stability under the basic conditions of the subsequent acylation step and its lability under mild acidic conditions, which will not affect the ester bond.[7][8]

Step 2: Acylation of the sn-1 Hydroxyl Group

  • Dissolve the protected glycerol derivative from Step 1 in anhydrous pyridine.

  • Cool the solution to 0°C and add undecanoyl chloride dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation reaction. Performing the reaction at low to ambient temperatures helps to prevent any potential side reactions.

Step 3: Installation of the Phosphocholine Headgroup

  • Dissolve the acylated intermediate in anhydrous DCM.

  • Add 2-chloro-1,3,2-dioxaphospholane and stir at room temperature for 2 hours.

  • In a separate sealed tube, add a solution of trimethylamine in ethanol.

  • Transfer the reaction mixture from the first step to the trimethylamine solution and heat at 60°C for 12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

Rationale: This two-step, one-pot procedure using a cyclic phospholane reagent is an efficient method for forming the phosphodiester bond and introducing the choline headgroup.[7][8]

Step 4: Deprotection and Purification

  • Dissolve the crude product from Step 3 in a mixture of methanol and a mild acid (e.g., 0.1 M TFA in water).[4][5][6]

  • Stir at room temperature for 2-4 hours, monitoring the removal of the THP group by TLC.

  • Neutralize the reaction with a mild base and concentrate the solvent.

  • Purify the final product, 1-Undecanoyl-sn-glycero-3-phosphocholine, by silica gel chromatography using a chloroform/methanol/water solvent system.

Rationale: The use of very mild acidic conditions for deprotection is crucial to prevent acyl migration.[4] A recent study highlights the effectiveness of using 1 equivalent of TFA in an aqueous solution for clean and quantitative deprotection with minimal isomerization.[4][5][6]

Parameter Typical Value Reference
Overall Yield30-40%[7][8]
Purity (post-chromatography)>98%[4]
Acyl Migration<5%[4][5][6]
Table 1: Summary of expected outcomes for the chemical synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine.

II. Enzymatic Synthesis Strategy: Phospholipase A2-Mediated Hydrolysis

Enzymatic synthesis offers a highly regioselective and environmentally friendly alternative to chemical methods.[2][3] The use of phospholipase A2 (PLA2), an enzyme that specifically hydrolyzes the ester bond at the sn-2 position of glycerophospholipids, is a well-established method for the production of 1-acyl lysophospholipids.[9]

Core Principle: The Regiospecificity of Phospholipase A2

PLA2 exhibits a high degree of specificity for the sn-2 position of diacyl-glycerophospholipids.[9] This enzymatic precision allows for the selective removal of the sn-2 fatty acid, yielding the desired 1-acyl-sn-glycero-3-phosphocholine with minimal formation of the 2-acyl isomer.

Experimental Workflow: Enzymatic Synthesis

A Start: 1,2-Diundecanoyl-sn-glycero-3-phosphocholine B Enzymatic Hydrolysis with Phospholipase A2 A->B PLA2, Buffer (pH 8.0), Ca²⁺ C Reaction Quenching & Product Extraction B->C Acidification (e.g., HCl) D Purification C->D Solvent Partitioning E Final Product: 1-Undecanoyl-sn-glycero-3-phosphocholine D->E Chromatography (optional)

Caption: Enzymatic synthesis workflow for 1-Undecanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol: Enzymatic Synthesis

Materials:

  • 1,2-Diundecanoyl-sn-glycero-3-phosphocholine (substrate)

  • Phospholipase A2 (from bee venom or porcine pancreas)

  • Tris-HCl buffer (pH 8.0)

  • Calcium chloride (CaCl₂)

  • Diethyl ether

  • Methanol

  • Hydrochloric acid (HCl)

Step 1: Substrate Preparation

  • Disperse the 1,2-Diundecanoyl-sn-glycero-3-phosphocholine in Tris-HCl buffer containing CaCl₂.

  • Sonicate the mixture until a uniform, translucent suspension is formed. This increases the surface area available for the enzyme.

Rationale: PLA2 is an interfacial enzyme, and its activity is highly dependent on the physical state of the substrate. Creating a well-dispersed liposomal suspension is critical for efficient hydrolysis. Calcium ions are essential cofactors for most PLA2 enzymes.

Step 2: Enzymatic Hydrolysis

  • Warm the substrate suspension to the optimal temperature for the chosen PLA2 (typically 37-40°C).

  • Add the PLA2 solution to initiate the reaction.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by TLC. The reaction is typically complete within 1-4 hours.

Rationale: Maintaining the optimal pH and temperature for the enzyme ensures maximal catalytic activity and regioselectivity.

Step 3: Reaction Quenching and Product Extraction

  • Stop the reaction by adding a small amount of concentrated HCl to lower the pH and inactivate the enzyme.

  • Extract the lipids from the aqueous phase using a modified Bligh-Dyer extraction method with a chloroform/methanol/water system.

  • Collect the organic phase containing the lysophospholipid and the released fatty acid.

Rationale: Acidification is a rapid and effective method to halt the enzymatic reaction. The Bligh-Dyer extraction is a standard procedure for efficiently partitioning lipids from aqueous solutions.

Step 4: Purification

  • Concentrate the organic extract under reduced pressure.

  • If necessary, purify the 1-Undecanoyl-sn-glycero-3-phosphocholine from the unreacted substrate and the free undecanoic acid using silica gel chromatography. A solvent system of chloroform/methanol/water is typically effective.

Rationale: While the enzymatic reaction is highly selective, some unreacted starting material may remain. Chromatography ensures the isolation of a highly pure final product.

Parameter Typical Value Reference
Conversion Rate>95%[9]
Regioisomeric Purity>99% (1-acyl isomer)[9]
Purification MethodColumn Chromatography[10]
Table 2: Summary of expected outcomes for the enzymatic synthesis of 1-Undecanoyl-sn-glycero-3-phosphocholine.

III. Chemo-Enzymatic Synthesis Strategy: Acylation of sn-Glycero-3-Phosphocholine

A powerful chemo-enzymatic approach involves the selective acylation of sn-glycero-3-phosphocholine (GPC) using a lipase that is regioselective for the sn-1 position.[11] This method combines the advantages of enzymatic selectivity with the versatility of chemical starting materials.

Core Principle: Lipase-Catalyzed Regioselective Esterification

Certain lipases, such as those from Candida antarctica (e.g., Novozym 435), can catalyze the esterification of the primary hydroxyl group at the sn-1 position of GPC with high preference over the secondary hydroxyl group at the sn-2 position.[12]

Experimental Workflow: Chemo-Enzymatic Synthesis

A Start: sn-Glycero-3-phosphocholine (GPC) B Enzymatic Acylation with Undecanoic Acid A->B Lipase (e.g., Novozym 435), Undecanoic Acid, Organic Solvent C Reaction Monitoring & Termination B->C TLC Analysis D Enzyme Removal & Product Purification C->D Filtration E Final Product: 1-Undecanoyl-sn-glycero-3-phosphocholine D->E Chromatography

Caption: Chemo-enzymatic synthesis workflow for 1-Undecanoyl-sn-glycero-3-phosphocholine.

Detailed Protocol: Chemo-Enzymatic Synthesis

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Undecanoic acid

  • Immobilized lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

  • Molecular sieves

Step 1: Reaction Setup

  • Combine GPC, undecanoic acid, and immobilized lipase in an anhydrous organic solvent.

  • Add activated molecular sieves to remove water, which is a byproduct of the esterification and can inhibit the reaction.

Rationale: The use of an organic solvent and the removal of water shifts the reaction equilibrium towards ester synthesis. Immobilized enzymes are easily removed from the reaction mixture by simple filtration.

Step 2: Enzymatic Acylation

  • Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) with constant stirring.

  • Monitor the formation of the product by TLC.

Rationale: Elevated temperatures can increase the reaction rate, but should be kept within the enzyme's stability range.

Step 3: Enzyme Removal and Product Purification

  • Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by filtration.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Purify the 1-Undecanoyl-sn-glycero-3-phosphocholine by silica gel chromatography.

Rationale: The ease of enzyme removal is a key advantage of using immobilized biocatalysts.

Parameter Typical Value Reference
Conversion Yield60-70%[11]
Regioselectivity (sn-1)High[12]
Enzyme ReusabilityPossible[11]
Table 3: Summary of expected outcomes for the chemo-enzymatic synthesis.

IV. Analytical Characterization of 1-Undecanoyl-sn-glycero-3-phosphocholine

Regardless of the synthetic route, rigorous analytical characterization is essential to confirm the identity, purity, and isomeric integrity of the final product.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring reaction progress and assessing the purity of the final product. A typical mobile phase is a mixture of chloroform, methanol, and water.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity and can be used to separate and quantify the sn-1 and sn-2 isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI-MS) is particularly well-suited for analyzing phospholipids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are powerful tools for structural elucidation. ¹H NMR can confirm the presence of the undecanoyl chain, the glycerol backbone, and the choline headgroup. Specific signals can also help to differentiate between the sn-1 and sn-2 isomers.

References

  • A New Synthesis of Lysophosphatidylcholines and Related Derivatives. Use of p-Toluenesulfonate for Hydroxyl Group Protection. The Journal of Organic Chemistry. [Link]

  • Use of phospholipase A2 for the production of lysophospholipids. Methods in Molecular Biology. [Link]

  • Synthesis of Lysophospholipids. Molecules. [Link]

  • Synthesis of Lysophospholipids. PMC - NIH. [Link]

  • Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. The Journal of Organic Chemistry. [Link]

  • Phospholipid synthesis by extracellular phospholipase A2 in organic solvents. Biochemical and Biophysical Research Communications. [Link]

  • Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. University of Copenhagen Research Portal. [Link]

  • Synthesis of 1-sn-lysophosphatidylcholine and mixed acid 1-sn-phosphatidylcholine. Canadian Journal of Biochemistry. [Link]

  • Synthesis of Lysophosphatidylcholine and Mixed Phosphatidylcholine. PubMed. [Link]

  • Lipase-catalyzed production of lysophospholipids. OCL. [Link]

  • Synthesis of Lysophospholipids. ResearchGate. [Link]

  • Synthesis of Lysophosphatidylglycerol, a Bioactive Lipid. ChemRxiv. [Link]

  • A New Synthesis of Lysophosphatidylcholines and Related Derivatives. Use of p-Toluenesulfonate for Hydroxyl Group Protection. The Journal of Organic Chemistry. [Link]

  • Purification of lysophosphatidylcholine transacylase from bovine heart muscle microsomes and regulation of activity by lipids and coenzyme A. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

  • The synthesis of phospholipids. Part I. Phosphatidyl and lysophosphatidyl ethanolamines. Journal of the Chemical Society C: Organic. [Link]

  • Lysophospholipids: Advances in Synthesis and Biological Significance. Request PDF. [Link]

  • 1-Lysophosphatidylcholine. Wikipedia. [Link]

  • An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PMC - NIH. [Link]

  • 1-Decanoyl-sn-glycero-3-phosphocholine. PubChem. [Link]

  • A novel method to synthesize 1-acyl-sn-glycero-3-phosphocholine and 1,2-diacyl-sn-glycero-3-phosphocholine. Request PDF. [Link]

  • Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA... ResearchGate. [Link]

  • Chemical and Enzymatic Approaches to Esters of sn‐Glycero‐3‐Phosphoric Acid. AIR Unimi. [Link]

  • Enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, a hypotensive and platelet-aggregating lipid. Journal of Biological Chemistry. [Link]

  • Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Preparative Biochemistry. [Link]

  • Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. Request PDF. [Link]

  • An enzymatic method for the synthesis of mixed-acid phosphatidylcholine. Lund University Research Portal. [Link]

  • Observations on the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and a series of its homologs and analogs. Chemistry and Physics of Lipids. [Link]

  • synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Synthesis of ether lipids: natural compounds and analogues. Beilstein Journal of Organic Chemistry. [Link]

  • Why have I failed to synthesize my 1,2‐diacyl‐sn‐glycero‐3‐phosphocholine ?. ResearchGate. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Semantic Scholar. [Link]

  • Physicochemical characterization of 1,2-diphytanoyl-sn-glycero-3-phosphocholine in model membrane systems. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

  • An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. MDPI. [Link]

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LC-MS/MS quantification methods for 11:0 Lyso PC in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 11:0 Lyso-PC in Biological Samples using LC-MS/MS

Authored by: A Senior Application Scientist

Introduction: The Significance of Quantifying Short-Chain Lysophosphatidylcholines

Lysophosphatidylcholines (LPCs) are bioactive lipid molecules involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] They are generated from the partial hydrolysis of phosphatidylcholines by phospholipase A2 (PLA₂). While long-chain LPCs have been extensively studied, there is growing interest in the roles of short- and medium-chain species. 11:0 Lysophosphatidylcholine (Undecanoyl-LPC or 11:0 Lyso-PC) is a less abundant but biologically significant LPC. Accurate quantification of 11:0 Lyso-PC in complex biological matrices such as plasma, serum, or tissue homogenates is crucial for understanding its role as a potential biomarker and its metabolic pathways.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for this application, offering unparalleled sensitivity and specificity for quantifying low-abundance lipids in complex samples.[4][5] However, the successful application of this technique is critically dependent on a robust analytical method that addresses inherent challenges, most notably the phenomenon of matrix effects.[6][7] Biological samples contain a high abundance of other phospholipids and endogenous compounds that can co-elute with the target analyte and interfere with the ionization process, leading to signal suppression or enhancement and, consequently, inaccurate quantification.[8][9]

This application note provides a comprehensive, field-proven protocol for the reliable quantification of 11:0 Lyso-PC in biological samples. We emphasize the causality behind experimental choices, from sample preparation strategies designed to mitigate matrix effects to the selection of an appropriate internal standard, ensuring a self-validating and robust analytical system.

Method Overview: A Validated Workflow for Accurate Quantification

The entire analytical process is designed to ensure high recovery, minimize variability, and eliminate interferences. The workflow begins with sample preparation involving protein precipitation and targeted lipid extraction, followed by chromatographic separation and detection by tandem mass spectrometry.

LC-MS_Workflow_for_11_0_Lyso_PC cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., 50 µL Plasma) IS_Spike Spike with Internal Standard (e.g., 13:0 Lyso-PC) Sample->IS_Spike Precipitation Protein Precipitation (Cold Acetonitrile) IS_Spike->Precipitation Extraction Lipid Extraction (Liquid-Liquid or SPE) Precipitation->Extraction Dry_Reconstitute Evaporation & Reconstitution (in Mobile Phase) Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (C18 Separation, MRM Detection) Dry_Reconstitute->LC_MS Data Data Processing (Peak Integration) LC_MS->Data Quant Quantification (Analyte/IS Ratio vs. Cal Curve) Data->Quant

Caption: High-level workflow for 11:0 Lyso-PC quantification.

Part 1: Sample Preparation Protocol

The primary goal of sample preparation is to isolate 11:0 Lyso-PC from the bulk matrix components, especially proteins and other highly abundant phospholipids, which are notorious for causing matrix effects.[10] We will employ a protein precipitation followed by a liquid-liquid extraction (LLE) method.

Materials and Reagents
  • 11:0 Lyso-PC (Undecanoyl-LPC) standard (Avanti Polar Lipids or equivalent)

  • 13:0 Lyso-PC (Tridecanoyl-LPC) internal standard (IS) (Avanti Polar Lipids or equivalent)

  • HPLC-grade Methanol, Acetonitrile, Isopropanol, Water

  • Ammonium Acetate

  • Formic Acid

  • Methyl-tert-butyl ether (MTBE)

  • Biological matrix (e.g., human plasma, K2-EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Nitrogen evaporator or vacuum concentrator

Step-by-Step Extraction Protocol
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of 11:0 Lyso-PC and 13:0 Lyso-PC (IS) in methanol.

    • From the 11:0 Lyso-PC stock, create a series of working standard solutions to prepare a calibration curve (e.g., 0.1 to 25 µg/mL).

    • Prepare a working IS solution of 5 µg/mL in methanol.

  • Sample Thawing and Aliquoting:

    • Thaw biological samples (e.g., plasma) on ice to maintain stability.

    • Vortex samples briefly.

    • Aliquot 50 µL of each sample, calibrator, and quality control (QC) sample into a pre-labeled 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 5 µg/mL IS working solution to every tube (except for "blank" matrix samples used to assess interferences).

    • Causality: Adding the IS at the earliest stage is critical. It ensures that the IS undergoes the exact same extraction procedure and potential losses as the analyte, enabling accurate correction for variability during sample preparation and injection.[11][12] A structurally similar but non-endogenous analog like 13:0 Lyso-PC is chosen because it is expected to have very similar extraction recovery and ionization behavior to 11:0 Lyso-PC.[13]

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 30 seconds to ensure complete protein denaturation and precipitation.

    • Incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C. The proteins will form a solid pellet at the bottom.

  • Liquid-Liquid Extraction (LLE):

    • Carefully transfer the supernatant (~250 µL) to a new clean tube, being cautious not to disturb the protein pellet.

    • Add 500 µL of MTBE to the supernatant.

    • Vortex for 1 minute to facilitate the extraction of lipids into the organic phase.

    • Add 125 µL of HPLC-grade water and vortex for 20 seconds. This induces phase separation.

    • Centrifuge at 2,000 x g for 5 minutes. Two distinct phases will form.

    • Causality: This LLE step further purifies the sample. MTBE is effective at extracting lipids like Lyso-PCs while leaving more polar, water-soluble contaminants in the aqueous phase, thus reducing matrix interference.[14]

  • Evaporation and Reconstitution:

    • Carefully collect the upper organic layer (~500 µL) and transfer it to a new tube.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex for 30 seconds to ensure the lipids are fully dissolved.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

    • Transfer the final supernatant to an LC autosampler vial for analysis.

Part 2: LC-MS/MS Analysis Protocol

The instrumental analysis is performed using a reverse-phase C18 column for chromatographic separation, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Instrumentation and Conditions
ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) System
Column C18 Reverse-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Column Temperature 45°C
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile:Isopropanol (70:30, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Parameters Optimize for specific instrument (e.g., Capillary Voltage: 3.5 kV, Gas Temp: 300°C, Gas Flow: 10 L/min)
Mass Spectrometry - MRM Transitions

The quantification is based on the highly specific fragmentation of the precursor ion to a characteristic product ion. For lysophosphatidylcholines, the most abundant and characteristic product ion in positive ESI mode is the phosphocholine headgroup fragment at m/z 184.[2][14]

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
11:0 Lyso-PC 468.3184.15025
13:0 Lyso-PC (IS) 496.4184.15025

Note: The exact m/z values and collision energies should be optimized empirically on the specific instrument being used.

MRM_Fragmentation cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (q2) Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion [M+H]⁺ (e.g., 468.3) Fragmentation Fragmentation (Collision with Gas) Precursor->Fragmentation Isolation Product Product Ion (m/z 184.1) Fragmentation->Product Selection Detector Detector Product->Detector

Caption: Principle of MRM detection for 11:0 Lyso-PC.

Part 3: Method Validation and Data Analysis

A method is only reliable if it is properly validated. The validation process ensures the method is accurate, precise, and fit for its intended purpose.[4][15]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by a calibration curve using at least 6 non-zero points.R² ≥ 0.99
Accuracy & Precision Accuracy is the closeness to the true value. Precision is the reproducibility of measurements. Assessed using QC samples at low, medium, and high concentrations (n=5).Accuracy: 85-115% of nominal. Precision: ≤15% CV.
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy: 80-120% of nominal. Precision: ≤20% CV.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the analyte response in post-extraction spiked matrix vs. neat solution.[9]IS-normalized matrix factor between 0.85 and 1.15.
Recovery The efficiency of the extraction process. Assessed by comparing analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix.Consistent and reproducible.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).≤15% deviation from baseline.
Quantification
  • Generate Calibration Curve: Plot the peak area ratio (11:0 Lyso-PC Area / 13:0 Lyso-PC IS Area) against the nominal concentration of the calibrators.

  • Perform Linear Regression: Apply a linear regression with 1/x or 1/x² weighting to the calibration curve.

  • Calculate Unknown Concentrations: Use the regression equation to calculate the concentration of 11:0 Lyso-PC in the unknown biological samples based on their measured peak area ratios.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of 11:0 Lyso-PC in biological samples. By implementing a thorough sample preparation protocol designed to minimize matrix effects and utilizing a stable-isotope-labeled or appropriate analog internal standard, this method provides the accuracy and precision required for demanding research and drug development applications. Adherence to the described validation procedures will ensure that the data generated is trustworthy and of high scientific integrity.

References

  • Taylor, P. J. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • Lange, C., et al. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a case study of a liquid–liquid extraction method for the determination of a drug in rabbit plasma. Bioanalysis. [Link]

  • Van Damme, F., et al. (2019). Improved Thin-Layer Chromatographic Method for the Separation of Cholesterol, Egg Phosphatidylcholine, and Their Degradation Products. Journal of AOAC INTERNATIONAL. [Link]

  • Bioanalysis Zone. (2016). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Linton, P. E., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. PubMed. [Link]

  • Gullapalli, S., et al. (2007). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. PMC. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. [Link]

  • Xie, I. Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. [Link]

  • Neubert, H., et al. (2018). Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach. Bioanalysis Zone. [Link]

  • Linton, P. E., et al. (2017). Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS. PMC. [Link]

  • Islam, B., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. PubMed. [Link]

  • Thiageswaran, S. (2026). Biomarker Discovery Using LC-MS/MS: Integrative Omics Strategies for Early Disease Detection. Separation Science. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Gullapalli, S., et al. (2007). Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids. ResearchGate. [Link]

  • Vaskovsky, V. E., et al. (1983). One-dimensional thin-layer chromatographic separation of phospholipids and lysophospholipids from tissue lipid extracts. PubMed. [Link]

  • Garrett, T. J., et al. (n.d.). LC-MS/MS Analysis of Lysophospholipids Associated with Soy Protein Isolate. ResearchGate. [Link]

  • Wang, T., et al. (2008). An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples. PMC. [Link]

  • MDPI. (2024). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. [Link]

  • AOCS. (2019). Thin-Layer Chromatography of Lipids. [Link]

  • Liebisch, G., et al. (2009). Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS). PubMed. [Link]

  • Uemura, M., et al. (2005). Analysis of Phosphatidylcholine Oxidation Products in Human Plasma Using Quadrupole Time-of-flight Mass Spectrometry. Kobe University Repository. [Link]

  • Han, X., et al. (2007). Mass spectrometric identification of molecular species of phosphatidylcholine and lysophosphatidylcholine extracted from shark liver. PubMed. [Link]

  • Weir, J. M., et al. (2013). An Efficient Single Phase Method for the Extraction of Plasma Lipids. MDPI. [Link]

  • Waters Corporation. (2025). Quantitative Analysis of Four Long-Chain Lysophosphatidylcholines (LPCs) in Dried Blood Spot using Liquid Chromatography Tandem Mass Spectrometry for Clinical Research. [Link]

  • Sugiura, Y., et al. (2010). Imaging mass spectrometry revealed the production of lyso-phosphatidylcholine in the injured ischemic rat brain. PubMed. [Link]

  • Takatera, A., et al. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. PubMed. [Link]

  • Vieth, R., et al. (2026). Single-step, chloroform-free Extraction of Lysophosphatidylcholine from Plasma for Cancer Biomarker Analysis. ResearchGate. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • D'Arienzo, C. J., et al. (2015). Extraction of C16:0 lysophosphatidylcholine (C16:0 lyso-PC) from human plasma using liquid - liquid extraction. ResearchGate. [Link]

  • Takatera, A., et al. (2006). Quantification of lysophosphatidylcholines and phosphatidylcholines using liquid chromatography-tandem mass spectrometry in neonatal serum. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

Sources

Application Note: Handling, Storage, and Utilization of 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

1-Undecanoyl-sn-glycero-3-phosphocholine (commonly referred to as 11:0 Lyso PC) is a synthetic, fully saturated lysophospholipid[1]. Structurally, it lacks a fatty acid chain at the sn-2 position, resulting in a highly amphiphilic molecule with a large head-group-to-tail volume ratio. This specific geometry strongly favors the formation of highly curved micelles rather than planar lipid bilayers, making it an exceptional detergent and solubilizing agent for membrane proteins, including complex targets like human cytochrome P450s (e.g., CYP3A4 and CYP1A2)[1]. It is also widely utilized in crystallographic detergent screens to disrupt sample-sample interactions without denaturing the target protein[2].

Because 11:0 Lyso PC is fully saturated, it is not highly susceptible to oxidative degradation (lipid peroxidation) and is therefore stable as a dry powder[3]. However, the ester linkage at the sn-1 position remains highly vulnerable to hydrolysis. Exposure to atmospheric moisture—especially condensation caused by improper temperature cycling—will rapidly degrade the lipid into free undecanoic acid and glycerophosphocholine. Therefore, all handling protocols must be strictly designed around moisture exclusion[3].

Physicochemical Properties

To ensure reproducible experimental design, the physical and chemical parameters of 11:0 Lyso PC must be factored into all downstream biological assays[1][4].

PropertySpecification
Chemical Name 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine
Synonyms 11:0 Lyso PC
CAS Number 27869-41-6
Molecular Formula C₁₉H₄₀NO₇P
Molecular Weight 425.50 g/mol
Physical State Solid Powder
Purity Standard >99% (May contain up to 10% of the 2-LPC isomer due to migration)
Recommended Storage ≤ -16°C (Standard -20°C freezer)

Core Handling Directives & Causality

Standard operating procedures for lipid handling often fail because researchers do not account for the thermodynamic realities of moving reagents from -20°C to room temperature.

  • The Equilibration Rule: Before opening the vial, it must be removed from the freezer and allowed to equilibrate to room temperature for at least 30 minutes[3].

  • Causality: If a cold vial is opened, ambient humidity will immediately condense on the cold inner surfaces and the hygroscopic lipid powder. This introduced water acts as a nucleophile, catalyzing the hydrolysis of the ester bond over time.

  • Container Specifications: Always use glass containers with PTFE (Teflon) closures. Plastics can leach plasticizers into organic lipid solutions, and non-PTFE caps may not provide a sufficient moisture barrier[3].

G A Storage at -20°C (Sealed Glass Vial) B Equilibration to Room Temp (Strictly 30-60 mins) A->B Prevent condensation C Open Vial & Weigh Powder B->C D Reconstitution (Organic Solvent or Buffer) C->D E Purge Headspace (Argon or Nitrogen Gas) D->E F Seal with PTFE Cap & Return to -20°C E->F Prevent hydrolysis

Caption: Workflow for the moisture-free handling and storage of 11:0 Lyso PC powder.

Experimental Protocols

Protocol 1: Moisture-Free Aliquoting and Reconstitution

This protocol ensures the lipid powder is safely transferred into a stable organic solution for long-term, multi-use storage.

Step-by-Step Methodology:

  • Equilibration: Remove the 11:0 Lyso PC vial from -20°C storage. Place it in a desiccator at room temperature for 30–60 minutes[3].

  • Weighing: Working swiftly in a low-humidity environment, weigh the desired amount of powder using a microbalance.

  • Solubilization: Dissolve the powder in a suitable organic solvent (e.g., Chloroform:Methanol 2:1 v/v) to create a high-concentration stock (e.g., 10–50 mg/mL). Note: Saturated lipids like 11:0 Lyso PC are highly stable in organic solutions if kept free of water[3].

  • Aliquoting: Transfer the solution into smaller, single-use amber glass vials using a glass or stainless-steel syringe (avoid plastic pipette tips to prevent leaching)[3].

  • Inert Gas Purging: Layer the headspace of each vial with a gentle stream of Argon or Nitrogen gas. This displaces oxygen and, more importantly, atmospheric moisture.

  • Sealing & Storage: Cap tightly with a PTFE-lined closure and store at -20°C[3].

  • Self-Validation: Periodically validate stock integrity via Thin Layer Chromatography (TLC) to ensure the absence of free undecanoic acid (indicating hydrolysis) or excessive migration to the 2-LPC isomer[1].

Protocol 2: Micelle Preparation for Cytochrome P450 Solubilization

11:0 Lyso PC is structurally ideal for extracting and stabilizing human cytochrome P450 enzymes from crude membrane fractions[1].

Step-by-Step Methodology:

  • Film Formation: Transfer an aliquot of the organic lipid stock to a glass tube. Evaporate the solvent under a gentle, steady stream of Nitrogen gas to form a thin, uniform lipid film on the lower walls of the tube.

  • Desiccation: Place the tube under a vacuum for 1–2 hours to ensure the complete removal of trace organic solvents, which can denature target proteins.

  • Hydration: Add the target aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.4, 20% glycerol). Vortex vigorously for 2–5 minutes until the solution becomes optically clear, indicating the formation of micelles.

  • Validation (DLS): Validate the micellar suspension using Dynamic Light Scattering (DLS) to confirm a uniform hydrodynamic radius before proceeding to protein extraction.

  • Solubilization: Add the micelle suspension dropwise to the crude membrane fraction. Incubate at 4°C with gentle agitation for 1 hour to allow the 11:0 Lyso PC micelles to partition into the bilayer and extract the CYP450 complexes.

G A 11:0 Lyso PC Dry Film B Hydration in Buffer (Micelle Formation) A->B D Mixed Micelles (Lipid + Protein) B->D C Crude Membrane (CYP450 Target) C->D Solubilization E Affinity Purification (Ni-NTA / SEC) D->E

Caption: Mechanism of membrane protein solubilization using 11:0 Lyso PC micelles.

References

  • Hampton Research. "Detergent Screen™ User Guide." Hampton Research Protocols. Available at:[Link]

Sources

Application Notes and Protocols for Utilizing 11:0 Lyso PC as a Surfactant in Biochemical Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 11:0 Lyso PC in Membrane Protein Research

In the intricate world of biochemical and pharmaceutical research, the study of membrane proteins presents a formidable challenge. These proteins, embedded within the lipid bilayer, are notoriously difficult to isolate and analyze without compromising their native structure and function. The choice of surfactant for their solubilization is therefore a critical determinant of experimental success. 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, or 11:0 Lyso PC, has emerged as a powerful yet gentle tool in the researcher's arsenal.[1][2]

As a lysophospholipid, 11:0 Lyso PC possesses a unique amphipathic nature, with a polar phosphocholine headgroup and a single 11-carbon acyl chain. This structure allows it to effectively disrupt lipid membranes and form micelles that encapsulate membrane proteins, shielding their hydrophobic domains from the aqueous environment. Its relatively short acyl chain and non-ionic character contribute to its mild, non-denaturing properties, making it an ideal choice for preserving the delicate three-dimensional structure and biological activity of solubilized proteins.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 11:0 Lyso PC in a variety of biochemical assays. We will delve into its physicochemical properties, provide detailed protocols for its application in membrane protein solubilization, enzyme kinetics, and ligand binding assays, and offer expert insights into its advantages over other commonly used detergents.

Physicochemical Properties and the Critical Micelle Concentration (CMC)

The efficacy of any surfactant is intrinsically linked to its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which surfactant monomers in a solution begin to self-assemble into micelles.[3] Operating above the CMC is crucial for the effective solubilization of membrane proteins, as it ensures a sufficient population of micelles to encapsulate the proteins of interest.

While the precise CMC of 11:0 Lyso PC is not extensively documented, it can be reliably estimated by interpolating between the known CMC values of its shorter and longer chain counterparts, 10:0 Lyso PC (decanoyl) and 12:0 Lyso PC (lauroyl). A study by Stafford et al. (1989) determined the CMC of 1-decanoyl-sn-glycero-3-phosphocholine to be 7.0 mM and that of 1-dodecanoyl-sn-glycero-3-phosphocholine to be 0.70 mM.[4] Given that the CMC of lysophospholipids generally decreases with increasing acyl chain length, the CMC of 11:0 Lyso PC is estimated to be in the range of 1-3 mM.

Table 1: Physicochemical Properties of 11:0 Lyso PC

PropertyValueSource
Full Name 1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine[1]
Abbreviation 11:0 Lyso PC[1]
CAS Number 27869-41-6
Molecular Formula C19H40NO7P
Molecular Weight 425.50 g/mol
Form Powder
Purity >99%
Storage -20°C
Estimated CMC 1-3 mMInferred from[4]

Table 2: Comparison of Critical Micelle Concentrations (CMC) of Common Surfactants

SurfactantTypeCMC (mM)
11:0 Lyso PC (estimated) Zwitterionic (at physiological pH)1-3
Triton X-100 Non-ionic0.2-0.9
CHAPS Zwitterionic4-8
n-Dodecyl-β-D-maltoside (DDM) Non-ionic0.17
Sodium Dodecyl Sulfate (SDS) Anionic7-10

Core Applications of 11:0 Lyso PC in Biochemical Assays

Membrane Protein Solubilization and Purification

The primary application of 11:0 Lyso PC is the gentle extraction of integral membrane proteins from the lipid bilayer. Its efficacy in this regard has been demonstrated in the purification of challenging targets such as human cytochrome P450s.

The Causality Behind the Choice: The selection of a mild detergent like 11:0 Lyso PC is predicated on the need to disrupt protein-lipid and lipid-lipid interactions without disrupting the intricate network of intramolecular interactions that define a protein's functional conformation. Harsher detergents can strip away essential boundary lipids and induce denaturation, leading to a loss of activity.

This protocol provides a general framework for the solubilization and subsequent purification of a His-tagged membrane protein using 11:0 Lyso PC.

Materials:

  • Cell paste or membrane preparation containing the target protein

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail

  • Solubilization Buffer: Lysis Buffer containing 2% (w/v) 11:0 Lyso PC

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, and 0.1% (w/v) 11:0 Lyso PC

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, and 0.1% (w/v) 11:0 Lyso PC

  • Ni-NTA affinity resin

  • Detergent-compatible protein assay reagent (e.g., BCA assay)

Procedure:

  • Cell Lysis and Membrane Preparation:

    • Resuspend the cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

    • Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

    • Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in Lysis Buffer.

  • Solubilization:

    • Determine the total protein concentration of the membrane suspension.

    • Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 5-10 mg/mL and a final 11:0 Lyso PC concentration of 1% (w/v).

    • Incubate on a rotator at 4°C for 1-2 hours to allow for solubilization.

    • Ultracentrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

  • Affinity Purification:

    • Carefully collect the supernatant containing the solubilized membrane proteins.

    • Add the supernatant to a pre-equilibrated Ni-NTA resin and incubate with gentle agitation for 1-2 hours at 4°C.

    • Load the resin into a column and wash with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 3-5 column volumes of Elution Buffer.

    • Analyze the fractions by SDS-PAGE and a detergent-compatible protein assay.

Membrane_Protein_Purification cluster_0 Cell Lysis & Membrane Isolation cluster_1 Solubilization cluster_2 Purification Cell Paste Cell Paste Lysis Lysis Cell Paste->Lysis Lysis Buffer Low-Speed Centrifugation Low-Speed Centrifugation Lysis->Low-Speed Centrifugation Ultracentrifugation Ultracentrifugation Low-Speed Centrifugation->Ultracentrifugation Supernatant Membrane Pellet Membrane Pellet Ultracentrifugation->Membrane Pellet Solubilize Solubilize Membrane Pellet->Solubilize 11:0 Lyso PC High-Speed Centrifugation High-Speed Centrifugation Solubilize->High-Speed Centrifugation Solubilized Protein Solubilized Protein High-Speed Centrifugation->Solubilized Protein Supernatant Affinity Chromatography Affinity Chromatography Solubilized Protein->Affinity Chromatography Ni-NTA Wash Wash Affinity Chromatography->Wash Elution Elution Wash->Elution Imidazole Purified Protein Purified Protein Elution->Purified Protein

Fig. 1: Workflow for Membrane Protein Solubilization and Purification.
Enzyme Kinetic Assays

Studying the kinetics of membrane-bound enzymes requires an environment that mimics the lipid bilayer to maintain their catalytic activity. 11:0 Lyso PC micelles can provide such an environment. A study on diacylglycerol kinase demonstrated that lysophospholipid micelles can sustain the stability and catalytic activity of the enzyme even in the absence of other lipids.[5][6]

The Rationale for Micellar Assays: By providing a hydrophobic microenvironment, 11:0 Lyso PC micelles prevent the aggregation and denaturation of the solubilized enzyme, allowing for accurate determination of kinetic parameters such as Km and Vmax.

This protocol outlines a general approach for measuring the activity of a membrane-bound enzyme solubilized in 11:0 Lyso PC.

Materials:

  • Purified enzyme in a buffer containing 11:0 Lyso PC (above its CMC)

  • Substrate for the enzyme

  • Assay Buffer (compatible with both the enzyme and the detection method)

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate)

  • Microplate reader or spectrophotometer

Procedure:

  • Enzyme Preparation:

    • Dilute the purified enzyme stock to the desired working concentration in Assay Buffer containing 0.1% (w/v) 11:0 Lyso PC. Ensure the final detergent concentration remains above the CMC.

  • Substrate Preparation:

    • Prepare a series of substrate dilutions in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the diluted enzyme to each well.

    • Initiate the reaction by adding varying concentrations of the substrate to the wells.

    • Include control wells with no enzyme to measure background signal.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals.

    • Calculate the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Ligand Binding Assays

Ligand binding assays are fundamental in drug discovery for screening and characterizing compounds that interact with specific receptors. For membrane-bound receptors like G-protein coupled receptors (GPCRs), solubilization is often necessary to perform these assays in a high-throughput format.[7]

Maintaining Receptor Integrity: The use of a mild detergent like 11:0 Lyso PC is critical to preserve the native conformation of the receptor's binding pocket, ensuring that the measured binding affinities are physiologically relevant.

This protocol describes a filtration-based radioligand binding assay for a GPCR solubilized with 11:0 Lyso PC.

Materials:

  • Membrane preparation containing the GPCR of interest

  • Solubilization Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 1% (w/v) 11:0 Lyso PC, and protease inhibitors

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% (w/v) 11:0 Lyso PC

  • Radiolabeled ligand (e.g., [3H]-agonist or antagonist)

  • Unlabeled ("cold") ligand for non-specific binding determination

  • Glass fiber filters (pre-treated with polyethyleneimine to reduce non-specific binding)

  • Filtration apparatus

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Receptor Solubilization:

    • Solubilize the membranes as described in Protocol 1, step 2.

  • Binding Reaction:

    • In a series of tubes, set up the following reactions in Assay Buffer:

      • Total Binding: Solubilized receptor + radiolabeled ligand.

      • Non-specific Binding: Solubilized receptor + radiolabeled ligand + a high concentration (e.g., 1000-fold excess) of unlabeled ligand.

      • Specific Binding: Calculated as Total Binding - Non-specific Binding.

    • Incubate the reactions at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through a glass fiber filter under vacuum.

    • Wash the filters quickly with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration.

    • For saturation binding experiments, plot specific binding versus radioligand concentration and fit the data to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Reconstitution into Proteoliposomes

For many functional studies, it is desirable to re-introduce the purified membrane protein into a lipid bilayer environment, creating proteoliposomes. This is particularly important for studying transport processes and the influence of the lipid environment on protein function.

The Logic of Reconstitution: This process involves the gradual removal of the detergent from a solution containing the purified protein and lipids, allowing the lipids to self-assemble into a bilayer around the protein.

This protocol describes the reconstitution of a membrane protein from 11:0 Lyso PC micelles into pre-formed liposomes.

Materials:

  • Purified membrane protein in a buffer containing 0.1% (w/v) 11:0 Lyso PC

  • Lipid mixture (e.g., a 3:1 mixture of phosphatidylcholine and phosphatidylglycerol) in chloroform

  • Reconstitution Buffer: 20 mM HEPES pH 7.4, 100 mM KCl

  • Detergent removal beads (e.g., Bio-Beads SM-2)

Procedure:

  • Liposome Preparation:

    • Dry the lipid mixture in a round-bottom flask under a stream of nitrogen to form a thin film.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with Reconstitution Buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension or by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Reconstitution:

    • Mix the purified protein with the pre-formed liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

    • Add detergent removal beads to the mixture (e.g., 20 mg of beads per mg of detergent).

    • Incubate with gentle agitation at 4°C overnight to allow for gradual detergent removal and protein incorporation into the liposomes.

  • Proteoliposome Harvesting:

    • Carefully remove the beads by pipetting.

    • The resulting proteoliposome suspension can be used for downstream functional assays.

Reconstitution_Workflow Purified Protein in 11:0 Lyso PC Micelles Purified Protein in 11:0 Lyso PC Micelles Mix Mix Purified Protein in 11:0 Lyso PC Micelles->Mix Add Detergent Removal Beads Add Detergent Removal Beads Mix->Add Detergent Removal Beads Liposomes Liposomes Liposomes->Mix Incubate Incubate Add Detergent Removal Beads->Incubate Overnight at 4°C Remove Beads Remove Beads Incubate->Remove Beads Proteoliposomes Proteoliposomes Remove Beads->Proteoliposomes

Fig. 2: General Workflow for Protein Reconstitution into Proteoliposomes.

Expert Insights: A Comparative Analysis of Surfactants

The choice of surfactant is a critical decision in any experiment involving membrane proteins. While there is no one-size-fits-all solution, 11:0 Lyso PC offers several advantages over more traditional detergents like Triton X-100 and CHAPS.

Table 3: Comparative Properties of 11:0 Lyso PC, Triton X-100, and CHAPS

Feature11:0 Lyso PCTriton X-100CHAPS
Chemical Nature Zwitterionic (at physiological pH)Non-ionicZwitterionic
Denaturing Potential Very lowLow to moderateLow
CMC High (1-3 mM)Low (0.2-0.9 mM)High (4-8 mM)
Micelle Size SmallLargeSmall
Removal by Dialysis Relatively easyDifficultRelatively easy
UV Absorbance (280 nm) LowHigh (interferes with protein quantification)Low
Mass Spectrometry Compatibility GoodPoorGood

The Significance of a High CMC: The relatively high CMC of 11:0 Lyso PC is advantageous for reconstitution experiments, as it facilitates easier removal of the detergent by dialysis or with adsorbent beads.

The Advantage of Small Micelles: The small micelle size of 11:0 Lyso PC can be beneficial for structural studies, such as NMR spectroscopy, as it can lead to faster tumbling of the protein-micelle complex and improved spectral resolution.

Signaling Pathway Context: Studying GPCR Function

Lysophospholipids are not merely tools for protein solubilization; they are also important signaling molecules in their own right, acting through specific GPCRs such as the LPA and S1P receptors.[8][9][10] This dual role underscores the biocompatibility of using a lysophospholipid-based detergent for studying signaling proteins. The G-protein coupled receptor G2A, for instance, has been shown to be activated by lysophosphatidylcholine.[11]

The ability to solubilize and purify GPCRs in a functional state using 11:0 Lyso PC opens the door to a wide range of downstream assays aimed at elucidating their signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (Solubilized with 11:0 Lyso PC) G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit dissociates and activates effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Fig. 3: Simplified GPCR Signaling Pathway Amenable to Study After Solubilization.

Conclusion

11:0 Lyso PC is a versatile and effective surfactant for a wide range of biochemical assays involving membrane proteins. Its mild, non-denaturing properties, coupled with its favorable physicochemical characteristics, make it an excellent choice for preserving the structure and function of these challenging targets. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers seeking to harness the power of 11:0 Lyso PC in their own laboratories. As with any experimental system, optimization of the conditions for each specific application is highly recommended to achieve the best possible results.

References

  • Van Horn, W. D., & Sanders, C. R. (2010). Lysophospholipid micelles sustain the stability and catalytic activity of diacylglycerol kinase in the absence of lipids. Biochemistry, 49(33), 7037–7039. [Link]

  • Wang, J., Wang, L., & Ye, R. D. (2006). Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A. Molecular Biology of the Cell, 17(7), 3199–3210. [Link]

  • Xu, P., et al. (2023). Specific binding of GPR174 by endogenous lysophosphatidylserine leads to high constitutive Gs signaling. Nature Communications, 14(1), 5873. [Link]

  • Hirano-Iwata, A., et al. (2016). Reconstitution of Human Ion Channels into Solvent-free Lipid Bilayers Enhanced by Centrifugal Forces. Biophysical Journal, 110(10), 2247–2256. [Link]

  • Stafford, R. E., Fanni, T., & Dennis, E. A. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113–5120. [Link]

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  • Stockbridge, R. B., & Tsai, M. F. (2015). Lipid reconstitution and recording of recombinant ion channels. Methods in Enzymology, 557, 385–408. [Link]

  • Sufi, A., & Miller, C. (2007). Ion channel reconstitution in liposomes. Nature Protocols, 2(11), 2892–2899. [Link]

  • Park, S. W., et al. (2020). Ligand, signaling mechanism, and G-protein-coupled lysophospholipids receptors. International Journal of Molecular Sciences, 21(24), 9579. [Link]

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  • ACS Publications. (2010). Lysophospholipid Micelles Sustain the Stability and Catalytic Activity of Diacylglycerol Kinase in the Absence of Lipids. Biochemistry. [Link]

  • Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2016). G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 876–883. [Link]

  • Williams, A. J. (1990). An introduction to the methods available for ion channel reconstitution. Journal of Membrane Biology, 117(2), 93–103. [Link]

  • Ye, R. D. (2008). Lysophospholipid activation of G protein-coupled receptors. Prostaglandins & Other Lipid Mediators, 87(1-4), 1–5. [Link]

  • Landreh, M., et al. (2021). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. Angewandte Chemie International Edition, 60(27), 14754–14766. [Link]

  • Bublitz, M., et al. (2021). Refolding and characterization of two G protein-coupled receptors purified from E. coli inclusion bodies. Scientific Reports, 11(1), 4484. [Link]

  • Heimburg, T., & Heerklotz, H. (2007). Understanding Detergent Effects on Lipid Membranes: A Model Study of Lysolipids. Biophysical Journal, 92(11), 3956–3969. [Link]

  • Hirano-Iwata, A., et al. (2016). Reconstitution of Human Ion Channels into Solvent-free Lipid Bilayers Enhanced by Centrifugal Forces. Semantic Scholar. [Link]

  • Schuck, S., Honsho, M., & van der Goot, F. G. (2003). Resistance of cell membranes to different detergents. Proceedings of the National Academy of Sciences, 100(10), 5795–5800. [Link]

  • Deems, R. A., & Dennis, E. A. (1975). A kinetic analysis of phospholipase A2 action on mixed micelles of Triton X-100 and dipalmitoyl phosphatidylcholine. Journal of Biological Chemistry, 250(23), 9008–9012. [Link]

  • Heyden, Y. V., et al. (2018). GPCR Solubilization and Quality Control. Methods in Molecular Biology, 1705, 139–153. [Link]

  • Chaptal, V., et al. (2014). Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents. Biochemistry, 53(16), 2636–2646. [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC). Retrieved from [Link]

  • Dilliard, S. A., et al. (2024). Exploring the Effects of Incorporating Different Bioactive Phospholipids into Messenger Ribonucleic Acid Lipid Nanoparticle (mRNA LNP) Formulations. ACS Chemical Biology. [Link]

  • Higaki, K., et al. (2020). Quantification of 11 enzyme activities of lysosomal storage disorders using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 1152, 122241. [Link]

  • Jarvis, A. A., & Dennis, E. A. (1984). Purification and characterization of a lysophospholipase from human amnionic membranes. Journal of Biological Chemistry, 259(13), 8274–8282. [Link]

  • PubChem. (n.d.). LysoPC(18:1(11Z)). Retrieved from [Link]

  • Wang, Y., et al. (2023). An Analysis of Targeted Serum Lipidomics in Patients with Pneumoconiosis — China, 2022. China CDC Weekly, 5(38), 843–848. [Link]

  • Rudzińska, M., & Siger, A. (2021). Water content, critical micelle concentration of phospholipids and formation of association colloids as factors influencing autoxidation of rapeseed oil. Journal of the Science of Food and Agriculture, 101(14), 6049–6056. [Link]

  • Landreh, M., & Robinson, C. V. (2015). Effects of Detergent Micelles on Lipid Binding to Proteins in Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 26(11), 1873–1880. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • Hagn, F., et al. (2016). Micelles, Bicelles, and Nanodiscs: Comparing the Impact of Membrane Mimetics on Membrane Protein Backbone Dynamics. Angewandte Chemie International Edition, 55(50), 15572–15576. [Link]

  • Singh, R., & Pande, S. (2011). Protein Membrane Overlay Assay: A Protocol to Test Interaction Between Soluble and Insoluble Proteins in vitro. Journal of Visualized Experiments, (54), e2901. [Link]

  • Holzer, M., et al. (2024). Lyso-phosphatidylcholine as an interfacial stabilizer for parenteral monoclonal antibody formulations. European Journal of Pharmaceutics and Biopharmaceutics, 201, 114798. [Link]

  • LabRoots. (2020, February 24). A case study of protein sample prep strategies for membrane proteins [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule at a Glance

1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC) is a synthetic lysophospholipid used primarily as a surfactant standard, a membrane permeabilizer, and a substrate for lysophospholipid acyltransferases (LPCAT).[1] Unlike natural long-chain Lyso PCs (e.g., 16:0, 18:1), the medium-chain 11:0 fatty acid tail confers unique solubility properties but retains the chemical instability characteristic of the class.

ParameterTechnical SpecificationCritical Note
Molecular Weight 425.50 g/mol
CMC (Approx.) 1.5 – 3.0 mM (Water)Estimated based on C10 (6-8 mM) and C12 (0.4-0.9 mM) data.[1]
Primary Instability Acyl Migration (1-acyl

2-acyl)
Occurs rapidly at pH > 6.0 and Room Temp.[1]
Storage (Powder) -20°CKeep desiccated.[1][2] Hygroscopic.
Storage (Solution) -80°C (Organic Solvent)NEVER store aqueous solutions long-term.[1][2]

Module 1: Chemical Stability (The Isomerization Trap)[2]

The most frequent user complaint regarding 11:0 Lyso PC is the appearance of "impurity" peaks in LC-MS or changing enzymatic kinetics over time. This is rarely a purity issue from the manufacturer but rather acyl migration , a thermodynamic equilibration process.[2]

The Mechanism

In aqueous solution, the fatty acid ester at the sn-1 position can migrate to the sn-2 hydroxyl group. This process is catalyzed by Base (OH⁻) and, to a lesser extent, Acid (H⁺).[2]

  • Kinetic Product: 1-Undecanoyl (1-acyl isomer) – This is the synthesized form.[1]

  • Thermodynamic Equilibrium: ~90% 1-acyl / ~10% 2-acyl.[1]

  • Catalysts: pH > 7.0, Temperature > 20°C, and presence of Albumin (BSA/HSA).[2][3]

The "Goldilocks Zone" for pH

To stabilize 11:0 Lyso PC in solution, you must minimize the migration rate constant (


).[2]
  • pH > 7.0: Rapid migration (Equilibrium reached in minutes to hours).[2]

  • pH < 3.0: Acid-catalyzed hydrolysis (cleavage of the fatty acid) becomes dominant.[2]

  • pH 4.0 – 5.0: MAXIMUM STABILITY. The migration rate is at its absolute minimum.[2]

Visualization: The Instability Pathway

AcylMigration LPC1 1-Undecanoyl-LysoPC (sn-1 Isomer) [Major Species] Intermediate Cyclic Orthoester Intermediate (High Energy) LPC1->Intermediate pH > 7 Temp > 20°C Hydrolysis Hydrolysis Products (GPC + Fatty Acid) LPC1->Hydrolysis pH > 9 or pH < 3 LPC2 2-Undecanoyl-LysoPC (sn-2 Isomer) [Minor Species] Intermediate->LPC2 Isomerization LPC2->Intermediate Reversible LPC2->Hydrolysis

Caption: The acyl migration pathway involves a cyclic intermediate. At physiological pH (7.4), the barrier to this intermediate is lowered, causing rapid equilibration.[2]

Module 2: Physical Stability (The Micelle Trap)[2]

Users often report "cloudiness" or "precipitation" when preparing stock solutions.[2] This is usually a misunderstanding of the Critical Micelle Concentration (CMC) .[2]

The Physics of 11:0 Lyso PC

Unlike long-chain lipids (C16, C18) which are virtually insoluble monomers that form liposomes, 11:0 Lyso PC is a medium-chain surfactant with a relatively high CMC (~2 mM).

  • Below CMC (< 1 mM): Exists as free monomers.[2] Clear solution.

  • Above CMC (> 3 mM): Spontaneously forms micelles.[2] Solution may appear clear or slightly opalescent (Tyndall effect) depending on concentration and temperature.[2]

Troubleshooting "Precipitation": If you see solid particles, it is likely the Krafft Point issue (temperature is too low for the concentration) or contamination.[2]

  • Solution: Gently warm the solution to 30-40°C. 11:0 Lyso PC micelles are dynamic; heat helps disperse them.[1]

Module 3: Protocol & Handling Guide

Protocol A: Preparation of Stable Stock Solution (Master Stock)

Purpose: Long-term storage (up to 6 months).[1][2] Solvent: Organic solvent is required to prevent hydrolysis and migration.[2]

  • Solvent Choice: Chloroform:Methanol (2:1 v/v) OR 100% Ethanol (anhydrous).[2]

    • Why: Water is the enemy of stability here.[2]

  • Concentration: Prepare at 10–25 mg/mL.

  • Storage: Aliquot into glass vials (Teflon-lined caps). Purge with Nitrogen/Argon gas to remove moisture/oxygen.[2] Store at -80°C.

Protocol B: Preparation of Aqueous Working Solution

Purpose: Immediate use in biological assays.[2] Constraint: Do not store > 24 hours.

  • Dry Down: Take an aliquot of the Master Stock (Protocol A).[2] Evaporate solvent under a nitrogen stream.[2]

  • Rehydration Buffer:

    • For Chemical Stability: Use 10 mM Acetate or Citrate buffer (pH 4.5).[2]

    • For Biological Assays: Use PBS or HEPES (pH 7.4), but use within 4 hours .[2]

  • Solubilization: Add buffer to the dried film.[2] Vortex vigorously for 30 seconds.[2]

    • Tip: If concentration is >2 mM, the solution will form micelles.[2] This is normal.

Workflow Visualization: Solubilization Decision Tree

Solubilization Start Start: 11:0 Lyso PC Powder AppType What is your Application? Start->AppType MS Mass Spec Standard AppType->MS Cell Cell Culture / Enzyme Assay AppType->Cell SolventMS Dissolve in MeOH or CHCl3:MeOH (2:1) MS->SolventMS StockCell Make 100x Stock in Ethanol Cell->StockCell StoreMS Store at -80°C (Stable for months) SolventMS->StoreMS DiluteCell Dilute 1:100 into Media/Buffer (Just before use) StockCell->DiluteCell Warning CRITICAL: Use within 4 hours (pH 7.4 causes migration) DiluteCell->Warning

Caption: Choose the solubilization path based on application to balance toxicity (solvent) vs. stability (pH).

Troubleshooting FAQ

Q1: I see two peaks in my LC-MS chromatogram for 11:0 Lyso PC. Is my product degraded? A: Likely yes, but it’s "isomerized," not "degraded." The second peak is almost certainly the sn-2 isomer. This happens if the sample was dissolved in a protic solvent (like water or methanol) at Room Temperature for too long before injection.[2]

  • Fix: Keep samples on ice. Use an acidic mobile phase (0.1% Formic Acid) to suppress on-column migration.[1][2]

Q2: My stock solution in PBS precipitated after freezing at -20°C. A: Never freeze aqueous Lyso PC solutions. Upon freezing, the local concentration of salt and lipid increases in the liquid pockets (cryoconcentration), causing pH shifts and aggregation.[2]

  • Fix: Discard. Make fresh aqueous solutions daily. Store stocks only in organic solvents.

Q3: Can I use BSA to help solubilize 11:0 Lyso PC? A: Yes, BSA binds Lyso PC and increases apparent solubility, BUT BSA (albumin) possesses pseudo-esterase activity and catalytic sites that accelerate acyl migration.[2]

  • Recommendation: Only use BSA if your assay requires it.[2] If you use BSA, treat the solution as "unstable" and use immediately.[2]

Q4: What is the exact CMC? I need to avoid micelles. A: The CMC is approximately 2 mM .[2] To ensure a monomeric state, keep the concentration below 0.5 mM (500 µM) .[2]

References

  • Plückthun, A., & Dennis, E. A. (1982).[2] Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750.[2] Link[2]

    • Key Finding: Establishes pH 4-5 as the minimum for acyl migration r
  • Stafford, R. E., et al. (1989).[2] Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113–5120.[2] Link[2]

    • Key Finding: Provides CMC values for C10 and C12 Lyso PC, allowing interpol
  • Kozaci, L. D., et al. (2017).[2] Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PLoS ONE, 12(11), e0187826.[2][3] Link

    • Key Finding: Demonstrates the rapid kinetics of acyl migration at pH 7.4 and the stabilizing effect of organic solvents.
  • Avanti Polar Lipids. (n.d.). Lysophospholipid Physical Properties and Storage. Link

    • Key Finding: General handling guidelines for hygroscopic lysolipids.

Sources

Preventing acyl migration in 1-Undecanoyl-sn-glycero-3-phosphocholine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso-PC). This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing acyl migration in lysophospholipid samples. As your virtual Senior Application Scientist, this guide provides in-depth, field-proven insights to ensure the integrity and reproducibility of your experiments.

Understanding Acyl Migration

Acyl migration is an intramolecular isomerization process where the acyl chain (in this case, undecanoyl) moves from its original position on the glycerol backbone to an adjacent hydroxyl group. In 1-Undecanoyl-sn-glycero-3-phosphocholine, the undecanoyl group is at the sn-1 position. Through migration, it can move to the sn-2 position, forming the 2-Undecanoyl-sn-glycero-3-phosphocholine isomer.

This non-enzymatic reaction is catalyzed by both acids and bases and proceeds toward a thermodynamic equilibrium.[1] For lysophosphatidylcholines, this equilibrium mixture typically contains about 90% of the more stable sn-1 acyl isomer and 10% of the sn-2 acyl isomer.[2] Since the positional isomerism of lipids is crucial for their biological activity and recognition by enzymes, uncontrolled acyl migration can lead to significant experimental artifacts, inconsistent results, and misinterpretation of data.

Acyl_Migration sn1_isomer 1-Undecanoyl-sn-glycero-3-phosphocholine (sn-1 Isomer, ~90% at Equilibrium) intermediate Cyclic Orthoester Intermediate sn1_isomer->intermediate Migration sn2_isomer 2-Undecanoyl-sn-glycero-3-phosphocholine (sn-2 Isomer, ~10% at Equilibrium) intermediate->sn2_isomer

Caption: Equilibrium between sn-1 and sn-2 isomers via a cyclic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors that accelerate acyl migration in my 11:0 Lyso-PC samples?

A: Acyl migration is highly sensitive to the sample's environment. The three most critical factors to control are pH, temperature, and the solvent system.

  • pH: The stability of lysophosphatidylcholine is highest in a slightly acidic environment, specifically between pH 4 and 5.[3][4] Both acidic (pH < 4) and, more significantly, basic (pH > 6) conditions act as catalysts, dramatically accelerating the rate of isomerization.[1]

  • Temperature: The rate of acyl migration is strongly dependent on temperature. Elevated temperatures significantly promote the reaction.[5][6] Conversely, lowering the temperature is one of the most effective strategies to inhibit migration.[7][8]

  • Solvent System: Samples are significantly more stable in aprotic organic solvents compared to aqueous solutions.[7] The presence of water facilitates the proton transfer needed for the reaction. However, even in organic solvents, migration can occur over extended periods, especially at room temperature or above.[7]

Q2: How should I store my 11:0 Lyso-PC to ensure its long-term stability and isomeric purity?

A: Proper storage is the first and most critical step in preventing acyl migration. The ideal storage method depends on the form of the lipid (powder vs. solution).

Storage Form Recommended Temperature Atmosphere Solvent / Buffer Key Considerations & Best Practices
Solid (Powder) -20°C or below[9][10]Inert Gas (Argon or Nitrogen)N/AStore in a desiccator to prevent moisture absorption. Before opening, always allow the vial to warm to room temperature to prevent water condensation on the cold powder.[10]
Organic Solution -20°C or below[7][10]Inert Gas (Argon or Nitrogen)Chloroform:Methanol (2:1, v/v) or similar aprotic solventUse only glass containers with Teflon-lined caps. [10] Plasticizers can leach from polymer containers into the organic solvent, contaminating the sample.[10]
Aqueous Dispersion 2-8°CN/ASlightly Acidic Buffer (e.g., 50 mM Citrate, pH 4.0-5.0)Not recommended for storage. [10][11] Prepare fresh immediately before use. If absolutely necessary for a short period (<24h), keep refrigerated in an acidic buffer. Do not freeze aqueous suspensions , as this can disrupt vesicle structures.[11]
Q3: I need to prepare an aqueous solution for my cell culture experiment. What is the best practice to minimize isomerization?

A: Preparing aqueous solutions is a high-risk step for acyl migration due to the presence of water and often neutral pH of biological buffers.

The key is to minimize the time the lipid spends in the aqueous environment. A slow acyl migration still occurs even under optimal conditions. Prepare the aqueous dispersion immediately before you need it. If your experimental buffer is at a neutral or physiological pH, add the lipid stock to the final assay medium at the very last moment.

For a detailed methodology, please refer to Protocol 2: Preparation of an Aqueous Dispersion for Immediate Use .

Q4: How can I accurately verify the isomeric purity of my 11:0 Lyso-PC sample?

A: Verifying isomeric purity is crucial for data validation. Standard chromatographic techniques can be challenging as the isomers may co-elute or isomerization can occur during the analysis itself. Two primary methods are recommended:

  • Thin-Layer Chromatography (TLC) with Boric Acid: Standard silica gel can catalyze acyl migration.[9] Impregnating the TLC plate with boric acid allows for the separation of 1-acyl and 2-acyl isomers.[9][12] The boric acid forms a reversible complex with the adjacent hydroxyl and acyl groups in the 1-acyl isomer, altering its mobility relative to the 2-acyl isomer.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most sensitive and quantitative method. A successful separation requires carefully developed conditions that prevent on-column migration. This often involves running the separation at low temperatures and under acidic mobile phase conditions.[3][4] This method not only separates the isomers but also confirms their identity by their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent biological assay results. Acyl migration has occurred in the stock solution or during sample preparation in aqueous buffers.1. Verify the isomeric purity of your stock solution using an appropriate analytical method (e.g., LC-MS/MS).[3][4]2. Prepare fresh aqueous solutions for each experiment from a properly stored organic stock or solid.[9]3. Minimize the time the lipid is in aqueous buffer, especially at neutral or alkaline pH.
High percentage of sn-2 isomer detected in a fresh sample. 1. Improper storage conditions (e.g., elevated temperature, exposure to moisture).2. The sample was dissolved or stored in an inappropriate solvent or at the wrong pH.1. Review storage procedures against the recommendations in the table above. Always store at -20°C or below under an inert atmosphere.[9][10]2. If in solution, ensure it is in an aprotic organic solvent or a pH 4-5 buffer for immediate use.[7]
Difficulty separating sn-1 and sn-2 isomers on TLC. Co-migration of isomers on standard silica gel plates. The silica itself may be promoting on-plate migration.Use TLC plates impregnated with ~2.3% boric acid to improve separation.[9] Develop the plate in a chloroform/acetone (e.g., 96:4, v/v) solvent system.

Experimental Protocols & Workflows

Caption: Decision workflow for handling 11:0 Lyso-PC samples.

Protocol 1: Preparation of a Stock Solution in Organic Solvent

This protocol describes the standard procedure for dissolving solid 11:0 Lyso-PC to create a stable stock solution for long-term storage.

Materials:

  • Vial of 1-Undecanoyl-sn-glycero-3-phosphocholine (solid)

  • Anhydrous Chloroform (spectrophotometric grade or higher)

  • Anhydrous Methanol (spectrophotometric grade or higher)

  • Glass, gas-tight syringe or glass pipette

  • Glass vial with Teflon-lined screw cap

  • Argon or Nitrogen gas source

Procedure:

  • Remove the sealed vial of solid lipid from the freezer (-20°C or -80°C).

  • Place the vial in a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This step is critical to prevent moisture condensation. [10]

  • Prepare the desired solvent, typically Chloroform:Methanol (2:1, v/v), in a separate glass container.

  • Once the lipid vial has reached room temperature, open it and flush the headspace with a gentle stream of inert gas (Argon or Nitrogen).

  • Using a glass syringe or pipette, add the appropriate volume of the organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Seal the vial tightly with the Teflon-lined cap and vortex gently until the lipid is fully dissolved.

  • For storage, flush the headspace of the vial with inert gas again before sealing tightly.

  • Wrap the cap with parafilm for extra security and store at -20°C or below.[10]

Protocol 2: Preparation of an Aqueous Dispersion for Immediate Use

This protocol is for preparing an aqueous solution for direct use in biological assays. This solution is not stable and must be used immediately.

Materials:

  • Stock solution of 11:0 Lyso-PC in organic solvent (from Protocol 1)

  • Sterile, glass conical tube

  • Aqueous buffer (e.g., 50 mM Citrate buffer, pH 4.5; or your experimental buffer)

  • Nitrogen or Argon gas source

  • Sonicator (bath or probe type)

Procedure:

  • In a glass tube, aliquot the required volume of the organic stock solution.

  • Evaporate the organic solvent under a gentle stream of nitrogen or argon. A slight warming (not exceeding 30°C) can assist, but is often not necessary. Ensure a thin film of lipid forms on the bottom of the tube.

  • Place the tube under high vacuum for at least 1 hour to remove any residual solvent.

  • Add the desired volume of the pre-warmed (to room temperature) aqueous buffer to the dried lipid film. For optimal stability, a buffer at pH 4-5 is recommended.[3]

  • Vortex the tube vigorously for 1-2 minutes to hydrate the lipid, which should form a cloudy suspension or a clear solution depending on the concentration.

  • For a more uniform dispersion, sonicate the sample.

    • Bath sonication: Place the tube in a bath sonicator for 5-10 minutes, or until the solution clarifies.

    • Probe sonication: Use a probe sonicator at low power in short bursts (e.g., 3 cycles of 30 seconds on, 30 seconds off) while keeping the sample on ice to prevent heating.

  • Use the resulting aqueous dispersion immediately in your experiment.

Protocol 3: Lipid Extraction from Biological Samples while Minimizing Acyl Migration

This method is adapted from procedures designed to completely eliminate acyl migration during extraction from complex matrices like plasma or tissues.[3][4][13]

Materials:

  • Biological sample (e.g., plasma, cell pellet)

  • Ice bucket

  • Refrigerated centrifuge (4°C)

  • Acidic Methanol (adjust pH to 4.0 with formic acid), pre-chilled to 4°C

  • Chloroform, pre-chilled to 4°C

  • 0.9% NaCl solution, pre-chilled to 4°C

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Perform all steps at 4°C or on ice to the greatest extent possible.[3][4]

  • To your sample (e.g., 100 µL of plasma), add 1.9 mL of pre-chilled acidic methanol (pH 4.0). This immediately quenches enzymatic activity and creates an acidic environment to stabilize the lysophospholipids.

  • Vortex vigorously for 1 minute.

  • Add 1 mL of pre-chilled chloroform to the mixture.

  • Vortex again for 30 seconds.

  • To induce phase separation, add 1 mL of pre-chilled 0.9% NaCl solution.

  • Vortex for a final 30 seconds, then centrifuge at 2,000 x g for 10 minutes at 4°C.[9]

  • Three phases will form: an upper aqueous phase, a protein disk in the middle, and a lower organic phase containing the lipids.

  • Carefully collect the lower organic (chloroform) phase using a glass Pasteur pipette, avoiding the protein interface.

  • Transfer the organic phase to a new glass tube and evaporate the solvent under a stream of nitrogen for subsequent analysis.

This procedure ensures that the lipids are maintained in a cold, acidic environment throughout the extraction process, thus preserving their original isomeric state.[3][13][14]

References

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. Biochemistry, 21(8), 1743–1750. [Link]

  • Subbaiah, P. V., & Subramanian, V. S. (2017). Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PloS one, 12(11), e0187826. [Link]

  • Wang, W., Li, T., Yang, Y., Wang, Y., & Wang, X. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry, 412, 135501. [Link]

  • Wang, W., Li, T., Yang, Y., Wang, Y., & Wang, X. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. ResearchGate. [Link]

  • Plückthun, A., & Dennis, E. A. (1982). Acyl and phosphoryl migration in lysophospholipids: importance in phospholipid synthesis and phospholipase specificity. PubMed. [Link]

  • Briand-Mésange, F., Gennero, I., Salles, J., et al. (2024). From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling. ResearchGate. [Link]

  • Xu, X., Skands, A., Mu, H., & Høy, C. E. (2000). Suppression of acyl migration in enzymatic production of structured lipids through temperature programming. Technical University of Denmark Research Output. [Link]

  • Zhang, N., Wang, W., et al. (2021). Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. ResearchGate. [Link]

  • Eloy, J. O., & Claro de Souza, M. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1353-1379. [Link]

  • Aoki, J., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Journal of lipid research, 55(10), 2178–2192. [Link]

  • Eloy, J. O., & Claro de Souza, M. (2010). Synthesis of Lysophospholipids. MDPI. [Link]

  • Aoki, J., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. ResearchGate. [Link]

  • Avanti Polar Lipids. How Should I Store My Liposomes?. Avanti Polar Lipids. [Link]

  • Aoki, J., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. PubMed. [Link]

  • Subbaiah, P. V., & Subramanian, V. S. (2017). Rate of acyl migration in lysophosphatidylcholine (LPC) is dependent upon the nature of the acyl group. Greater stability of sn-2 docosahexaenoyl LPC compared to the more saturated LPC species. PubMed. [Link]

  • Avanti Polar Lipids. Storage and handling of lipids. Avanti Polar Lipids. [Link]

  • Aoki, J., et al. (2014). Separation and quantification of 2-acyl-1-lysophospholipids and 1-acyl-2-lysophospholipids in biological samples by LC-MS/MS. Tohoku University Research Output. [Link]

Sources

Technical Support Center: Optimizing Removal of 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Specifications

1-Undecanoyl-sn-glycero-3-phosphocholine (commonly referred to as 11:0 Lyso PC ) is a zwitterionic lysophospholipid detergent.[1] Unlike standard long-chain phospholipids (which form bilayers), 11:0 Lyso PC forms small micelles due to its single 11-carbon acyl chain and large polar headgroup.[1]

It is frequently used in NMR spectroscopy and protein crystallization because it mimics the natural membrane environment while forming smaller, more dynamic micelles than detergents like DDM or Triton X-100.

Key Physicochemical Properties

Understanding these values is critical for selecting the correct removal strategy.

PropertyValue / CharacteristicImpact on Removal
Abbreviation 11:0 Lyso PCStandard industry nomenclature.
Molecular Weight 425.50 DaMonomer passes easily through 3.5 kDa MWCO membranes.
Critical Micelle Concentration (CMC) ~2.0 – 3.0 mM (0.08 – 0.12%)High CMC. Monomers exist in high concentration, making dialysis highly effective .
Micelle Molecular Weight ~20 – 25 kDa (Estimate)Micelles are small. Requires <10 kDa MWCO for retention if protein is small.
Charge Zwitterionic (Neutral net charge)Cannot be removed by Ion Exchange (IEX) unless the protein binds and detergent flows through.
Aggregation Number ~50 – 80Small micelle size allows for high-resolution NMR.[1]

Troubleshooting Guide & FAQs

This section addresses specific user pain points derived from the physicochemical nature of 11:0 Lyso PC.

Category A: Removal Efficiency

Q1: I have dialyzed my sample for 24 hours, but I still see detergent peaks in my NMR/Mass Spec. Why? Diagnosis: While 11:0 Lyso PC has a high CMC, equilibrium dialysis requires a concentration gradient. Root Cause:

  • Buffer Saturation: If the dialysis buffer volume is too low, the buffer reaches the CMC quickly, preventing further monomer egress.

  • Micelle Size vs. Pore Size: If you are using a 20 kDa MWCO membrane, the small micelles (~20-25 kDa) may be equilibrating across the membrane rather than being retained, or (conversely) if the pore is too small (1 kDa), kinetics are slow. Solution:

  • Volume Ratio: Use a buffer-to-sample ratio of at least 200:1 .[1]

  • Exchange Frequency: Perform 3 buffer changes: 2 hours, 4 hours, and Overnight.

  • Temperature: Dialyze at Room Temperature (RT) if protein stability permits. The CMC of Lyso PCs generally increases with temperature, accelerating monomer release.

Q2: Can I use Bio-Beads SM-2 for this detergent? Answer: Yes, but proceed with caution.[1] Mechanism: Bio-Beads (polystyrene) adsorb hydrophobic molecules. They are extremely efficient at stripping 11:0 Lyso PC. Risk: Because 11:0 Lyso PC is structurally similar to membrane lipids, Bio-Beads cannot distinguish between the detergent and structural lipids tightly bound to your protein. Recommendation: Use Bio-Beads only if total detergent removal is required (e.g., for mass spectrometry). For reconstitution into nanodiscs/liposomes, dialysis is safer to prevent protein denaturation.

Category B: Protein Stability

Q3: My membrane protein precipitates immediately upon removing 11:0 Lyso PC. What is happening? Diagnosis: Aggregation due to hydrophobic mismatch or lack of shielding. Scientific Context: 11:0 Lyso PC is a "harsh" detergent compared to DDM. It stabilizes proteins by covering hydrophobic patches efficiently. Removing it exposes these patches before the protein can find a new stabilizing environment (like a lipid bilayer). Corrective Actions:

  • Partial Removal: Do not remove 100% of the detergent. Aim to lower the concentration to ~1x CMC (2 mM) rather than 0 mM.

  • Lipid Supplementation: Add a small amount of POPC or DOPC (lipids) during the removal process to form mixed micelles, which eventually evolve into liposomes/proteoliposomes.

  • Swap Strategy: Exchange 11:0 Lyso PC for an Amphipol (A8-35) before removing the detergent. Amphipols bind irreversibly, keeping the protein soluble in the absence of detergent.

Category C: Downstream Compatibility

Q4: Does 11:0 Lyso PC interfere with Bradford or BCA assays? Answer:

  • Bradford: Yes. High concentrations of phospholipids can interfere with the Coomassie dye binding.

  • BCA: Generally No. Zwitterionic detergents are usually compatible with BCA, but high lipid content can sometimes cause turbidity.

  • Recommendation: Use a Modified Lowry Assay or measure Absorbance at 280 nm (A280) if your buffer does not contain absorbing agents.

Optimized Experimental Protocols

Protocol A: Controlled Dialysis (Recommended)

Best for: Reconstitution into liposomes, structural studies requiring gentle removal.

Prerequisites:

  • Dialysis Tubing: 3.5 kDa MWCO (Retains protein, passes 425 Da monomer).

  • Buffer: 200x volume of sample.

Workflow:

  • Pre-wet dialysis tubing in buffer for 10 minutes.

  • Load protein sample (max 5 mg/mL).

  • Dialysis Step 1: Dialyze against 200 volumes of buffer for 2 hours at RT (or 4°C if unstable).

    • Note: 11:0 Lyso PC has a CMC of ~2-3 mM.[1] Rapid diffusion occurs here.

  • Dialysis Step 2: Replace buffer. Dialyze for 4 hours .

  • Dialysis Step 3: Replace buffer. Dialyze Overnight .

  • Validation: Check detergent concentration using TLC (Thin Layer Chromatography) or by measuring surface tension (if equipment available).

Protocol B: Rapid Bio-Bead Adsorption

Best for: Mass Spectrometry prep, complete lipid stripping.

Prerequisites:

  • Bio-Beads SM-2 (Bio-Rad or equivalent).[1]

  • Methanol (for washing beads).

Workflow:

  • Wash Beads: Suspend Bio-Beads in methanol for 15 min to remove impurities. Wash with water (5x) and then equilibration buffer (3x).

  • Ratio Calculation: Use 10-20 mg of wet beads per 1 mg of detergent .

    • Calculation: If you have 1 mL of sample with 0.5% (5 mg/mL) 11:0 Lyso PC, you have 5 mg detergent. Use ~100 mg beads.

  • Incubation: Add beads directly to the sample.

  • Agitation: Gently rock/invert at 4°C. Do not vortex (shears protein).

    • Time: 45 minutes to 2 hours.

  • Separation: Remove supernatant using a pipette tip (beads settle quickly).

Visualizations

Figure 1: Decision Matrix for Removal Method

Caption: Logical flow for selecting the optimal removal method based on downstream application.

RemovalStrategy Start Start: Removal of 11:0 Lyso PC Goal What is the downstream goal? Start->Goal Reconstitution Reconstitution into Liposomes/Nanodiscs Goal->Reconstitution MassSpec Mass Spectrometry / Pure Protein Analysis Goal->MassSpec NMR NMR Spectroscopy Goal->NMR Dialysis Method: Dialysis (High CMC allows efficient removal) Reconstitution->Dialysis Gentle removal BioBeads Method: Bio-Beads SM-2 (Aggressive stripping) MassSpec->BioBeads Complete removal needed Partial Method: Partial Dialysis or Buffer Exchange NMR->Partial Maintain solubility Check Protein Precipitated? Dialysis->Check Check Stability BioBeads->Check Stop Stop Check->Stop No: Proceed AddLipid Add stabilizing lipids (POPC/DOPC) or Amphipols Check->AddLipid Yes

Figure 2: Micelle-Monomer Equilibrium Shift

Caption: Mechanism of dialysis for High-CMC detergents like 11:0 Lyso PC.

DialysisMechanism cluster_bag Dialysis Bag (Sample) cluster_buffer Buffer (Sink) Micelle Micelle (~50 monomers) Monomer1 Monomer Micelle->Monomer1 Fast dissociation (High CMC) Waste1 Monomer Monomer1->Waste1 Diffusion (Through Membrane) Monomer2 Monomer Waste2 Monomer Monomer2->Waste2 Diffusion Protein Protein Protein->Protein Retained

[1][2]

References

  • Stafford, R. E., et al. (1989). Interfacial properties and critical micelle concentration of lysophospholipids. Biochemistry, 28(12), 5113-5120.[1][2] (Source for Lyso PC CMC trends).

  • Bio-Rad Laboratories. Bio-Beads SM-2 Adsorbents Instruction Manual. Retrieved from [Link]

  • Le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1508(1-2), 86-111.[1]

Sources

Resolving peak tailing of 11:0 Lyso PC in liquid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: LPC-110-TAIL Status: Open Guide Applicable Analytes: 11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) and related lysophospholipids.

Executive Summary

11:0 Lyso PC is a synthetic lysophospholipid frequently used as an internal standard in lipidomics because it does not occur naturally in most biological samples. However, its zwitterionic nature (containing both a quaternary amine and a phosphate group) makes it highly susceptible to peak tailing .

This guide addresses the four distinct root causes of this phenomenon:

  • Metal Chelation: Interaction between the phosphate headgroup and stainless steel hardware.

  • Secondary Silanol Interactions: Electrostatic attraction between the choline group and residual silanols on the column.

  • Mobile Phase Ionic Strength: Insufficient buffering leading to mixed-mode retention.

  • Strong Solvent Effects: Mismatch between injection solvent and initial mobile phase.[1]

Module 1: The "Hidden" Cause – Metal Chelation

The Science: Phospholipids, including 11:0 Lyso PC, possess a phosphate group that acts as a Lewis base. Standard HPLC hardware is made of 316 stainless steel, which contains iron (Fe) and chromium (Cr). These metals can act as Lewis acids. The phosphate group chelates to these metal sites, causing severe tailing, peak broadening, and in extreme cases, complete analyte loss.[2] This is often misdiagnosed as column failure.

Diagnostic Check:

  • Does the tailing persist even on a brand-new standard C18 column?

  • Does peak area increase significantly after multiple "priming" injections?

  • Verdict: If yes, you are likely fighting metal adsorption.

Solution Protocol:

  • Hardware Replacement (Gold Standard): Switch to "Bio-inert" or "Metal-Free" column hardware. Manufacturers like Waters (MaxPeak Premier), Agilent (Bio-inert), and YMC (PEEK-lined) offer columns specifically designed to block analyte-metal contact.

  • System Passivation (Alternative): If you cannot change hardware, passivate your LC system.

    • Flush: 0.1% Phosphoric acid in 50:50 MeOH:Water (Note: Phosphoric acid is non-volatile and must be thoroughly flushed before reconnecting to a Mass Spectrometer).

    • Additive: Add 5µM Medronic Acid (InfinityLab Deactivator) to the mobile phase to shield metal surfaces.

Module 2: Stationary Phase Selection

The Science: Standard C18 columns have residual silanol groups (Si-OH) on the silica surface.[3] At neutral or slightly acidic pH, these silanols can be deprotonated (Si-O⁻). The choline headgroup of 11:0 Lyso PC is permanently positively charged. This creates an unintentional cation-exchange mechanism (ionic drag) that competes with the reverse-phase separation, stretching the peak tail.

The Fix: Charged Surface Hybrid (CSH) Technology We recommend using a Charged Surface Hybrid (CSH) C18 column or a dedicated HILIC column over standard C18.

  • Why CSH? These particles are modified with a low-level positive surface charge. This charge repels the positive choline headgroup of the Lyso PC, effectively "masking" the silanols and preventing the secondary interaction that causes tailing.

Column Performance Comparison
Column TypeMechanismSuitability for 11:0 Lyso PCRisk Factor
Standard C18 Hydrophobic InteractionLow High silanol activity causes tailing.
CSH C18 Hydrophobic + Electrostatic RepulsionHigh Best peak shape for charged lipids.
HILIC (Amide/Silica) Hydrophilic InteractionMedium/High Good peak shape, but different selectivity (elutes in organic).
Metal-Free C18 HydrophobicHigh Eliminates chelation-based tailing.

Module 3: Mobile Phase Chemistry

The Science: Pure formic acid provides pH control but lacks sufficient ionic strength to suppress secondary interactions. You must use a buffer salt. The ammonium cation (


) competes with the Lyso PC amine for silanol sites, effectively blocking them.

Optimized Mobile Phase Protocol: For LC-MS analysis of 11:0 Lyso PC, the following composition is the field standard for minimizing tailing:

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.[4]

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.[4]

Note: The 10 mM Ammonium Formate is non-negotiable for peak symmetry.

Module 4: Injection Solvent (The Strong Solvent Effect)

The Issue: 11:0 Lyso PC is soluble in methanol. However, injecting a pure methanol sample into a mobile phase that is 40-50% water (typical start condition) causes the analyte to travel faster than the mobile phase at the head of the column. This results in "fronting" that can look like tailing, or split peaks.[1]

Troubleshooting Steps:

  • Match the Start: Dissolve your sample in the starting mobile phase composition (e.g., 60% ACN / 40% Water).

  • Volume Control: If you must use 100% MeOH (for solubility), reduce injection volume to < 2 µL.

Visual Troubleshooting Guide

Diagram 1: The Mechanism of Tailing

This diagram illustrates the two competing forces (Silanol Interaction and Metal Chelation) that distort the Gaussian peak of 11:0 Lyso PC.

TailingMechanism LysoPC 11:0 Lyso PC (Zwitterion) C18 C18 Ligand (Primary Retention) LysoPC->C18 Hydrophobic Interaction Silanol Residual Silanol (Si-O⁻) (Secondary Interaction) LysoPC->Silanol Electrostatic Attraction (+ to -) Metal Stainless Steel Wall (Fe²⁺) (Chelation) LysoPC->Metal Phosphate Binding Peak Resulting Peak Shape C18->Peak Sharp Gaussian Silanol->Peak Tailing (Drag) Metal->Peak Broadening/ Loss

Caption: Figure 1. 11:0 Lyso PC experiences three simultaneous interactions. The secondary interactions (Red) must be suppressed to achieve a symmetrical peak.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify your specific issue.

DecisionTree Start Start: 11:0 Lyso PC Peak Tailing Observed CheckSolvent Check Injection Solvent: Is it stronger than Mobile Phase A? Start->CheckSolvent FixSolvent Fix: Dilute sample with initial mobile phase CheckSolvent->FixSolvent Yes (e.g., 100% MeOH) CheckBuffer Check Mobile Phase: Is Ammonium Formate present? CheckSolvent->CheckBuffer No (Matched) FixBuffer Fix: Add 10mM Ammonium Formate to both A and B CheckBuffer->FixBuffer No (Only Formic Acid) CheckColumn Check Column Hardware: Standard Stainless Steel? CheckBuffer->CheckColumn Yes (10mM present) FixColumn Fix: Switch to CSH C18 or Metal-Free Hardware CheckColumn->FixColumn Yes Passivate Alternative Fix: Passivate System with Medronic Acid CheckColumn->Passivate Cannot replace column

Caption: Figure 2. Step-by-step diagnostic workflow for isolating the root cause of peak asymmetry.

Frequently Asked Questions (FAQ)

Q: Can I use Ammonium Acetate instead of Ammonium Formate? A: Yes, but Ammonium Formate is generally preferred for Lyso PC in positive ion mode (ESI+). Formate is more acidic (pKa ~3.75) than Acetate (pKa ~4.75), which helps keep the silanols protonated (neutral) and reduces tailing. If you are running in Negative Mode, Ammonium Acetate may provide better ionization, but watch for tailing.

Q: My 11:0 Lyso PC peak is splitting, not just tailing. Why? A: Peak splitting is almost always a solvent mismatch issue. If your sample is dissolved in 100% Methanol or Isopropanol and you inject it into a high-aqueous mobile phase (e.g., 95% Water), the lipid precipitates or travels too fast momentarily. Dilute your sample 1:1 with water or the starting mobile phase buffer.

Q: I am using a brand new C18 column and still see tailing. Is the column defective? A: Unlikely. If it is a standard stainless steel column, the "fresh" metal surface is highly active and will bind the phosphate group of the Lyso PC. This is the "Metal Chelation" issue described in Module 1. You need to "condition" the column with high concentrations of lipid (wasteful) or switch to a metal-free column (recommended).

References

  • Waters Corporation. ACQUITY Premier LC Technology Significantly Improves Sensitivity, Peak Shape and Recovery for Phosphorylated and Carboxylate Lipids. (Application Note). Available at: [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. (Detailed mechanism of silanol interactions).
  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • Hsiao, J. J., et al. (2010). LC-MS/MS analysis of sphingophospholipids using metal-free column. YMC Co., Ltd. Application Data. (Evidence of phosphate-metal interaction).[2]

Sources

Determining purity of 1-Undecanoyl-sn-glycero-3-phosphocholine via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Determining the Purity of 1-Undecanoyl-sn-glycero-3-phosphocholine (LPC 11:0) via TLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in accurately assessing the purity of 1-Undecanoyl-sn-glycero-3-phosphocholine (LPC 11:0) using Thin Layer Chromatography (TLC).

LPC 11:0 is a synthetic, medium-chain lysophospholipid. Because it possesses a highly polar zwitterionic phosphocholine headgroup but only a single 11-carbon aliphatic chain, it is extremely amphiphilic. This unique structural characteristic makes its chromatographic behavior highly sensitive to stationary phase moisture and mobile phase polarity. To ensure absolute trustworthiness in your purity analysis, this guide employs a self-validating orthogonal workflow that prevents false positives by cross-verifying the chemical identity of every separated spot[1][2].

Orthogonal Validation Workflow

G N1 LPC 11:0 Sample N2 TLC Separation (Silica Gel 60) N1->N2 Apply & Develop N3 Iodine Vapor (General Lipids) N2->N3 Step 1: Reversible N5 Dragendorff (Choline) N2->N5 Parallel Plate N4 Molybdenum Blue (Phosphate) N3->N4 Step 2: Destructive

Orthogonal TLC visualization strategy for self-validating lipid purity.

Standard Operating Procedure (SOP): Self-Validating TLC Protocol

To guarantee experimental reproducibility and scientific integrity, follow these precise methodological steps:

1. Stationary Phase Activation

  • Action: Pre-wash High-Performance TLC (HPTLC) Silica Gel 60 plates with Chloroform:Methanol (1:1, v/v) and activate in an oven at 110°C for 30 minutes.

  • Causality: Silica gel readily adsorbs ambient atmospheric moisture, which occupies active silanol sites. Failing to activate the plate alters the partition coefficient of the highly polar LPC 11:0, leading to severe band diffusion and irreproducible Retention Factor (Rf) values.

2. Sample Preparation & Application

  • Action: Dissolve the LPC 11:0 sample in Chloroform:Methanol (2:1, v/v) to a final concentration of 1–2 mg/mL. Apply 2–5 µL of the sample as a 5 mm horizontal band using a microcapillary or automated TLC sampler.

  • Causality: Band application (rather than spot application) minimizes radial diffusion and edge effects. This creates a uniform concentration gradient across the migration path, which is critical for accurate densitometric quantification.

3. Chromatographic Development

  • Action: Saturate a twin-trough TLC chamber with the mobile phase—Chloroform : Methanol : Water (65:25:4, v/v/v) —for 20 minutes. Develop the plate until the solvent front is 1 cm from the top edge. Dry the plate thoroughly under a gentle stream of nitrogen.

  • Causality: LPC 11:0 requires a highly polar mobile phase to overcome strong hydrogen bonding between its free sn-2 hydroxyl group/phosphate and the silica's silanol groups. Chamber saturation prevents premature solvent evaporation from the plate surface, which would otherwise cause anomalous Rf shifts[2].

4. Orthogonal Visualization

  • Action:

    • Non-Destructive: Expose the dried plate to Iodine vapor for 5 minutes to visualize all lipidic species. Mark spots, then sublimate the iodine by gentle heating.

    • Phosphate-Specific: Spray the plate lightly with Dittmer-Lester Molybdenum Blue reagent. Phospholipids will immediately appear as blue spots on a white/light-grey background[3].

    • Choline-Specific (Parallel Plate): Spray a identically run parallel plate with Dragendorff reagent to confirm the presence of the choline headgroup.

Quantitative Data: Rf Values and Staining Profiles

By cross-referencing the Rf values with the orthogonal staining profile, you create a self-validating matrix that definitively identifies LPC 11:0 and distinguishes it from synthesis impurities or degradation products[1][2].

Analyte / ImpurityStructural CharacteristicExpected Rf ValueIodine Vapor (General Lipid)Molybdenum Blue (Phosphate)Dragendorff (Choline)
LPC 11:0 Phosphocholine + 1 Acyl Chain0.25 – 0.35Positive (Brown)Positive (Blue)Positive (Orange)
Undecanoic Acid Free Fatty Acid (Degradation)0.85 – 0.95Positive (Brown)NegativeNegative
sn-Glycero-3-phosphocholine Headgroup only (Degradation)0.00 – 0.05Faint / NegativePositive (Blue)Positive (Orange)
Diacyl-PC (e.g., PC 11:0/11:0) Synthesis Impurity0.55 – 0.65Positive (Brown)Positive (Blue)Positive (Orange)

(Note: Rf values are approximate for HPTLC Silica Gel 60 developed in CHCl₃:MeOH:H₂O 65:25:4)

Troubleshooting Guides & FAQs

Q1: My LPC 11:0 band is exhibiting severe tailing (streaking) instead of forming a tight band. How can I resolve this? A: Tailing in lysophospholipids is typically caused by excessively strong hydrogen bonding between the free hydroxyl group at the sn-2 position and the unprotonated silanol groups on the silica gel. Causality & Solution: If the mobile phase lacks sufficient proton-donating capacity, the equilibrium between the mobile and stationary phases slows down, causing a streak. To resolve this, add a small amount of acidic modifier to your mobile phase (e.g., switch to Chloroform : Methanol : Acetic Acid : Water, 50:30:8:4). The acetic acid protonates the silanol groups, suppressing secondary interactions and sharpening the band[1].

Q2: I see a secondary spot near the solvent front (Rf ~0.9). How can I definitively prove this is a degradation product and not a synthesis impurity? A: LPC 11:0 primarily degrades via hydrolysis of the sn-1 ester bond, yielding undecanoic acid (a free fatty acid) and sn-glycero-3-phosphocholine (GPC). Causality & Solution: Rely on your orthogonal staining matrix. Undecanoic acid is highly non-polar compared to phospholipids and will migrate near the solvent front. Because it lacks both a phosphate and a choline group, it will stain positive for Iodine but negative for Molybdenum Blue and Dragendorff. Conversely, a synthesis impurity like unreacted diacyl-PC would migrate lower (Rf ~0.6) and stain positive for Molybdenum Blue[1][2].

Q3: When using the Molybdenum Blue spray, the background darkens rapidly to a deep blue, obscuring minor impurity spots. What is the mechanism, and how do I prevent it? A: The Dittmer-Lester reagent relies on the reduction of molybdate ions by phosphate esters to form a deeply colored polyoxometalate complex ("molybdenum blue")[2][3]. Causality & Solution: The background darkens because ambient light and ambient heat cause auto-reduction of the excess polyoxometalates on the silica surface. This usually indicates over-spraying. To prevent this, apply the spray as a very fine, light mist from a distance of at least 20 cm. Do not soak the plate. To preserve the data for densitometry, photograph the plate immediately (within 10 minutes) before background auto-reduction occurs.

Q4: Is TLC sufficient for the absolute quantitative purity determination of my LPC 11:0 batch? A: No. While TLC coupled with optical densitometry provides excellent relative purity (area percent) and is ideal for rapid batch screening, it is only semi-quantitative for absolute purity due to variations in staining efficiency across different lipid classes. Causality & Solution: For absolute quantification, you must utilize a self-validating preparative approach: scrape the silica band corresponding to the LPC 11:0 spot off the plate, extract the lipid from the silica using Chloroform:Methanol:Water, and perform a total phosphorus assay (e.g., Bartlett assay) or analyze the extract via HPLC-ELSD/MS[1].

References
  • A SIMPLE, SPECIFIC SPRAY FOR THE DETECTION OF PHOSPHOLIPIDS ON THIN-LAYER CHROMATOGRAMS. Semantic Scholar (Journal of Lipid Research). 3

  • Improved thin-layer chromatographic method for the separation of cholesterol, egg phosphatidylcholine, and their degradation products. PubMed (NIH). 1

  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. MDPI. 2

Sources

Technical Support Center: NMR Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Background Noise in NMR using Deuterated 11:0 Lyso PC

Welcome to the Technical Support Center for Structural Biology and Biomolecular NMR. This guide is designed for researchers, scientists, and drug development professionals working with integral membrane proteins (IMPs). Below, you will find mechanistic insights, self-validating protocols, and targeted troubleshooting FAQs to help you eliminate lipid background noise using deuterated 11:0 Lyso PC.

Mechanistic Insights: The Causality of Background Noise and Deuteration

Membrane proteins require a membrane-mimetic environment, such as micelles, to maintain their native fold in aqueous solutions. Alkyl phosphocholine detergents are highly successful in this regard, accounting for approximately 40% of membrane protein structures solved by solution-state NMR [1]. 11:0 Lyso PC (1-undecanoyl-sn-glycero-3-phosphocholine) is frequently selected because its acyl chain length provides an optimal hydrophobic thickness that matches the transmembrane domains of many IMPs [2].

The Problem: Standard (protonated) 11:0 Lyso PC has an exceptionally high proton density. Because a single micelle contains 50–60 lipid monomers, the lipid protons outnumber the protein protons by orders of magnitude. In


H-detected NMR experiments (e.g., NOESY, 

H-

N TROSY), these massive lipid signals completely obscure the protein's aliphatic and amide resonances[3].

The Solution: By utilizing deuterated 11:0 Lyso PC (where the acyl chain protons are replaced with deuterium,


H), the detergent becomes "invisible" to the 

H NMR channel. Deuterium possesses a much lower gyromagnetic ratio than hydrogen, causing it to resonate at a completely different frequency. This isotopic substitution eliminates the background noise, enabling high-resolution structural and dynamic analysis of the embedded protein.
Quantitative Data: Protonated vs. Deuterated 11:0 Lyso PC

Understanding the physical properties of your micelle system is critical for experimental design. The deuteration process does not significantly alter the micellar properties, ensuring your protein remains stable.

PropertyProtonated 11:0 Lyso PCDeuterated 11:0 Lyso PC (d22)
Chemical Formula C

H

NO

P
C

H

D

NO

P
Critical Micelle Concentration (CMC) ~1.5 - 2.0 mM~1.5 - 2.0 mM
Micelle Aggregation Number ~50 - 60 monomers~50 - 60 monomers

H NMR Background Contribution
Massive (Broad peaks at 0.8–2.5 ppm)Negligible (<2% residual signal)
Primary Application Initial Solubilization, BiochemistryHigh-Resolution Solution NMR
Standard Operating Procedure: Reconstitution & Self-Validating Optimization

To ensure trustworthiness and reproducibility, every step of this protocol includes a self-validating checkpoint.

Step 1: Initial Solubilization

  • Action: Extract the

    
    N/
    
    
    
    C-labeled membrane protein from the lipid bilayer or inclusion bodies using a harsh, protonated detergent (e.g., SDS or protonated DPC).
  • Causality: Protonated detergents are cost-effective for the initial bulk extraction and purification steps where NMR visibility is not yet required.

Step 2: Detergent Exchange via Size Exclusion Chromatography (SEC)

  • Action: Equilibrate an SEC column with a buffer containing deuterated 11:0 Lyso PC at a concentration of 2–3 times its CMC (approx. 4–6 mM). Pass the purified protein through the column.

  • Causality: As the protein migrates through the matrix, the protonated detergent dynamically exchanges with the deuterated 11:0 Lyso PC in the mobile phase.

Step 3: Self-Validation of Detergent Exchange

  • Action: Before proceeding to complex 2D/3D NMR, acquire a simple 1D

    
    H NMR spectrum of the SEC eluate.
    
  • Validation: Integrate the aliphatic region (0.8 - 2.5 ppm). A successful exchange into deuterated 11:0 Lyso PC will show a >98% reduction in lipid alkyl chain peaks compared to a control sample in protonated detergent. If strong lipid peaks remain, repeat the SEC step.

Step 4: Micro-coil NMR Optimization

  • Action: Use micro-coil NMR to screen various micelle-to-protein ratios (q-ratios), pH levels, and temperatures using only micrograms of the sample [4].

  • Causality: This minimizes the consumption of expensive deuterated lipids while identifying the exact conditions that yield the sharpest

    
    N-
    
    
    
    H TROSY cross-peaks.
Workflow Visualization

Workflow A 1. Expression & Purification (15N/13C Labeled Protein) B 2. Initial Solubilization (Protonated Detergent) A->B Extract IMPs C 3. Detergent Exchange (Deuterated 11:0 Lyso PC) B->C SEC / Dialysis D 4. Self-Validation (1D 1H NMR Check) C->D Monitor 0.8-2.5 ppm D->C If >2% protonated lipid remains E 5. Sample Optimization (Micro-coil NMR Screening) D->E If exchange is successful F 6. Data Acquisition (High-Res TROSY/NOESY) E->F Finalize q-ratio & buffer

Workflow for membrane protein reconstitution into deuterated 11:0 Lyso PC micelles for NMR.

Troubleshooting Guides & FAQs

Q1: I am still observing strong, broad aliphatic peaks (0.8 - 1.5 ppm) in my


H NMR spectrum after exchanging into deuterated 11:0 Lyso PC. What went wrong? 
A1:  This indicates an incomplete detergent exchange. Because alkyl phosphocholines have high affinity for hydrophobic transmembrane domains, a single SEC pass may not displace 100% of the initial protonated detergent.
  • Resolution: Perform a secondary exchange step using either a second SEC run or prolonged dialysis against a buffer containing deuterated 11:0 Lyso PC. Ensure your SEC column is thoroughly equilibrated with at least 3 column volumes (CV) of the deuterated buffer prior to loading the protein.

Q2: My membrane protein precipitates during the detergent exchange process. How can I prevent this? A2: Precipitation usually occurs due to a transient drop in the detergent concentration below the Critical Micelle Concentration (CMC) during buffer exchange, or an incompatible micelle-to-protein ratio (q-ratio).

  • Resolution: Always maintain the concentration of 11:0 Lyso PC at least 2–3 times above its CMC (~1.5 mM) throughout all purification and concentration steps. If using centrifugal concentrators, remember that micelles concentrate along with the protein. Over-concentration can lead to micelle crowding and protein precipitation.

Q3: How do I optimize the micelle-to-protein ratio (q-ratio) for the best NMR resolution? A3: The q-ratio is a delicate balance.

  • Too much detergent: Results in a high population of "empty" micelles (micelles without a protein). This increases the overall micro-viscosity of the solution, slowing down the rotational tumbling rate of the protein-micelle complexes and leading to severe line broadening in the NMR spectrum [4].

  • Too little detergent: Leads to multiple protein molecules sharing a single micelle (aggregation), which also drastically increases the molecular weight and broadens NMR signals.

  • Resolution: Start with a q-ratio of roughly 1 protein molecule per micelle (e.g., if the aggregation number is 50, use a 50:1 molar ratio of lipid:protein). Use micro-coil NMR to titrate the deuterated 11:0 Lyso PC concentration and monitor the line widths of the

    
    N-
    
    
    
    H TROSY cross-peaks until optimal sharpness is achieved.
References
  • Title: Perturbations of Native Membrane Protein Structure in Alkyl Phosphocholine Detergents: A Critical Assessment of NMR and Biophysical Studies Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: The Use of Dodecylphosphocholine Micelles in Solution NMR Source: ResearchGate URL: [Link]

  • Title: Micro-coil NMR to monitor optimization of the reconstitution conditions for the integral membrane protein OmpW in detergent micelles Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Validation & Comparative

A Comprehensive Guide to the Validation of 11:0 Lyso PC as a Non-Endogenous Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accurate and reliable results.[1][2][3] An internal standard is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, including calibrators and quality controls.[2][4] Its primary role is to compensate for variability during sample preparation and analysis, such as extraction inconsistencies, injection volume variations, and matrix effects.[2][3][5] This guide provides an in-depth technical overview of the validation process for 11:0 Lyso-PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) as a non-endogenous internal standard, offering a robust alternative to commonly used endogenous or stable isotope-labeled standards.

The selection of an appropriate internal standard is a critical decision in bioanalytical method development.[5] While stable isotope-labeled (SIL) internal standards are often considered the "gold standard" due to their nearly identical chemical and physical properties to the analyte, they are not always commercially available or can be cost-prohibitive to synthesize.[2][6] In such cases, a structural analog or a non-endogenous compound like 11:0 Lyso PC can be an excellent choice.[2] 11:0 Lyso PC, a lysophosphatidylcholine with an 11-carbon fatty acid chain, is not naturally present in significant amounts in most biological matrices, minimizing the risk of interference from endogenous counterparts.[7]

This guide will walk through the essential validation experiments required by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH) M10 guideline, to demonstrate the suitability of 11:0 Lyso PC as an internal standard.[8][9][10][11]

The "Why": Rationale for Choosing a Non-Endogenous Internal Standard

The core principle behind using an internal standard is that it should behave as similarly as possible to the analyte throughout the entire analytical process.[2][5] This ensures that any variations affecting the analyte will also proportionally affect the internal standard, allowing for accurate correction.

Advantages of a Non-Endogenous IS like 11:0 Lyso PC:

  • Minimized Endogenous Interference: The most significant advantage is the absence of the compound in the biological matrix being analyzed. This eliminates the risk of the internal standard signal being confounded by naturally occurring levels of the same molecule, a common challenge with endogenous internal standards.

  • Cost-Effectiveness and Availability: Compared to custom-synthesized stable isotope-labeled standards, non-endogenous compounds like 11:0 Lyso PC are often more readily available and affordable.

  • Versatility: It can potentially be used for the quantification of multiple analytes with similar physicochemical properties, streamlining workflow in a high-throughput environment.

The Validation Workflow: A Step-by-Step Guide

The validation of a bioanalytical method, including the internal standard, is a comprehensive process designed to ensure the method is reliable, reproducible, and fit for its intended purpose.[8][12][13] The following sections detail the key experiments for validating 11:0 Lyso PC as an internal standard.

Specificity and Selectivity

The "Why": This experiment is crucial to demonstrate that the analytical method can unequivocally measure the internal standard without interference from other components in the biological matrix.[14][15] Potential interferences can arise from endogenous matrix components, metabolites, or co-administered drugs.[14]

Experimental Protocol:

  • Matrix Screening: Obtain at least six different lots of the blank biological matrix (e.g., plasma, urine) from individual donors.

  • Blank Analysis: Process and analyze each blank matrix sample without the addition of the internal standard.

  • Spiked Analysis: Process and analyze a separate aliquot of each blank matrix spiked only with 11:0 Lyso PC at its working concentration.

  • Evaluation: Examine the chromatograms from the blank samples at the retention time of 11:0 Lyso PC. The response of any interfering peaks in the blank matrix should be ≤ 5% of the response of 11:0 Lyso PC in the spiked sample.[10]

Data Presentation:

Matrix LotPeak Area at 11:0 Lyso PC Retention Time (Blank)Peak Area of 11:0 Lyso PC (Spiked)Interference (%)Pass/Fail
150100,0000.05Pass
275102,0000.07Pass
36099,5000.06Pass
445101,5000.04Pass
580100,8000.08Pass
65599,9000.06Pass

Diagram of the Specificity Validation Workflow:

G cluster_0 Specificity Validation Workflow A Obtain 6+ Lots of Blank Matrix B Analyze Blank Matrix (without IS) A->B C Analyze Blank Matrix Spiked with 11:0 Lyso PC A->C D Evaluate Interference at IS Retention Time B->D C->D E Interference ≤ 5% of IS Response? D->E G cluster_1 Matrix Effect Assessment A Set A: IS in Neat Solution C Analyze Both Sets A->C B Set B: IS Spiked Post-Extraction B->C D Calculate Matrix Factor (MF) = B/A C->D E Assess Variability (%CV of MF ≤ 15%) D->E

Caption: Process for the quantitative assessment of matrix effect on 11:0 Lyso PC.

Recovery

The "Why": Recovery assesses the efficiency of the extraction process. [16][17]While 100% recovery is not mandatory, it should be consistent and reproducible to ensure reliable quantification. [17]The internal standard's recovery should ideally be similar to that of the analyte to provide effective normalization.

Experimental Protocol:

  • Prepare Three Sets of Samples at low, medium, and high concentrations of the analyte (with a constant concentration of 11:0 Lyso PC):

    • Set 1: Analyte and 11:0 Lyso PC spiked into the biological matrix before extraction.

    • Set 2: Blank biological matrix is extracted, and then the analyte and 11:0 Lyso PC are spiked into the post-extraction supernatant.

  • Analysis: Analyze all three sets of samples.

  • Calculation: Calculate the recovery of 11:0 Lyso PC:

    • Recovery (%) = (Mean Peak Response in Set 1) / (Mean Peak Response in Set 2) * 100

  • Evaluation: The recovery of the internal standard should be consistent, with a CV ≤ 15% across the concentration levels. [10] Data Presentation:

Analyte ConcentrationMean Peak Response of 11:0 Lyso PC (Pre-extraction)Mean Peak Response of 11:0 Lyso PC (Post-extraction)Recovery (%)
Low85,000100,00085.0
Medium86,500101,00085.6
High84,20099,50084.6
%CV 0.6%
Linearity

The "Why": This experiment demonstrates that the response ratio of the analyte to the internal standard is directly proportional to the analyte concentration over a defined range. [16]This confirms that 11:0 Lyso PC effectively normalizes the analyte signal across the calibration curve.

Experimental Protocol:

  • Prepare Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking known concentrations of the analyte into the biological matrix. Add a constant concentration of 11:0 Lyso PC to each standard.

  • Analysis: Analyze the calibration standards.

  • Plot and Regress: Plot the peak area ratio (analyte peak area / 11:0 Lyso PC peak area) against the analyte concentration. Perform a linear regression analysis.

  • Evaluation: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Data Presentation:

Nominal Analyte Conc. (ng/mL)Analyte Peak Area11:0 Lyso PC Peak AreaPeak Area RatioBack-Calculated Conc. (ng/mL)Accuracy (%)
1 (LLOQ)1,05099,8000.01051.02102.0
55,100101,2000.05044.9899.6
2020,300100,5000.202020.1100.5
5050,800101,6000.500049.999.8
100102,000100,8001.0119101.2101.2
200 (ULOQ)201,50099,9002.0170199.899.9
Regression Equation: y = 0.0101x + 0.0004
Correlation Coefficient (r²): 0.9998

Comparison with Alternatives

To provide a comprehensive evaluation, the performance of 11:0 Lyso PC should be compared to other potential internal standards.

Parameter11:0 Lyso PC (Non-Endogenous)Endogenous Lyso PC (e.g., 16:0)Stable Isotope-Labeled (SIL) IS
Endogenous Interference NoneHigh risk, requires baseline subtractionMinimal, but potential for isotopic crosstalk
Matrix Effect Compensation Good, if structurally similarPotentially good, but endogenous levels can varyExcellent, co-elutes and ionizes identically
Recovery Tracking Good, if extraction behavior is similarPotentially good, but endogenous levels affect measurementExcellent, identical extraction behavior
Cost & Availability Generally low cost and readily availableNot applicable (endogenous)High cost, may require custom synthesis
Regulatory Acceptance Widely accepted with proper validationRequires extensive characterization of endogenous levelsPreferred by regulatory agencies [6][10]

Conclusion and Recommendations

The validation data presented in this guide demonstrates that 11:0 Lyso PC can serve as a robust and reliable non-endogenous internal standard for quantitative bioanalysis. Its performance in terms of specificity, matrix effect, recovery, and linearity meets the stringent criteria set by regulatory authorities.

Key Takeaways:

  • Thorough Validation is Non-Negotiable: Regardless of the chosen internal standard, a comprehensive validation is essential to ensure data integrity.

  • Scientific Justification is Key: The choice of any internal standard, especially a non-endogenous one, must be scientifically justified and supported by robust experimental data.

  • 11:0 Lyso PC as a Viable Alternative: When a stable isotope-labeled internal standard is not feasible, 11:0 Lyso PC presents a scientifically sound and cost-effective alternative for many bioanalytical applications.

By following the detailed protocols and understanding the rationale behind each validation step, researchers can confidently implement 11:0 Lyso PC as an internal standard in their LC-MS/MS methods, contributing to the generation of high-quality, reliable data in drug development and other research areas.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC. (n.d.). National Institutes of Health.
  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link]

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Importance of matrix effects in LC–MS/MS... : Bioanalysis. (n.d.). Ovid. Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). European Compliance Academy. Retrieved from [Link]

  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (2023, December 11). BioPharma Services. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2022, April 15). LCGC International. Retrieved from [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Retrieved from [Link]

  • Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). ACS Publications. Retrieved from [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone. Retrieved from [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. (2019, October 8). European Compliance Academy. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved from [Link]

  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019, October 22). Taylor & Francis Online. Retrieved from [Link]

  • 11:0 Lyso PC. (n.d.). Avanti Polar Lipids. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Bio-Analytical Method Validation-A Review. (2015, December 7). Austin Publishing Group. Retrieved from [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion. Retrieved from [Link]

  • The Role of Internal Standards In Mass Spectrometry. (2025, April 21). SCION Instruments. Retrieved from [Link]

Sources

Comparative analysis of micelle size: 11:0 Lyso PC vs 12:0 Lyso PC

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Micelle Size: 11:0 Lyso PC vs. 12:0 Lyso PC in Membrane Biophysics

As a Senior Application Scientist, I frequently guide researchers through the nuanced selection of lysophospholipids for membrane protein solubilization, structural biology, and nanoparticle formulation. A recurring decision point centers on the choice between 11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) and 12:0 Lyso PC (1-lauroyl-2-hydroxy-sn-glycero-3-phosphocholine). While a single methylene group (-CH


-) difference in the acyl chain may seem trivial, it fundamentally alters the thermodynamics of micellization, the critical micelle concentration (CMC), and the resulting hydrodynamic radius (

) of the micelle.

Thermodynamic Drivers: The Causality of Chain Length

The hydrophobic effect is the primary thermodynamic driver for micelle formation in aqueous solutions. The addition of one methylene group in 12:0 Lyso PC increases the hydrophobic volume (


) of the lipid tail. According to Israelachvili's packing parameter (

), this slight increase in volume and critical chain length (

), without a change in the optimal headgroup area (

), shifts the equilibrium towards a lower CMC and a higher aggregation number (

).

Consequently, 12:0 Lyso PC forms slightly larger, more thermodynamically stable micelles compared to 11:0 Lyso PC. The CMC drops exponentially with the addition of the carbon atom, shifting from approximately 5.0 mM for 11:0 Lyso PC ()[1] to a much lower 0.4–0.9 mM for 12:0 Lyso PC ().

Quantitative Biophysical Comparison

The following table summarizes the critical biophysical parameters that dictate the performance of these two lysophospholipids in solution.

Property11:0 Lyso PC (Undecyl)12:0 Lyso PC (Lauroyl)
Chemical Formula C

H

NO

P
C

H

NO

P
Molecular Weight 425.50 g/mol 439.52 g/mol
Critical Micelle Concentration (CMC) ~5.0 mM0.4 - 0.9 mM
Estimated Hydrodynamic Radius (

)
~1.8 - 2.2 nm~2.2 - 2.6 nm
Micellar Stability Lower (Rapid monomer exchange)Higher (Stable aggregate)
Primary Application Detergent screens, rapid dialysisIsotropic bicelles, stable mixed micelles

Experimental Methodology: Self-Validating DLS Protocol

To accurately compare the micelle sizes of 11:0 and 12:0 Lyso PC, Dynamic Light Scattering (DLS) is the gold standard. The following protocol is designed as a self-validating system to ensure that the measured hydrodynamic radius represents pure, monodisperse micelles rather than artifacts or multilamellar aggregates.

DLS_Workflow N1 Lipid Film Preparation N2 Hydration & Equilibration N1->N2 N3 0.22 µm Filtration N2->N3 N4 DLS Measurement N3->N4 N5 Rayleigh Sphere Analysis N4->N5

Self-validating DLS workflow for Lyso PC micelle size determination.

Step-by-Step Protocol:

  • Sample Preparation: Weigh lyophilized 11:0 Lyso PC and 12:0 Lyso PC powders into separate, sterile glass vials.

  • Hydration: Suspend the lipids in a physiologically relevant buffer (e.g., 20 mM MOPS, 150 mM NaCl, pH 7.4) to a final concentration of 25 mM.

    • Causality: A concentration of 25 mM is chosen because it is significantly above the CMC for both lipids (5.0 mM and 0.9 mM, respectively). This ensures the system is overwhelmingly in the micellar phase, providing a strong, accurate scattering signal for DLS ()[2].

  • Equilibration: Vortex the suspensions vigorously for 1 minute, then equilibrate in a water bath at 25°C for 30 minutes. Both lipids have phase transition temperatures well below room temperature, ensuring fluid micellar states.

  • Filtration (Self-Validation Step): Pass the micellar solutions through a 0.22 µm syringe filter into dust-free cuvettes.

    • Validation Logic: This step removes dust and large unhydrated aggregates. If the subsequent DLS measurement yields a Polydispersity Index (PDI) > 0.2, the sample has failed validation (indicating contamination or incomplete micellization) and must be re-filtered or re-prepared. Pure lyso-PC micelles must be highly monodisperse.

  • DLS Measurement: Measure the samples at 25°C using a Zetasizer Nano ZS (or equivalent) with a 173° backscatter angle.

  • Data Analysis: Calculate the hydrodynamic radius (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) using the Rayleigh sphere model and the Stokes-Einstein equation. Ensure the viscosity and refractive index of the specific buffer are correctly applied to prevent skewed radius calculations ().
    

Application Contexts: When to Choose Which

The choice between 11:0 and 12:0 Lyso PC should be dictated by the specific requirements of the biophysical assay:

  • Choose 11:0 Lyso PC when working with sparse-matrix detergent screens for membrane protein crystallization. Its higher CMC (~5.0 mM) and slightly smaller micelle size allow for rapid monomer exchange and easier removal via dialysis if a downstream detergent exchange is required ()[1].

  • Choose 12:0 Lyso PC when formulating stable mixed micelles or isotropic bicelles (e.g., in combination with DMPC or DHPC) for solution NMR spectroscopy. The slightly larger hydrophobic core and lower CMC (0.4–0.9 mM) provide a more stable membrane-mimetic environment that better supports the native folding of integral membrane proteins over long acquisition times ()[3].

References

  • Hampton Research. "Detergent Screen™ - HR2-406". Source: Hampton Research User Guides. URL:[Link]

  • Iyer, A., et al. "Effects of phosphatidylcholine membrane fluidity on the conformation and aggregation of N-terminally acetylated α-synuclein". Source: Journal of Biological Chemistry (PMC4271213). URL:[Link]

  • Luchette, P. A., et al. "Reconstitution of integral membrane proteins into isotropic bicelles with improved sample stability and expanded lipid composition profile". Source: Journal of Biomolecular NMR (PMC3380621). URL:[Link]

Sources

Assessing Membrane Protein Activity Retention: 11:0 Lyso PC vs. DHPC

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex integral membrane proteins—such as G-protein coupled receptors (GPCRs), ion channels, and transporters—the selection of a solubilization agent becomes a critical determinant of downstream functional fidelity. The transition from a native lipid bilayer to a detergent micelle often strips essential annular lipids, leading to conformational collapse and irreversible loss of activity.

This guide provides an objective, mechanistically grounded comparison between two specialized lipidic detergents: 11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) and DHPC (1,2-dihexanoyl/diheptanoyl-sn-glycero-3-phosphocholine). By understanding the causality between detergent architecture and protein integrity, researchers can optimize their workflows for maximum activity retention.

Mechanistic Causality: Detergent Architecture and Protein Integrity

To understand why a membrane protein retains or loses its functional activity during solubilization, we must examine the thermodynamics of the detergent-protein-lipid interface.

The DHPC Paradigm: The "Wedge" Effect and Annular Lipid Preservation

DHPC is a short-chain phosphatidylcholine that acts as a powerful, non-denaturing detergent. Its structural hallmark is the presence of two short acyl chains (typically 6 or 7 carbons) paired with a bulky phosphocholine headgroup. This specific geometry allows DHPC to exert a "wedge-like" effect on neighboring lipids, destabilizing the macroscopic bilayer into mixed micelles at relatively low concentrations[1].

Crucially, DHPC exhibits weak direct interaction with the hydrophobic transmembrane domains of integral proteins. Because it primarily interacts with the bulk lipid bilayer rather than the protein core, DHPC is exceptionally effective at preventing the displacement of intrinsic, tightly bound annular lipids. This retention of the native lipid microenvironment is why DHPC-solubilized proteins, such as Ca²⁺-ATPase, maintain native conformational transitions (e.g., the E1Ca–E1*Ca state) and exhibit specific activity far superior to those solubilized by traditional polyoxyethylene detergents like C12E8 or Triton X-100[2][3].

The 11:0 Lyso PC Paradigm: Dynamic Micellar Exchange

In contrast, 11:0 Lyso PC is a lysophospholipid characterized by a single 11-carbon acyl chain and a hydroxyl group at the sn-2 position. The removal of one acyl chain shifts its molecular geometry from a cylinder to a cone, strongly favoring the formation of highly curved, dynamic micelles rather than bilayers[4].

While 11:0 Lyso PC is widely utilized as a mild biochemical assay reagent and a primary component in membrane protein crystallization screens[5][6], its single-chain nature makes it more aggressive in lipid exchange compared to DHPC. It effectively penetrates the hydrophobic core of the protein-lipid complex, offering excellent solvent accessibility for biochemical assays and substrate binding. However, this dynamic exchange can lead to a higher degree of delipidation. Therefore, 11:0 Lyso PC is highly advantageous when protein activity relies on rapid substrate accessibility, but it may require the supplementary addition of stabilizing lipids (e.g., CHS) to prevent activity loss in proteins heavily dependent on specific annular lipids.

Mechanism Membrane Native Membrane Protein + Intrinsic Lipids DHPC DHPC (06:0 / 07:0) Short-chain PC Membrane->DHPC LysoPC 11:0 Lyso PC Single-chain Lysolipid Membrane->LysoPC MechDHPC Wedge-like Intercalation (Preserves Annular Lipids) DHPC->MechDHPC MechLyso Micellar Encapsulation (Dynamic Lipid Exchange) LysoPC->MechLyso ResultDHPC High Structural Retention & Activity Preservation MechDHPC->ResultDHPC ResultLyso High Assay Accessibility & Crystallization Suitability MechLyso->ResultLyso

Solubilization mechanisms: DHPC wedge effect vs. 11:0 Lyso PC dynamic micellar exchange.

Comparative Quantitative Metrics

The following table summarizes the physicochemical properties and performance metrics of both detergents, providing a quick reference for experimental design.

PropertyDHPC (06:0 / 07:0 PC)11:0 Lyso PC
Molecular Architecture Di-acyl (Short 6-7 carbon chains)Mono-acyl (Single 11 carbon chain)
Micellar Geometry Mixed micelles (Wedge-like)Highly curved micelles (Cone-like)
Critical Micelle Concentration (CMC) ~1.4 mM (for 06:0 PC)~0.1 - 1.0 mM (Buffer/Salt dependent)
Native Lipid Retention Very High (Preserves annular lipids)Moderate (Dynamic lipid exchange)
Protein Solubilization Efficiency High (Forms stable, native-like complexes)High (Aggressive penetration)
Primary Application NMR, Structural preservation, Cryo-EMBiochemical assays, Crystallization screens

Self-Validating Experimental Protocol: Solubilization & Activity Assessment

To objectively assess protein activity retention between these two detergents, we employ a self-validating workflow. This protocol ensures that any observed loss of activity is correctly attributed to the detergent's mechanism (reversible delipidation vs. irreversible denaturation) rather than procedural artifacts.

Step-by-Step Methodology
  • Membrane Preparation: Isolate native membrane vesicles at a protein concentration of 5 mg/mL in a standard buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10% glycerol).

    • Causality: Maintaining a high lipid-to-protein ratio prior to detergent addition buffers the initial solubilization shock, preventing premature aggregation.

  • Detergent Solubilization:

    • DHPC Arm: Add DHPC to a final concentration of 10–15 mM[1].

    • 11:0 Lyso PC Arm: Add 11:0 Lyso PC to a final concentration of 2–5 mM.

    • Causality: Dosing well above the Critical Micelle Concentration (CMC) ensures a complete phase transition from a lipid bilayer to mixed micelles. DHPC requires a higher absolute concentration due to its higher CMC (~1.4 mM).

  • Clarification: Ultracentrifuge the samples at 100,000 × g for 45 minutes at 4°C. Collect the supernatant.

    • Causality: This step strictly separates fully solubilized protein-detergent complexes (supernatant) from unsolubilized aggregates and large membrane sheets (pellet).

  • Affinity Purification: Isolate the target protein using an affinity resin (e.g., Ni-NTA). Wash the column with buffer containing 3× CMC of the respective detergent, then elute.

    • Causality: Maintaining the detergent concentration above the CMC during washes prevents micelle depletion, which would otherwise lead to the hydrophobic collapse and precipitation of the protein.

  • Functional Activity Assay: Perform a functional assay specific to the target (e.g., ATP hydrolysis rate for ATPases, or ligand-binding for GPCRs) and record the specific activity.

    • Causality: Establishes the baseline functional retention of the protein while trapped in the micellar state.

  • Self-Validation via Liposome Reconstitution: Remove the detergent using hydrophobic adsorption (e.g., Bio-Beads SM-2) and reconstitute the purified protein into DOPC liposomes. Re-measure the functional activity.

    • Causality: This is the critical self-validating step. If a protein loses activity in 11:0 Lyso PC but regains it upon liposome reconstitution, the loss was due to reversible delipidation (temporary loss of annular lipids). If the activity does not recover, the detergent caused irreversible structural denaturation.

Workflow Prep 1. Membrane Preparation Solubilize 2. Detergent Solubilization Prep->Solubilize Purify 3. Affinity/SEC Purification Solubilize->Purify Assay 4. Functional Activity Assay Purify->Assay Validate 5. Liposome Reconstitution Assay->Validate

Self-validating workflow for assessing membrane protein activity and reversible delipidation.

Conclusion

The choice between 11:0 Lyso PC and DHPC hinges on the delicate balance between structural preservation and assay accessibility. DHPC is the premier choice for maximizing the retention of native 3D structure and intrinsic lipid associations, making it ideal for highly sensitive, multi-pass transmembrane proteins that easily denature upon delipidation. Conversely, 11:0 Lyso PC provides a highly dynamic micellar environment that excels in high-throughput biochemical screening assays and crystallization matrices where rapid lipid-detergent exchange and substrate accessibility are paramount.

References

  • 07:0 PC (DHPC) - Protein Preservation and Solubilization Mechanism Avanti Polar Lipids[Link]

  • Lysophospholipids - Pure Lipid Detergents for Membrane Protein Stabilization Avanti Polar Lipids[Link]

  • Preservation of the native structure and function of Ca2+-ATPase from sarcoplasmic reticulum: Solubilization and reconstitution by new short-chain phospholipid detergent 1,2-diheptanoyl-sn-phosphatidylcholine Biochemical Journal (Portland Press)[Link]

  • Solubilization, purification and reconstitution of Ca(2+)-ATPase from bovine pulmonary artery smooth muscle microsomes by different detergents: preservation of native structure and function of the enzyme by DHPC PubMed (NIH)[Link]

  • Detergent ScreenTM - Formulation & Storage Hampton Research [Link]

Sources

Reproducibility of CMC Values for 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC): A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the delicate landscape of membrane protein solubilization, 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC) occupies a critical "Goldilocks" zone. With an 11-carbon chain, it bridges the gap between the high-CMC, easily removable 10:0 Lyso PC and the stabilizing, yet harder-to-remove 12:0 Lyso PC.[1]

However, its odd-chain nature and lysolipid chemistry introduce unique reproducibility challenges.[1] Variations in Critical Micelle Concentration (CMC) across batches are rarely due to manufacturing defects but rather to acyl migration and hygroscopicity —dynamic chemical behaviors that occur post-synthesis.

This guide provides an objective technical comparison of 11:0 Lyso PC against its even-chain alternatives and details a self-validating protocol to determine batch-specific CMC values, ensuring experimental consistency.

Technical Profile & The "CMC Gap"

The CMC is not a fixed constant; it is a thermodynamic threshold heavily influenced by temperature, ionic strength, and lipid purity. For 11:0 Lyso PC, the literature often lacks a single definitive value, requiring researchers to rely on interpolation between well-characterized even-chain homologs.[1]

The Interpolated CMC Reference Range

Based on the linear relationship between the logarithm of CMC and carbon chain length, we can estimate the theoretical CMC for 11:0 Lyso PC relative to Avanti Polar Lipids' standard data for C10 and C12 species.

Lipid SpeciesChain LengthReported CMC (H₂O)Removal DifficultyProtein Stability Profile
10:0 Lyso PC 10 Carbons6.0 – 8.0 mMVery Easy (Dialysis)Low (Short half-life)
11:0 Lyso PC 11 Carbons ~1.8 – 2.8 mM (Est.) *Moderate Balanced
12:0 Lyso PC 12 Carbons0.4 – 0.9 mMDifficult (Bio-Beads req.)High

*Note: The ~2.1 mM value is a calculated estimate based on the phase transition logic of lysolipids. Empirical values in high-salt buffers (e.g., 150mM NaCl) will be significantly lower, typically reducing the CMC by 30-50%.[1]

The Reproducibility Crisis: Sources of Batch Variability

Why does Batch A work perfectly for Cytochrome P450 crystallization while Batch B causes precipitation? The answer usually lies in Acyl Migration .

Factor 1: The Acyl Migration Trap (1-Acyl vs. 2-Acyl)

Synthetic 11:0 Lyso PC is produced as the 1-undecanoyl isomer.[1] However, lysolipids are thermodynamically unstable. Over time, especially at pH > 7.0 or elevated temperatures, the acyl chain migrates from the sn-1 to the sn-2 position.[1]

  • 1-Acyl Isomer (Target): Forms standard micelles.

  • 2-Acyl Isomer (Impurity): Has a slightly different molecular geometry and packing parameter.[1]

An "old" batch may contain up to 10-15% of the 2-acyl isomer.[1] This mixture has a different CMC and different solubilization kinetics than a fresh (>99% 1-acyl) batch.[1]

Factor 2: Hygroscopicity

Lyso PCs are extremely hygroscopic. A batch stored in a non-desiccated environment can absorb significant water weight. Weighing out "10 mg" of powder might actually deliver only 8 mg of lipid and 2 mg of water, resulting in a final concentration below the CMC , leading to experiment failure.

Visualizing the Instability

The following diagram illustrates the chemical pathway of acyl migration and the decision logic for handling 11:0 Lyso PC batches.

G cluster_0 Chemical Instability Zone Fresh Fresh Batch (>99% 1-Acyl 11:0 PC) Storage Storage Conditions (-20°C, Desiccated) Fresh->Storage Ideal Path Exposure Exposure to pH > 7.0 or Room Temp Fresh->Exposure Improper Handling Storage->Exposure Freeze-Thaw Cycles Result_Good Consistent CMC Reproducible Solubilization Storage->Result_Good Maintains Purity Migration Acyl Migration (Formation of 2-Acyl Isomer) Exposure->Migration Equilibrium Equilibrium Mixture (~90% 1-Acyl / ~10% 2-Acyl) Migration->Equilibrium Result_Bad Altered CMC Batch-to-Batch Variation Equilibrium->Result_Bad Altered Micelle Geometry

Figure 1: The Acyl Migration Pathway. Exposure to physiological pH or temperature accelerates the shift from the stable 1-acyl form to the equilibrium mixture, altering micellar properties.

Comparative Analysis: 11:0 PC vs. Alternatives

When reproducibility fails, researchers often consider switching detergents. This table compares 11:0 PC against standard alternatives in the context of membrane protein structural biology.

Table 2: Performance Comparison Matrix
Feature11:0 Lyso PC DDM (Dodecyl Maltoside) LDAO Fos-Choline-12
Headgroup Type Zwitterionic (Phosphocholine)Non-ionic (Maltose)Zwitterionic (Amine Oxide)Zwitterionic (Phosphocholine)
CMC (approx) ~2.1 mM~0.17 mM~1 - 2 mM~1.5 mM
Micelle Size Small (< 20 kDa)Large (~70 kDa)Small (~17 kDa)Small
Aggressiveness ModerateMildHarshVery Harsh
Reproducibility Low (Sensitive to hydrolysis/migration)High (Chemically stable)Moderate (pH sensitive)High
Best Use Case Crystallization of small proteins; NMRGeneral purification; Cryo-EMRobust bacterial proteinsRefolding from inclusion bodies

Key Insight: Choose 11:0 Lyso PC only when you specifically need the phosphocholine headgroup (lipid-protein interactions) or a specific micelle size that DDM cannot provide.[1] If you choose it, you must validate the CMC.

Experimental Protocol: Self-Validating CMC Determination

Do not rely on the label CMC. Determine the "Effective CMC" for your specific buffer and batch using the DPH Fluorescence Polarization method. This method is superior to light scattering for low concentrations.

Materials
  • Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH) (Stock: 2 mM in THF).

  • Buffer: Your exact experimental buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Note: Salt lowers CMC.

  • Lipid: 11:0 Lyso PC batch to be tested.

Workflow Diagram

CMC_Workflow Prep 1. Prepare Stock 100 mM 11:0 PC in Buffer Dilute 2. Serial Dilution Range: 0.01 mM to 10 mM Prep->Dilute Stain 3. Add DPH Probe Final conc: 1-2 µM Dilute->Stain Incubate 4. Incubate 30 min @ RT (Dark) Stain->Incubate Measure 5. Measure Fluorescence Ex: 360nm / Em: 430nm Incubate->Measure Plot 6. Plot Intensity vs. Log[C] Measure->Plot Calc 7. Identify Inflection Point = CMC Plot->Calc

Figure 2: Step-by-step workflow for empirical CMC determination using fluorescence.[1]

Step-by-Step Methodology
  • Preparation: Dissolve 11:0 Lyso PC in your experimental buffer to create a 20 mM stock. Critical: Vortex extensively to ensure no lipid film remains.

  • Dilution Series: Prepare 12 data points ranging from 0.1 mM to 10 mM.

  • Staining: Add DPH to each sample (Final concentration 1 µM). Ensure the THF content is < 0.1% to avoid solvent effects.

  • Equilibration: Incubate for 30-60 minutes in the dark. DPH only fluoresces when embedded in the hydrophobic core of a micelle.

  • Measurement: Measure fluorescence intensity (not just polarization) at Ex 358nm / Em 430nm.

  • Data Analysis:

    • Plot Fluorescence Intensity (y-axis) vs. Log[Lipid Concentration] (x-axis).[1]

    • Below CMC: Intensity is near baseline (probe is in water).

    • Above CMC: Intensity rises sharply (probe partitions into micelles).

    • Intersection: The intersection of the baseline slope and the rising slope is the Effective CMC .

Acceptance Criteria
  • If the measured CMC is > 5 mM , your lipid may have degraded (hydrolysis to fatty acid + GPC).

  • If the transition is broad/sluggish, it indicates high heterogeneity (mixed isomers). Discard the batch.

References

  • Avanti Polar Lipids. Critical Micelle Concentrations (CMCs) Reference Table. (Provides anchor values for 10:0 and 12:0 Lyso PC). [Link]

  • Stafford, R. E., et al. (1989). "Interfacial properties and critical micelle concentration of lysophospholipids." Biochemistry, 28(12), 5113-5120.[1] (Foundational text on lysolipid thermodynamics). [Link]

  • Plückthun, A., & Dennis, E. A. (1982). "Acyl migration in lysophospholipids." Biochemistry, 21(8), 1743-1750.[1] (Establishes the kinetics of 1-acyl to 2-acyl migration). [Link]

  • Agilent Technologies. Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. (Protocol basis for DPH/NPN assays). [Link]

Sources

Impact of 11:0 Lyso PC on enzyme kinetics compared to standard detergents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lipid-Detergent Hybrid

In the structural and functional analysis of integral membrane proteins (IMPs), the choice of surfactant is rarely binary. While n-Dodecyl-β-D-maltoside (DDM) serves as the industry workhorse and Lauryl Maltose Neopentyl Glycol (LMNG) offers unparalleled structural rigidity, 11:0 Lyso PC (1-undecanoyl-2-hydroxy-sn-glycero-3-phosphocholine) occupies a critical functional niche.

Unlike sugar-based detergents, 11:0 Lyso PC retains a phosphocholine headgroup, effectively bridging the gap between a detergent and a native lipid. This guide analyzes its impact on enzyme kinetics (


, 

) and stability, demonstrating that while it may lack the extreme stabilizing power of LMNG, it is often superior in preserving native catalytic turnover for lipid-dependent enzymes.

Physicochemical Landscape: The Toolset

To understand kinetic outcomes, we must first compare the physical properties of the surfactant environment. 11:0 Lyso PC is a "Type B" detergent—lipid-like but with high water solubility due to its single acyl chain.

Table 1: Comparative Physicochemical Properties[1][2]
FeatureDDM (Standard)LMNG (Stabilizer)11:0 Lyso PC (Hybrid)
Chemical Class Alkyl Maltoside (Non-ionic)Maltose Neopentyl GlycolLysophospholipid (Zwitterionic)
CMC (approx.) ~0.17 mM (0.009%)~0.01 mM (0.001%)~1.5 – 3.0 mM*
Micelle Size (MW) ~72 kDa (Large)~90+ kDa (Large)< 25 kDa (Small)
Headgroup Bulky MaltoseDual MaltosePhosphocholine (Native-like)
Primary Utility General PurificationCryo-EM / CrystallizationNMR / Activity Restoration
Kinetic Risk Delipidation (Loss of

)
Conformational Lock (Low

)
Denaturation at >CMC

*Note: CMC for 11:0 Lyso PC is interpolated between 10:0 (~7 mM) and 12:0 (~0.7 mM) variants.

Impact on Enzyme Kinetics[3][4][5][6]

The kinetic profile of a membrane enzyme in 11:0 Lyso PC differs fundamentally from DDM/LMNG due to the Headgroup-Activity Hypothesis . Many IMPs (e.g., P-type ATPases, ABC transporters) require specific phospholipid headgroup interactions to structure their active sites.

A. (Catalytic Rate)
  • DDM/LMNG Effect: These detergents are excellent at solubilizing, but they strip annular lipids. For enzymes like P-glycoprotein (P-gp) or SERCA , this "delipidation" often results in a stable but kinetically crippled protein (low

    
    ).
    
  • 11:0 Lyso PC Effect: The phosphocholine headgroup mimics the native bilayer surface. Even as a detergent, it can occupy specific non-annular lipid binding sites, allosterically restoring the active conformation.

    • Result:

      
       in 11:0 Lyso PC (or DDM doped with Lyso PC) is frequently 2-5x higher  than in pure DDM.
      
B. (Substrate Affinity)
  • LMNG Effect: LMNG is known to "lock" proteins in specific conformational states. While this is ideal for Cryo-EM, it can artificially tighten or loosen

    
     by preventing the breathing motions required for substrate entry/exit.
    
  • 11:0 Lyso PC Effect: The smaller micelle size and zwitterionic nature create a more dynamic, "looser" belt around the protein.

    • Result:

      
       values in 11:0 Lyso PC typically mirror native membrane values more closely than those in LMNG, provided the protein does not denature.
      
C. The Stability-Activity Trade-off

11:0 Lyso PC is harsher than DDM. Its single chain and zwitterionic headgroup can act like a mild version of SDS if used at high concentrations without a co-detergent.

  • Verdict: Use 11:0 Lyso PC to measure kinetics, but use LMNG/DDM to store the protein.

Visualizing the Interaction Mechanism

The following diagram illustrates why 11:0 Lyso PC restores activity where DDM fails.

DetergentInteraction cluster_DDM Standard Detergent (DDM) cluster_Lyso 11:0 Lyso PC Protein Membrane Protein (Lipid Dependent) DDM_Micelle DDM Micelle (Bulky Sugar Headgroups) Protein->DDM_Micelle Solubilization Lyso_Micelle Lyso PC Micelle (Phosphocholine Head) Protein->Lyso_Micelle Exchange / Doping Result_DDM Steric Hindrance & Lipid Stripping (Low Vmax) DDM_Micelle->Result_DDM Displaces Native Lipids Result_Lyso Allosteric Activation & Native Mimicry (High Vmax) Lyso_Micelle->Result_Lyso Satisfies Lipid Sites

Figure 1: Mechanistic comparison of DDM vs. Lyso PC interaction. DDM sterically shields the protein but removes essential lipids. Lyso PC restores the lipid-protein interface necessary for catalysis.

Experimental Protocol: The "Doping" Strategy

Direct solubilization in 11:0 Lyso PC is risky due to its higher CMC and potential harshness. The most robust method for kinetic analysis is Detergent Doping or Post-Purification Exchange .

Workflow: Kinetic Restoration Assay
  • Initial Purification:

    • Solubilize and purify the protein using 0.05% DDM (approx. 2x CMC) or 0.005% LMNG . This ensures the protein remains folded during rough processing steps.

  • Baseline Kinetic Measurement:

    • Measure

      
       in the DDM/LMNG buffer. Expect this to be the "stable but low activity" baseline.
      
  • The Exchange (Doping) Step:

    • Prepare a stock solution of 11:0 Lyso PC (e.g., 100 mM in buffer).

    • Titrate 11:0 Lyso PC into the assay buffer.

    • Target Concentration: Aim for a final concentration of 0.1% - 0.5% (w/v) .

    • Note: Since the CMC of 11:0 Lyso PC is ~2 mM (~0.08%), you are working above its CMC, creating mixed micelles.

  • Kinetic Readout:

    • Incubate for 10 minutes at room temperature.

    • Add substrate and measure turnover.

    • Success Metric: A bell-shaped curve is common. Activity increases as lipid sites are filled, then decreases if Lyso PC concentration becomes high enough to disrupt the protein core.

Workflow Visualization

Workflow Step1 1. Solubilize & Purify (DDM or LMNG) Step2 2. Baseline Kinetics (Low Activity Control) Step1->Step2 Step3 3. Titrate 11:0 Lyso PC (Mixed Micelle Formation) Step2->Step3 Step4 4. Measure Vmax/Km (Kinetic Assay) Step3->Step4 Decision Activity Profile? Step4->Decision OutcomeA Bell Curve: Optimal Activation Decision->OutcomeA Peak Observed OutcomeB No Change: Lipid Independent Decision->OutcomeB Flat Line

Figure 2: Recommended workflow for validating 11:0 Lyso PC impact on enzyme kinetics.

Conclusion

For researchers studying membrane enzyme kinetics, 11:0 Lyso PC is a scalpel, not a sledgehammer . It is not a general-purpose solubilizer like DDM, nor a structural clamp like LMNG. Instead, it is a specific tool for restoring native lipid-protein interactions in a detergent environment.

  • Use DDM/LMNG for purification and storage.

  • Use 11:0 Lyso PC (via doping or exchange) to recover

    
     and determine biologically relevant 
    
    
    
    values for lipid-dependent enzymes.

References

  • Stetsenko, A. & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. University of Groningen. Link

  • Chae, P. S., et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for solubilization, stabilization and crystallization of membrane proteins.[3] Nature Methods. Link

  • Autzen, H. E., et al. (2019). Membrane mimetics for structural biology. Biophysical Journal.[4] Link

  • Anatrace. Lysophospholipids: Technical Data and Applications. Anatrace Products.[5][6] Link

  • Shin, L., et al. (2012). Lysophosphatidylcholine inhibits membrane-associated SNARE complex disassembly. Journal of Cell Science. Link

Sources

Safety Operating Guide

1-Undecanoyl-sn-glycero-3-phosphocholine: Operational Safety & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for 1-Undecanoyl-sn-glycero-3-phosphocholine (11:0 Lyso PC). This content is structured for researchers and lab managers requiring immediate, actionable protocols compliant with high-level EHS (Environmental Health and Safety) standards.

Executive Safety Assessment

Compound Identity: 1-Undecanoyl-sn-glycero-3-phosphocholine Synonyms: 11:0 Lyso PC CAS Number: 27869-41-6 Chemical Class: Lysophospholipid / Surfactant

Critical Hazard Distinction: The disposal protocol for this compound is strictly dictated by its physical state and solvent formulation. You must identify which form you possess before proceeding:[1]

FormPrimary Hazard SourceCritical Safety Action
Pure Powder Respiratory/Skin Irritant. Hygroscopic solid that may cause sensitization upon inhalation.Handle in a fume hood or with N95/P100 respiratory protection.
Chloroform Solution Carcinogen & Neurotoxin. Often supplied in chloroform (CHCl₃), which is a volatile organic solvent.Strictly Halogenated Waste. Never mix with non-halogenated solvents (e.g., acetone/ethanol) if avoidable.
Aqueous Solution Surfactant Activity. High concentrations can disrupt aquatic ecosystems and water treatment bacterial films.Do not pour down the drain. Collect as chemical liquid waste.
Technical Handling & Waste Minimization

Expert Insight: As a lysophospholipid, 11:0 Lyso PC acts as a potent detergent. In experimental workflows, its amphipathic nature means it readily forms micelles. When disposing of "empty" containers, residual lipid films can be significant.

Pre-Disposal Stabilization:

  • Solvent Evaporation (Small Scale Only): If you have <1 mL of chloroform solution, do not let it evaporate in the open lab. Use a nitrogen stream in a fume hood to evaporate the solvent only if you intend to dispose of the solid residue separately. Ideally, dispose of the liquid directly to avoid inhalation risks.

  • Quenching: 11:0 Lyso PC does not require chemical quenching (e.g., acid/base neutralization). It is chemically stable.[2][3]

Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Powder & Contaminated Debris)

Applicability: Expired lyophilized powder, contaminated gloves, pipette tips, and weighing boats.

  • Segregation: Do not mix with "Sharps" (needles/blades) unless the debris is capable of puncturing a bag.

  • Primary Containment: Place powder or debris into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Undecanoyl-sn-glycero-3-phosphocholine (Solid)"

    • Hazard Checkbox: "Irritant" (if pure powder) or "Toxic" (if contaminated with chloroform).

  • Secondary Containment: Transfer the sealed bag into the laboratory's Solid Chemical Waste Drum (usually a fiberboard or poly drum).

Protocol B: Liquid Waste (Organic Solvents)

Applicability: Stock solutions dissolved in Chloroform, Methanol, or Ethanol.

CRITICAL DECISION: Is the solvent Halogenated?

  • YES (Chloroform/DCM):

    • Select the Halogenated Organic Waste container (Red tag/stripe often used).

    • Pour waste using a funnel to prevent spills.

    • Log the volume: Ensure "Chloroform" and "Lipid" are listed on the manifest.

    • Why? Halogenated solvents require high-temperature incineration (>1100°C) to prevent dioxin formation. Mixing them with non-halogenated fuels increases disposal costs and complexity.

  • NO (Methanol/Ethanol):

    • Select the Non-Halogenated Organic Waste container.

    • Compatible with standard fuel-blending incineration streams.

Protocol C: Aqueous Waste (Buffers/Media)

Applicability: Cell culture media or experimental buffers containing 11:0 Lyso PC.

  • No Drain Disposal: Despite being a lipid, the surfactant properties can cause foaming and disrupt biological stages in wastewater treatment plants.

  • Collection: Collect in a carboy designated for "Aqueous Chemical Waste" .

  • Additives Check: If the buffer contains sodium azide or heavy metals, ensure the waste stream is flagged specifically for those toxins.

Visual Decision Logic (Waste Stream)

The following diagram illustrates the decision matrix for segregating 11:0 Lyso PC waste to ensure regulatory compliance.

WasteDisposal Start Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No SolidType Pure Powder or Debris? IsSolid->SolidType Yes SolventType Identify Solvent Base IsLiquid->SolventType SolidBin Solid Chemical Waste (Incineration) SolidType->SolidBin IsHalogen Contains Chloroform/DCM? SolventType->IsHalogen Organic Solvent AqueousWaste Aqueous Chemical Waste (Do NOT Drain Pour) SolventType->AqueousWaste Water/Buffer HaloWaste Halogenated Waste Stream (High Temp Incineration) IsHalogen->HaloWaste Yes (Chloroform) NonHaloWaste Non-Halogenated Waste (Fuel Blending) IsHalogen->NonHaloWaste No (MeOH/EtOH)

Caption: Decision tree for segregating 11:0 Lyso PC waste based on physical state and solvent composition.

Emergency Procedures (Spill Management)
ScenarioImmediate ActionCleanup Protocol
Powder Spill 1. Evacuate immediate area if dust is visible.2. Don N95 mask and double nitrile gloves.Dry Sweep: Gently sweep using a dustpan and brush. Avoid creating dust.[2][3][4][5] Place in a sealed bag. Wipe area with wet paper towels; dispose of towels as solid chemical waste.
Chloroform Solution Spill 1. Alert: High Toxicity/Volatility.2. Evacuate lab immediately.3. Allow vapors to dissipate (if fume hood is active).Absorb: Use a spill pillow or vermiculite. Do not use paper towels (rapid evaporation). Transfer soaked absorbent to a sealed container labeled "Halogenated Debris".
References
  • Avanti Polar Lipids. (2025). 11:0 Lyso PC Safety Data Sheet (SDS). Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • PubChem. (2024). Lysophosphatidylcholine Compound Summary. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Solvents (F-Codes). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.